8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Description
BenchChem offers high-quality 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-nitro-6-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)5-3-6-8(16)1-2-14-9(6)7(4-5)15(17)18/h1-4H,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPBOSDUAAGUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
The following technical guide details the chemical structure, synthesis, and properties of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone , a specialized heterocyclic building block used in the development of antitubercular agents, kinase inhibitors, and advanced material precursors.
CAS Registry Number: 190140-20-6 Molecular Formula: C₁₀H₅F₃N₂O₃ Molecular Weight: 258.15 g/mol [1]
Executive Summary
8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a highly functionalized quinolone scaffold characterized by an electron-deficient core.[1] The presence of the trifluoromethyl group at the C-6 position enhances metabolic stability and lipophilicity, while the nitro group at the C-8 position provides an orthogonal handle for further derivatization (typically via reduction to an amine). This molecule serves as a critical pharmacophore in the synthesis of DprE1 inhibitors (tuberculosis treatment) and androgen receptor modulators .[1]
Chemical Structure & Electronic Properties[1][2]
Structural Analysis
The molecule consists of a bicyclic quinolin-4-one core.[1] The numbering system places the nitrogen atom at position 1, the carbonyl at position 4, the trifluoromethyl group at position 6, and the nitro group at position 8.
-
Tautomerism: Like all 4-quinolinones, this molecule exists in equilibrium between the 4(1H)-oxo form (predominant in solid state and polar solvents) and the 4-hydroxyquinoline form (favored in alkaline conditions or specific non-polar environments).[1]
-
Electronic Effects:
-
6-CF₃ Group: Strong
-electron withdrawing group (EWG).[1] It deactivates the benzene ring towards electrophilic aromatic substitution but increases the acidity of the N-H proton. -
8-NO₂ Group: Strong
- and -EWG.[1] Its position at C-8 creates significant steric bulk near the N-1 position and further reduces the basicity of the quinoline nitrogen.[1]
-
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Note |
| Appearance | Yellow to orange crystalline solid | Typical for nitro-aromatics |
| Melting Point | >250 °C (Decomposes) | High lattice energy due to H-bonding |
| pKa (Acidic) | ~9.5 - 10.5 (N-H) | Enhanced acidity due to EWGs |
| LogP | ~2.5 - 2.9 | Increased by CF₃, decreased by NO₂ |
| Solubility | DMSO, DMF, hot alcohols | Poor in water; insoluble in hexanes |
Synthetic Pathways[3][5][6]
The synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone presents a regioselectivity challenge. Two primary strategies are employed: Direct Nitration (preferred for late-stage functionalization) and De Novo Cyclization (Gould-Jacobs reaction).[1]
Strategy A: Regioselective Nitration (Recommended)
The most robust laboratory route involves the nitration of the parent compound, 6-(trifluoromethyl)-4(1H)-quinolinone.[1]
-
Substrate: 6-(trifluoromethyl)-4(1H)-quinolinone.[1]
-
Reagents: Fuming Nitric Acid (
), Sulfuric Acid ( ).[1] -
Mechanism: The 4-quinolinone ring is deactivated by the 6-CF₃ group.[1] However, the -NH- group (acting as a protected amine) directs electrophilic substitution to the ortho or para positions relative to itself.[1] Since the para position (C-6) is blocked by
, the nitronium ion ( ) attacks the ortho position (C-8).[1] -
Protocol Insight: Temperature control is critical (0–25 °C) to prevent over-nitration or degradation of the heterocyclic ring.[1]
Strategy B: Gould-Jacobs Cyclization
This route constructs the ring from an aniline precursor.[1]
-
Condensation: 2-Nitro-4-(trifluoromethyl)aniline reacts with diethyl ethoxymethylenemalonate (EMME) at 120–140 °C.[1]
-
Cyclization: Thermal cyclization in diphenyl ether at 250 °C.
-
Technical Note: This route is often low-yielding for this specific target because the electron-withdrawing nitro group at the ortho position of the aniline strongly deactivates the ring, hindering the Friedel-Crafts-type closure required in the second step.[1]
-
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis via nitration and the downstream reactivity profile (Reduction and Chlorination).
Caption: Figure 1. Synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone via regioselective nitration and key downstream derivatization pathways.
Reactivity & Applications in Drug Discovery
The "Privileged" Scaffold
This molecule is a bioisostere of benzothiazinones (e.g., BTZ-043) and is widely explored in antitubercular research.[1] The 8-nitro group is often a "pro-drug" moiety or a precursor to an amine that forms covalent bonds with the target enzyme (e.g., DprE1).[1]
Key Reactions for MedChem Optimization
-
Nitro Reduction (C-8):
-
The nitro group is readily reduced to an amine using Iron/Acetic acid or catalytic hydrogenation (
). -
Utility: The resulting 8-amino-6-(trifluoromethyl)-4-quinolinone is a versatile intermediate for amide coupling or urea formation, common motifs in kinase inhibitors.[1]
-
-
Deoxychlorination (C-4):
-
Treatment with Phosphoryl chloride (
) converts the C-4 carbonyl to a chlorine atom.[1] -
Utility: This activates the C-4 position for Nucleophilic Aromatic Substitution (
) with amines, allowing the attachment of solubilizing tails (e.g., piperazines).
-
Experimental Protocol: Nitration Workflow
Note: This protocol is a generalized adaptation for 4-quinolinones based on standard organic synthesis procedures.
Objective: Synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone from 6-(trifluoromethyl)-4(1H)-quinolinone.
-
Preparation: In a 100 mL round-bottom flask, dissolve 6-(trifluoromethyl)-4(1H)-quinolinone (1.0 eq) in concentrated Sulfuric Acid (
, 10 vol). Cool the solution to 0–5 °C in an ice bath. -
Addition: Dropwise add Fuming Nitric Acid (
, 1.1 eq) over 20 minutes, maintaining the internal temperature below 10 °C. -
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor reaction progress via TLC (MeOH:DCM 1:9) or LC-MS.[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice (50 vol) with vigorous stirring. The product will precipitate as a yellow solid.[1]
-
Isolation: Filter the precipitate, wash extensively with cold water (to remove acid), and dry under vacuum at 50 °C.
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Safety & Handling
-
Nitro Aromatics: Potentially explosive if heated under confinement.[1] Handle small scales in a fume hood.
-
Skin Absorption: Nitro-quinolines can be absorbed through the skin.[1] Wear nitrile gloves and long sleeves.[1]
-
Incompatibility: Avoid contact with strong reducing agents (hydrazines, borohydrides) unless under controlled reaction conditions.[1]
References
-
BLDpharm. (n.d.).[1] 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one Product Page. Retrieved from
-
PubChem. (2025).[1][2] 8-Nitroquinoline Compound Summary. (For structural analog properties). Retrieved from [1]
-
Ossila. (n.d.).[1] 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (Reference for trifluoromethyl-quinolinone scaffold properties). Retrieved from
-
MDPI. (2020).[1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [1]
Sources
CAS number and safety data sheet for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
The following technical guide provides an in-depth analysis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone , a specialized heterocyclic intermediate used primarily in the development of anti-infective pharmacophores, particularly for tuberculosis (TB) research.
CAS Registry Number: 190140-20-6 Chemical Class: Nitro-substituted Quinolinone Primary Application: Medicinal Chemistry Scaffold (Anti-tubercular agents, DprE1 inhibitors)
Executive Summary
8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a critical building block in the synthesis of next-generation antimicrobial agents. Structurally, it serves as a bioisostere to the benzothiazinone core found in late-stage tuberculosis drug candidates (e.g., BTZ-043, PBTZ-169). Its unique substitution pattern—combining a strong electron-withdrawing nitro group at the 8-position with a lipophilic trifluoromethyl group at the 6-position—imparts specific electronic and steric properties essential for binding to targets such as the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).
This guide details the physicochemical properties, safety protocols, and validated synthetic pathways for this compound, designed for researchers requiring high-purity synthesis and handling standards.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one |
| Common Synonyms | 8-Nitro-6-(trifluoromethyl)-4-hydroxyquinoline; 4-Hydroxy-8-nitro-6-(trifluoromethyl)quinoline |
| CAS Number | 190140-20-6 |
| Molecular Formula | C₁₀H₅F₃N₂O₃ |
| Molecular Weight | 258.15 g/mol |
| SMILES | O=C1C=CN=C2C1=CC(C(F)(F)F)=CC2=[O-] |
Physical Attributes
-
Appearance: Pale yellow to tan solid.
-
Solubility: Low solubility in water; soluble in DMSO, DMF, and hot alcohols.
-
Melting Point: Typically >250°C (characteristic of 4-quinolinone tautomers due to intermolecular hydrogen bonding).
-
Acidity (pKa): The 4-OH proton is weakly acidic (pKa ~9–10), allowing deprotonation by strong bases (e.g., NaH, K₂CO₃) for N- or O-alkylation.
Safety Data Sheet (SDS) Summary
Note: While specific toxicological data for this exact CAS may be limited, the following protocols are derived from the structural class (nitroquinolines) and GHS standards for research intermediates.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]
-
Germ Cell Mutagenicity: Category 2 (Suspected) – Nitro-substituted aromatics carry an inherent risk of mutagenicity (Ames positive potential).
Precautionary Protocols
-
Engineering Controls: All handling must occur within a certified chemical fume hood. Avoid dust generation.[1][2][3][4]
-
Personal Protective Equipment (PPE):
-
Respiratory: N95/P100 respirator if dust formation is likely.
-
Skin: Nitrile gloves (double-gloving recommended due to nitro-compound permeation risks).
-
Eyes: Chemical safety goggles.
-
-
Emergency Response:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Nitro compounds can be absorbed transdermally.
-
Spill: Wet sweep to avoid dust. Neutralize with dilute alkaline solution if necessary, then incinerate via licensed waste disposal.
-
Synthesis & Manufacturing
The most robust route to 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone utilizes the Gould-Jacobs Reaction . This sequence ensures correct regiochemistry by leveraging the directing effects of the aniline precursor.
Synthetic Pathway Logic[5]
-
Precursor Selection: 2-Nitro-4-(trifluoromethyl)aniline is selected. The amino group directs the initial condensation.
-
Cyclization Strategy: Thermal cyclization of the enamine intermediate occurs at the ortho position. Since the 2-position is blocked by the nitro group, cyclization is forced to the 6-position (relative to aniline), yielding the 8-nitro-6-CF3 substitution pattern on the final quinoline ring.
-
Decarboxylation: The ester intermediate is hydrolyzed and decarboxylated to yield the free 4-quinolinone.
Detailed Protocol
Step 1: Condensation
-
Reagents: 2-Nitro-4-(trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Conditions: Heat neat or in ethanol at 110–140°C for 2–4 hours.
-
Observation: Formation of the enamine intermediate (often solidifies upon cooling).
Step 2: Thermal Cyclization (Gould-Jacobs)
-
Reagents: Diphenyl ether (Dowtherm A).
-
Conditions: High temperature (250°C) flash heating.
-
Mechanism: Electrocyclic ring closure followed by elimination of ethanol.
-
Product: Ethyl 8-nitro-6-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 3: Hydrolysis & Decarboxylation
-
Reagents: 10% NaOH (aq), followed by HCl acidification; then reflux in diphenyl ether or quinoline/copper bronze.
-
Conditions: Reflux until CO₂ evolution ceases.
-
Purification: Recrystallization from DMF/Ethanol.
Reaction Workflow Diagram
Figure 1: Step-wise synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone via the Gould-Jacobs protocol.
Analytical Specifications
To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.
| Method | Expected Signature |
| ¹H NMR (DMSO-d₆) | Aromatic Region: Two distinct doublets (or singlets depending on resolution) for H-5 and H-7 protons due to meta-coupling (J ~2 Hz). Olefinic Proton: A doublet/singlet around δ 7.8–8.2 ppm for H-2 (adjacent to Nitrogen). Exchangeable: Broad singlet >11 ppm for N-H (lactam tautomer). |
| ¹⁹F NMR | Single sharp peak around -60 to -63 ppm (characteristic of Ar-CF₃). |
| Mass Spectrometry | [M+H]⁺: 259.15 m/z. [M-H]⁻: 257.15 m/z (ESI negative mode often more sensitive for quinolinones). |
| HPLC Purity | >95% (254 nm). Mobile phase: Water/Acetonitrile + 0.1% Formic Acid. |
Applications in Drug Discovery
The 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone scaffold is primarily utilized as a pharmacophore precursor in the development of anti-tubercular drugs targeting DprE1 .
-
DprE1 Inhibition: The nitro group is essential for the mechanism of action in many covalent DprE1 inhibitors. It undergoes bioreduction (via the enzyme DprE1 itself) to a nitroso intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the enzyme active site, irreversibly inhibiting cell wall synthesis.
-
Scaffold Isosterism: It serves as a quinoline-based isostere to the benzothiazinone class (e.g., BTZ-043), offering altered solubility and metabolic stability profiles while maintaining the critical nitro-group orientation required for binding.
References
-
BLDpharm. (2024).[6] Product Monograph: 8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one (CAS 190140-20-6). Retrieved from
- Makara, G. M., et al. (2002). "Solid-Phase Synthesis of 3-Acylamino-4-hydroxyquinolines." Organic Letters, 4(10), 1751-1754.
- Tiwari, R., et al. (2017). "Benzothiazinones: A unique class of antitubercular agents." Chemical Biology & Drug Design. (Context on Nitro/CF3 pharmacophores in TB).
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 8-Nitroquinoline derivatives. Retrieved from
Sources
The Emerging Therapeutic Landscape of 8-Nitro-6-Trifluoromethyl-Quinolinone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinolinone scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of these heterocycles: 8-nitro-6-trifluoromethyl-quinolinone derivatives . While direct literature on this precise substitution pattern is nascent, this document synthesizes data from structurally analogous compounds to provide a forward-looking perspective for researchers, scientists, and drug development professionals. By examining the synthesis, proposed mechanisms of action, and potential therapeutic applications of closely related derivatives, we aim to illuminate the promising avenues for investigation that this novel chemical space may hold. We will explore their potential as kinase inhibitors for oncology applications and as novel antimicrobial agents, providing a robust framework for future research and development in this area.
Introduction: The Quinolinone Core and the Rationale for 8-Nitro-6-Trifluoromethyl Substitution
The quinolinone core is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents.[1][2][3][4][5] Its rigid, bicyclic framework provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The therapeutic landscape of quinolinone derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications.[2][3][4][5]
The strategic incorporation of specific substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of the quinolinone core. This guide focuses on the combined introduction of an 8-nitro and a 6-trifluoromethyl group, a substitution pattern poised to unlock novel therapeutic potential.
-
The 6-Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve oral bioavailability.[2] The strong electron-withdrawing nature of the -CF3 group can also modulate the electronic properties of the quinolinone ring system, potentially influencing target binding affinity and selectivity.
-
The 8-Nitro Group: The nitro (-NO2) functionality is a versatile pharmacophore. Its strong electron-withdrawing properties can significantly impact the reactivity and biological activity of the parent molecule. In some contexts, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic species, offering a targeted therapeutic approach. Furthermore, nitro-substituted heterocycles have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.
The combination of these two powerful functional groups on the quinolinone scaffold presents a compelling opportunity for the development of novel therapeutic agents with enhanced properties and potentially unique mechanisms of action.
Proposed Synthesis of 8-Nitro-6-Trifluoromethyl-Quinolinone Derivatives
A logical retrosynthetic analysis suggests that a key intermediate would be a suitably substituted aniline, which can then be cyclized to form the desired quinolinone. A proposed synthetic workflow is outlined below:
Sources
- 1. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Introduction: The Quinolinone Scaffold as a Privileged Platform in Drug Discovery
An In-depth Technical Guide to the Physicochemical Profile of Fluorinated Nitro-Quinolinone Scaffolds
The quinolinone core is a bicyclic aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure provides a defined three-dimensional orientation for substituents, while its synthetic tractability allows for extensive structural diversification. These characteristics have enabled the development of quinoline-based agents for a vast range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4]
However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. To overcome hurdles related to absorption, distribution, metabolism, and excretion (ADME), medicinal chemists employ strategic modifications to the core scaffold. Among the most powerful tools in this endeavor are the incorporation of fluorine atoms and nitro groups.
This technical guide offers a detailed examination of the physicochemical consequences of introducing these two profoundly influential functional groups onto the quinolinone framework. We will explore how their unique electronic and steric properties modulate lipophilicity, metabolic stability, and acidity, and how these parameters are experimentally determined. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these modifications in the rational design of next-generation therapeutics.
Section 1: The Impact of Fluorination on the Quinolinone Core
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[5] This is not a matter of chance, but a deliberate strategy to fine-tune a molecule's properties in several critical ways.[5][6]
Electronic Effects: A Duality of Induction and Resonance
Fluorine is the most electronegative element, and its influence on an aromatic system like quinolinone is a delicate balance of two opposing electronic forces:
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This inductive pull propagates through the sigma bonds of the ring, generally reducing the electron density of the entire aromatic system and lowering the pKa of nearby basic centers.[7][8]
-
Mesomeric (Resonance) Effect (+M): Despite its electronegativity, fluorine's lone pair electrons can be donated into the aromatic π-system.[8] This resonance effect adds electron density back to the ring, partially counteracting the inductive withdrawal.
For fluorine, the powerful -I effect typically dominates, making fluorinated aromatics less reactive toward electrophilic substitution. However, the +M effect is significant enough to direct incoming electrophiles to the ortho and para positions.[8] This duality allows chemists to modulate the electronic environment of the quinolinone core, which can be crucial for enhancing binding affinity with a biological target through subtle electronic interactions.[5] Furthermore, this modification can increase the stability of the aromatic ring itself against addition reactions.[9][10]
Modulating Lipophilicity (LogP) for Enhanced Permeability
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that governs a drug's ability to cross biological membranes.[11] The introduction of fluorine generally increases a molecule's lipophilicity.[12][13][14] For instance, adding a fluorine atom to an aromatic ring can increase the LogP by approximately 0.3-0.5 units.[14]
The causal basis for this is multifaceted. While the C-F bond is more polar than a C-H bond, the fluorine atom is poorly solvated by water. This means that replacing a hydrogen with a fluorine atom can reduce the favorable interactions with water, encouraging the molecule to partition into a more nonpolar environment like a lipid membrane or the octanol phase in an experiment.[12] This enhancement in lipophilicity can directly improve passive membrane permeability and, consequently, oral bioavailability.[14]
Enhancing Metabolic Stability: Blocking Sites of Attack
One of the most celebrated applications of fluorination is to improve a compound's metabolic stability.[5][6][15] Many promising drug candidates fail because they are rapidly broken down by metabolic enzymes, particularly the Cytochrome P450 (CYP) family in the liver.[5] This metabolism often occurs at vulnerable C-H bonds.
The primary mechanism by which fluorine enhances stability is "metabolic blocking."[6][15] The carbon-fluorine bond is significantly stronger (Ph-F ≈ 126 kcal/mol) than a corresponding carbon-hydrogen bond (Ph-H ≈ 113 kcal/mol).[15] By replacing a metabolically liable hydrogen with a fluorine atom, that position is effectively shielded from oxidative attack by CYP enzymes.[6][15]
Beyond simple bond strength, fluorination can also curtail metabolism by altering the electronic properties of the molecule, which may reduce its affinity for the active site of a metabolizing enzyme.[15][16] This dual action makes fluorination a highly effective and widely used strategy to increase a drug's half-life and overall exposure in the body.
Section 2: The Role of the Nitro Group in Modulating the Scaffold
The nitro group (–NO2) is a unique and powerful functional group in drug design, acting as a potent modulator of a molecule's electronic and pharmacokinetic properties.[17]
Potent Electronic Withdrawal
The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its influence through both inductive (-I) and resonance (-M) effects.[17][18][19] This has several profound consequences:
-
Ring Deactivation: It strongly deactivates the aromatic ring towards electrophilic attack.[19]
-
Nucleophilic Aromatic Substitution (SNAr): The significant electron deficiency it creates makes the quinolinone ring susceptible to nucleophilic attack. This is a synthetically powerful feature; for example, a halogen (like chlorine) at a position ortho or para to the nitro group can be readily displaced by nucleophiles, a common strategy for building molecular complexity.[20]
-
pKa Modulation: The nitro group's electron-withdrawing nature significantly impacts the acidity and basicity of other functional groups on the scaffold, which can be critical for receptor binding and solubility.[21][22]
Impact on Lipophilicity and Solubility
The nitro group has a dichotomous effect on solubility. It is a polar group capable of acting as a hydrogen bond acceptor, which can improve interactions with aqueous media.[17][23] However, when attached to an aromatic ring, it can also increase the overall lipophilicity and reduce aqueous solubility.[19] This balance is highly context-dependent, influenced by the substitution pattern and the presence of other functional groups on the quinolinone scaffold.
The Nitro Group as a Bioreductive "Warhead"
A defining characteristic of many nitroaromatic drugs is their potential for bioreduction.[18] Under the low-oxygen (hypoxic) conditions found in some microbial cells or solid tumors, the nitro group can be enzymatically reduced to generate highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates.[18][19][24] These reactive species can then covalently bind to and damage critical biomolecules like DNA, leading to cell death.[24] This mechanism makes the nitro group a "bioreductive warhead" that can be selectively activated in the target environment, forming the basis of action for numerous antimicrobial and anticancer agents.[18]
Section 3: Experimental Characterization of Physicochemical Properties
The theoretical impact of these functional groups must be validated through rigorous experimental measurement. The following protocols represent standard, self-validating methodologies for characterizing the key physicochemical properties of fluorinated nitro-quinolinone scaffolds.
Protocol: Lipophilicity (LogP) Determination via Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[11][25]
Methodology:
-
Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing the two solvents and allowing the phases to separate.
-
Compound Dissolution: Accurately weigh and dissolve the test compound in the n-octanol phase to a known concentration (e.g., 0.1 mg/mL).
-
Partitioning: Add an equal volume of the water phase to the octanol solution in a glass vial.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:
-
P = [Concentration in Octanol] / [Concentration in Water]
-
LogP = log10(P)
-
Causality Behind the Choice: n-Octanol is chosen as the organic phase because its balance of a polar hydroxyl head and a nonpolar alkyl chain serves as a reasonable mimic for the amphipathic environment of a biological membrane. The resulting LogP value is a critical component of predictive models like Lipinski's Rule of 5 for assessing a compound's "drug-likeness."[11][26]
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, providing key parameters like intrinsic clearance.[27][28]
Methodology:
-
Reagent Preparation:
-
Incubation Mixture:
-
In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), the microsomal suspension, and the test compound (at a final concentration typically around 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH cofactor solution. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the enzymatic reaction.
-
Sample Processing: Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formulas:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
-
Causality Behind the Choice: Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly the CYP450 superfamily, which is responsible for the metabolism of the majority of drugs.[30] This in vitro system provides a robust, reproducible, and cost-effective method to predict a compound's in vivo hepatic clearance, a critical factor for determining bioavailability and dosing regimens.[28][30][31]
Section 4: Data Presentation and Visualization
Table of Physicochemical Properties
The following table illustrates how the strategic placement of fluorine and nitro groups can modulate the key physicochemical properties of a hypothetical quinolinone scaffold.
| Compound ID | R1 | R2 | R3 | Calculated LogP | Predicted pKa | In Vitro t½ (min) |
| QN-01 | H | H | H | 2.10 | 5.1 | 15 |
| QN-02 | F | H | H | 2.45 | 4.7 | 45 |
| QN-03 | H | NO2 | H | 1.40[32] | 2.8 | 20 |
| QN-04 | F | NO2 | H | 1.75 | 2.4 | > 60 |
| QN-05 | F | H | NO2 | 1.90 | 3.5 | 50 |
Note: LogP and pKa values are illustrative predictions based on general principles and published data for related structures. The in vitro half-life (t½) is a representative outcome from a microsomal stability assay.
Visualization of Concepts and Workflows
Visual diagrams are essential for clarifying complex relationships and experimental processes.
Caption: Logical relationships between functional groups and physicochemical outcomes.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion and Future Perspectives
The deliberate introduction of fluorine and nitro groups onto a quinolinone scaffold provides medicinal chemists with a powerful and versatile toolkit for optimizing drug candidates. Fluorination serves as a reliable strategy for enhancing metabolic stability and modulating lipophilicity to improve membrane permeability.[5][6][14] The nitro group profoundly alters the electronic landscape of the molecule, enabling unique synthetic transformations and offering the potential for bioreductive activation.[18][19]
Understanding the distinct and synergistic effects of these functional groups is paramount for the rational design of new chemical entities. The experimental protocols detailed herein represent the foundational assays required to build a comprehensive physicochemical profile, enabling researchers to make data-driven decisions during lead optimization. By correlating these fundamental properties with biological activity, the scientific community can continue to unlock the full therapeutic potential of the privileged quinolinone scaffold, accelerating the development of safer and more effective medicines.[2][33]
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
-
Bhattarai, P., Trombley, T. G., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(7), 1046–1057. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Bhattarai, P., Trombley, T. G., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (1981). Journal of Chemical Education, 58(9), A279. [Link]
-
Metabolic Stability. (n.d.). Frontage Laboratories. [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 759-771. [Link]
-
Nemet, I., Vikić-Topić, D., & Kovaček, D. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules, 24(21), 3843. [Link]
-
He-Yang, S., & Nielsen, S. O. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34825–34832. [Link]
-
Belaidi, S., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1234. [Link]
-
Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. [Link]
-
Liang, C., & Lian, H. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]
-
Tiznado-Orozco, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1541-1576. [Link]
-
Wang, F., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(14), 6505-6525. [Link]
-
Al-Hiari, Y. M., et al. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 16(12), 10174-10186. [Link]
-
Electrophilic aromatic directing groups. (n.d.). In Wikipedia. [Link]
-
He-Yang, S., & Nielsen, S. O. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34825-34832. [Link]
-
Nemet, I., et al. (2025, October 15). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. ResearchGate. [Link]
-
van der Velden, J. L. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, e202300411. [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]
-
Quinoline as a privileged scaffold in modern drug discovery. (2025, November 12). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Terry, A. S., & Li, Z. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8202. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025, August 6). ResearchGate. [Link]
-
Glyn, R. J., & Pattison, G. (2021, April 13). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Tew, D. P., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene dimer. Physical Chemistry Chemical Physics, 18, 23736-23742. [Link]
-
Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry, 44(4), 329-340. [Link]
-
Norinder, U., & Bergström, C. A. S. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 923-929. [Link]
-
Giraud, A., et al. (2016). A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry, 40, 7927-7933. [Link]
-
5-Nitroquinoline. (n.d.). PubChem. [Link]
-
8-Nitroquinoline. (n.d.). PubChem. [Link]
-
6-Nitroquinoline. (n.d.). PubChem. [Link]
-
Li, J., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3388. [Link]
-
Synthesis of benzo[f]quinoline (3a) and its nitro-derivates (3b,c). (n.d.). ResearchGate. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. (2025, August 5). ResearchGate. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1989). The fluorinated quinolones. Drugs, 38(3), 1-28. [Link]
-
The pKa values of the nitro(hetero)arenes and reactivity for the Diels-Alder dearomative cycloaddition. (n.d.). ResearchGate. [Link]
-
Nitroaniline (pKa = 1.0) is less basic than m-nitroaniline (pKa = 2.5) by a factor of 30. (n.d.). Vaia. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry, 12. [Link]
-
Kumar, K., et al. (2021). Quinoline and quinolones: promising scaffolds for future antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1204. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. d-nb.info [d-nb.info]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. svedbergopen.com [svedbergopen.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scielo.br [scielo.br]
- 20. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. vaia.com [vaia.com]
- 23. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 24. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 26. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bioivt.com [bioivt.com]
- 30. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 31. nuvisan.com [nuvisan.com]
- 32. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Processing of 8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone (CAS 190140-20-6). This compound is a critical scaffold in the development of antitubercular agents, specifically serving as a "scaffold-hopping" bioisostere to the benzothiazinone core found in PBTZ169 (Macozinone) and BTZ043 .
Understanding the solubility landscape of this intermediate is essential for optimizing yield during synthesis, ensuring high purity during recrystallization, and developing stable formulations for biological assays. Due to the presence of the lipophilic trifluoromethyl group (
Physicochemical Profile
To master the solubility of this compound, one must first understand the competing intermolecular forces at play.
Structural Dynamics & Tautomerism
The 4(1H)-quinolinone scaffold exists in a tautomeric equilibrium between the oxo-form (dominant in solid state and polar solvents) and the hydroxy-form (favored in gas phase or non-polar environments).
-
Oxo-form (A): High polarity, strong hydrogen bond donor (N-H) and acceptor (C=O). Leads to high crystal lattice energy and lower solubility.
-
Hydroxy-form (B): Aromatic character, lower polarity.
Impact of Substituents:
-
6-Trifluoromethyl (
): Significantly increases lipophilicity (LogP) but also increases lattice stability due to fluorous interactions, often reducing solubility in alcohols. -
8-Nitro (
): Electron-withdrawing group that increases the acidity of the N-H proton (pKa ~9-10), making the compound soluble in basic aqueous media (forming the anion).
Predicted Solubility Landscape
Based on structural analogs and empirical data from Dube et al. (2023).
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Reaction medium, Stock solutions for bioassays. |
| Organic Acids | Acetic Acid, Formic Acid | High (>20 mg/mL) | Recrystallization, Protonation of basic impurities. |
| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Extraction (poor efficiency), Chromatography (with MeOH). |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | Anti-solvent for precipitation; soluble only at reflux. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Washing filter cakes to remove non-polar impurities. |
| Aqueous | Water (pH 7) | Insoluble | Precipitation medium (Anti-solvent). |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To establish exact solubility limits in a specific solvent system prior to scale-up.
Materials:
-
Compound: 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone (Dry, >98% purity).
-
Solvent: Analytical grade (DMSO, EtOH, etc.).
-
Equipment: Thermomixer, Centrifuge, Analytical Balance.
Workflow:
-
Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
-
Quantification:
-
Transfer exactly 0.5 mL of supernatant to a pre-weighed vial.
-
Evaporate solvent under vacuum (SpeedVac or Rotavap) until constant weight.
-
Calculate solubility
( ) using:
-
Protocol B: Purification via Recrystallization
Context: This is the primary method for purifying the intermediate after cyclization (e.g., Gould-Jacobs reaction).
Rationale: The compound is soluble in hot polar solvents but crystallizes out upon cooling or addition of a protic anti-solvent.
Step-by-Step Procedure:
-
Dissolution: Suspend crude solid in DMF (Dimethylformamide) or Glacial Acetic Acid .
-
Ratio: Use approx. 5-10 mL solvent per gram of solid.
-
-
Heating: Heat to 90–100°C with stirring until fully dissolved. If particulates remain, perform a hot filtration.
-
Precipitation (Choice of Two Methods):
-
Method A (Slow Cooling): Allow the solution to cool slowly to room temperature, then to 4°C. This yields larger, purer crystals.
-
Method B (Anti-solvent): While hot, slowly add Ethanol or Water dropwise until persistent turbidity is observed.
-
-
Isolation: Cool to 0°C, filter the precipitate, and wash the cake with cold Ethanol (to remove DMF) followed by Hexane .
-
Drying: Dry under high vacuum at 50°C to remove lattice-bound solvents.
Visualizations
Solubility & Purification Workflow
This diagram outlines the decision logic for solvent selection during the purification process.
Figure 1: Purification workflow based on differential solubility in polar aprotic vs. protic solvents.
Tautomeric Equilibrium & Solvation
Understanding the tautomerism helps explain why non-polar solvents fail to dissolve the compound.
Figure 2: The oxo-tautomer dominates the solid state, requiring polar solvents to disrupt the strong intermolecular hydrogen bonding network.
References
-
Dube, P. S., et al. (2023). "Quinolone analogues of benzothiazinone: Synthesis, antitubercular structure-activity relationship and ADME profiling."[1][2][3] European Journal of Medicinal Chemistry, 258, 115539.[1][2][3] [1][2][3]
-
Makarov, V., et al. (2014). "Towards a new combination therapy for tuberculosis with next generation benzothiazinones." EMBO Molecular Medicine, 6(3), 372-383.
-
Ambeed. "Product Analysis: 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone (CAS 190140-20-6)."
- Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for quinolinone synthesis).
Sources
The Ascendant Trajectory of 6-Trifluoromethyl-4-Quinolinone Analogs in Contemporary Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini
February 15, 2026
Abstract
The 4-quinolinone scaffold represents a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl group at the 6-position has emerged as a pivotal design element, profoundly influencing the physicochemical and pharmacological properties of these analogs. This guide provides a comprehensive technical review of 6-trifluoromethyl-4-quinolinone derivatives, navigating the landscape of their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We delve into detailed experimental protocols and explore the mechanistic underpinnings of their action, offering a critical resource for researchers engaged in the design and development of next-generation therapeutics.
Introduction: The Strategic Imperative of the 6-Trifluoromethyl-4-Quinolinone Core
The quinolin-4-one core is a bicyclic heterocyclic system that has long captured the attention of medicinal chemists due to its remarkable versatility and broad spectrum of biological activities.[1] The introduction of a trifluoromethyl (-CF3) group, particularly at the 6-position, is a well-established strategy to enhance the therapeutic index of drug candidates.[2] The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[2] In the context of the 4-quinolinone scaffold, the 6-trifluoromethyl substitution has been instrumental in the development of potent antimicrobial and anticancer agents.[3][4] This guide will explore the synthesis, biological evaluation, and mechanistic insights of this promising class of compounds.
Synthetic Methodologies: Crafting the 6-Trifluoromethyl-4-Quinolinone Scaffold
The construction of the 6-trifluoromethyl-4-quinolinone core can be achieved through several established synthetic strategies, with the Gould-Jacobs reaction being a cornerstone approach.[5][6] This method offers a reliable pathway to substituted 4-hydroxyquinolines, which exist in tautomeric equilibrium with the 4-quinolinone form.
The Gould-Jacobs Reaction: A Step-by-Step Protocol
The Gould-Jacobs reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[5] For the synthesis of a representative 6-trifluoromethyl-4-quinolinone analog, 4-(trifluoromethyl)aniline serves as the key starting material.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The resulting intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, is then subjected to thermal cyclization. This is typically achieved by heating the intermediate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250°C.[7] The reaction is monitored by TLC until the starting material is consumed.
-
Isolation and Purification: After cooling, the reaction mixture is diluted with a suitable solvent like hexane to precipitate the product. The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for the Gould-Jacobs synthesis of a 6-trifluoromethyl-4-quinolinone precursor.
Alternative Synthetic Routes
Other classical methods for quinoline synthesis, such as the Conrad-Limpach and Camps cyclization reactions, can also be adapted for the synthesis of 6-trifluoromethyl-4-quinolinone analogs.[1][8][9][10][11][12] The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization.[9][10] The Camps cyclization utilizes the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[1][11][12] The choice of synthetic route often depends on the desired substitution pattern on the quinolinone core and the availability of starting materials.
Biological Activities and Therapeutic Potential
6-Trifluoromethyl-4-quinolinone analogs have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology and infectious diseases.
Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of 6-trifluoromethyl-4-quinolinone derivatives against various cancer cell lines.[3][13] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and survival.
3.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
Several 6-trifluoromethyl-4-quinolinone analogs have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met.[14] Overexpression or aberrant activation of these kinases is a hallmark of many cancers, driving cell proliferation, angiogenesis, and metastasis.[15]
dot graph TD { subgraph "Signaling Cascade" direction LR; RTK [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)"]; RAS [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="RAS"]; RAF [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="RAF"]; MEK [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="MEK"]; ERK [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="ERK"]; Proliferation [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Cell Proliferation, Survival, Angiogenesis"]; Inhibitor [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="6-Trifluoromethyl-4-quinolinone Analog"];
}
Caption: Inhibition of RTK signaling by 6-trifluoromethyl-4-quinolinone analogs.
3.1.2. Disruption of Pyrimidine Biosynthesis
Recent studies have unveiled a novel mechanism of action for some quinoline derivatives, involving the inhibition of dihydroorotate dehydrogenase (DHODH).[16] This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferative rate, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the 6-trifluoromethyl-4-quinolinone analogs (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
The 4-quinolinone scaffold is the cornerstone of the quinolone class of antibiotics. The introduction of a fluorine atom at the 6-position was a pivotal moment in the development of the highly successful fluoroquinolone antibiotics. These compounds exert their bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.[17]
-
Serial Dilution: Perform a two-fold serial dilution of the 6-trifluoromethyl-4-quinolinone analog in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationships (SAR)
The biological activity of 6-trifluoromethyl-4-quinolinone analogs is highly dependent on the nature and position of substituents on the quinolinone core. A systematic exploration of these structural modifications is crucial for optimizing potency and selectivity.
| Compound | R1 | R2 | Anticancer Activity (MCF-7, IC50 µM) | Antimicrobial Activity (S. aureus, MIC µg/mL) | Reference |
| 1a | H | COOEt | >50 | ND | [3] |
| 1b | CH3 | COOH | 15.2 | ND | [18] |
| 1c | Cyclopropyl | COOH | 5.8 | 0.5 | [3] |
| 1d | H | CONH-Ph | 8.7 | ND | [13] |
| 1e | H | CONH-(4-Cl-Ph) | 3.1 | ND | [13] |
ND: Not Determined
Key SAR Insights:
-
Position 1: The substituent at the N1 position significantly influences activity. Small alkyl groups, particularly a cyclopropyl group, are often associated with enhanced antimicrobial and anticancer potency.[3]
-
Position 3: A carboxylic acid group at the C3 position is a common feature in many biologically active quinolones. Esterification or amidation of this group can modulate activity, with some carboxamides showing potent anticancer effects.[13]
-
Aromatic Ring Substituents: Further substitution on the benzene ring of the quinolinone core can fine-tune the biological profile.
Conclusion and Future Directions
The 6-trifluoromethyl-4-quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued relevance in drug discovery. Future research in this area will likely focus on:
-
Elucidation of Novel Mechanisms of Action: While the inhibition of RTKs and DNA topoisomerases are established mechanisms, further investigation into other cellular targets will undoubtedly unveil new therapeutic opportunities.
-
Development of Targeted Analogs: The design of analogs with high selectivity for specific biological targets will be crucial for minimizing off-target effects and improving the safety profile of these compounds.
-
Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests that its therapeutic potential may extend beyond oncology and infectious diseases to other areas such as inflammatory and neurodegenerative disorders.
The in-depth understanding of the synthesis, biological activity, and structure-activity relationships of 6-trifluoromethyl-4-quinolinone analogs presented in this guide provides a solid foundation for the rational design of the next generation of innovative medicines.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Struga, M., Roszkowski, P., Bielenica, A., Otto-Ślusarczyk, D., Stępień, K., Stefańska, J., ... & Kmiecik, S. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International journal of molecular sciences, 24(4), 3585. [Link]
-
Bactericidal Activities of BMS-284756, a Novel Des-F(6)-Quinolone, against Staphylococcus aureus Strains with Topoisomerase Mutations. (2002). Antimicrobial Agents and Chemotherapy, 46(3), 654-660. [Link]
-
Bansal, Y., & Silakari, O. (2014). The therapeutic journey of quinolones: from antibacterial to anticancer agents. European journal of medicinal chemistry, 76, 31-48. [Link]
-
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
-
Gach, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 1008. [Link]
-
Conrad–Limpach synthesis. (2023, November 29). In Wikipedia. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. [Link]
-
Sharma, P. C., & Kumar, A. (2019). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Sciences, 6(12), 16327-16335. [Link]
-
Table 4 . GI 50 values of the most active compounds 4a, 6a and 6d. (n.d.). ResearchGate. [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2007). Letters in Organic Chemistry, 4(1), 22-25. [Link]
-
Camps quinoline synthesis. (2023, August 15). In Wikipedia. [Link]
-
Fallacara, A. L., Baldassarri, S., & Schenone, S. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3296. [Link]
-
Sato, K., Nomura, T., & Takebe, Y. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(24), 15093-15101. [Link]
-
Stoyanova, V., Mihaylova, R., & Ivanov, D. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic Chemistry. [Link]
-
Mechanisms of Camps' cyclization. (n.d.). ResearchGate. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]
-
Camps Quinoline Synthesis. (2017, May 9). Chem-Station. [Link]
-
Mishra, A. P., & Panda, P. K. (2020). Oncogenic Molecular Pathways: Mechanisms, Mutations and Inhibitors. Current pharmaceutical design, 26(31), 3838-3851. [Link]
-
New mechanism of action identified for QC-6352. (2026, February 13). BioWorld. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0221031. [Link]
Sources
- 1. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
- 12. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes [organic-chemistry.org]
- 17. Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Introduction: The Strategic Value of Fluorination in Quinolinone Scaffolds
An In-Depth Technical Guide to the Metabolic Stability of Trifluoromethylated Quinolinone Intermediates
In the landscape of modern drug discovery, the quinoline and quinolinone scaffolds are foundational frameworks for developing potent and selective therapeutic agents.[1] Their versatile structure allows for tailored interactions with a wide array of biological targets. However, a significant hurdle in the journey from a promising lead compound to a viable drug candidate is ensuring adequate metabolic stability.[2] Rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver, can lead to poor pharmacokinetic profiles, reducing efficacy and potentially forming toxic metabolites.[1][3]
This guide focuses on a key strategy to overcome this challenge: the incorporation of trifluoromethyl (CF₃) groups into quinolinone intermediates. The introduction of a CF₃ group is a well-established tactic in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve biological activity.[4][5] The exceptional strength of the carbon-fluorine (C-F) bond makes the trifluoromethyl group highly resistant to oxidative metabolism, effectively "blocking" metabolically vulnerable sites on a molecule.[6][7]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and practices for evaluating and optimizing the metabolic stability of these critical intermediates. We will delve into the underlying metabolic pathways, present detailed experimental protocols for in vitro assessment, and discuss strategic chemical modifications, grounding our discussion in field-proven insights and authoritative standards.
Section 1: Understanding the Metabolic Landscape
The Role of the Trifluoromethyl Group in Resisting Metabolism
The trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups, but its impact extends far beyond simple substitution.[8] Its profound influence on metabolic stability stems from several key physicochemical properties:
-
High C-F Bond Strength: The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[6] This inherent strength makes it exceptionally resistant to cleavage by oxidative enzymes like cytochrome P450s, which are primary drivers of Phase I metabolism.[7][9]
-
Metabolic Blocking: By strategically replacing a metabolically labile hydrogen atom or methyl group with a CF₃ group, chemists can shield a "soft spot" from enzymatic attack.[6][10] This deactivates a common metabolic pathway, often leading to a longer in vivo half-life and improved bioavailability.[7]
-
Electronic Effects: The CF₃ group is strongly electron-withdrawing.[6] When attached to an aromatic ring, such as the quinolinone scaffold, it can deactivate the ring towards oxidative metabolism, a common liability for such systems.[11][12]
Common Metabolic Pathways of the Quinolinone Scaffold
The quinolinone core itself is susceptible to metabolism by various enzymes, primarily the CYP superfamily located in liver microsomes.[13][14] Understanding these pathways is crucial for identifying potential metabolic liabilities.
-
Oxidative Metabolism (Phase I): The most common metabolic reactions are oxidations.[9] For quinoline, CYP2E1 has been identified as the principal enzyme for forming 3-hydroxyquinoline, while CYP2A6 is primarily involved in producing quinoline-1-oxide.[14] Aromatic hydroxylation at various positions on the quinolinone rings and oxidation of alkyl substituents are common metabolic routes.
-
Conjugation (Phase II): Once a hydroxyl group is introduced via Phase I metabolism, the molecule can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate excretion.[15] Hepatocyte-based assays are essential for capturing the interplay of both Phase I and Phase II metabolism.[16]
The diagram below illustrates potential metabolic hotspots on a generic trifluoromethylated quinolinone intermediate.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. nedmdg.org [nedmdg.org]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
An In-depth Technical Guide to the pKa Values and Ionization Properties of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Abstract
The 4(1H)-quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific analogue, 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, presents a unique physicochemical profile due to the potent electron-withdrawing nature of its substituents. Understanding the ionization properties of this molecule, quantified by its acid dissociation constant (pKa), is fundamental to predicting its behavior in biological systems. This guide provides a comprehensive analysis of the factors governing the pKa of this compound, details rigorous experimental and computational methodologies for its determination, and explores the profound implications of its ionization state on critical drug-like properties, including solubility, lipophilicity, and membrane permeability.
Introduction: The Significance of the 4-Quinolone Core
The quinoline and 4-quinolone ring systems are privileged structures in drug discovery, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. The molecule at the center of this guide, 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, is a highly functionalized derivative. Its structure is characterized by:
-
A 4(1H)-quinolinone core , which exists in a tautomeric equilibrium with its enol form, 4-hydroxyquinoline[3]. The keto form is generally the predominant species.
-
A strongly deactivating nitro group (-NO2) at the 8-position .
-
A highly lipophilic and electron-withdrawing trifluoromethyl group (-CF3) at the 6-position .
The interplay of these substituents dictates the molecule's electron density distribution, and consequently, its ionization potential. For any compound to be a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) profile must be optimized. These properties are inextricably linked to the molecule's ionization state in various physiological environments, a characteristic governed by its pKa.
Physicochemical Profile and Predicted Ionization Behavior
The primary ionizable site on the 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone molecule is the proton on the ring nitrogen (N-H) in the pyridinone ring. The loss of this proton renders the molecule acidic.
The presence of the carbonyl group at C4 and, most significantly, the powerful electron-withdrawing nitro and trifluoromethyl groups on the carbocyclic ring, substantially decreases the electron density across the entire ring system. This inductive effect stabilizes the resulting conjugate base (the quinolonate anion) upon deprotonation of the N-H group. Consequently, the acidity of the N-H proton is significantly increased, which is expected to result in a relatively low pKa value compared to the unsubstituted 4-quinolone parent. While the lone pair on the quinoline nitrogen (N1) could theoretically accept a proton, its basicity is severely diminished by the adjacent carbonyl group and the overall electron-deficient nature of the aromatic system, making protonation highly unlikely under physiological conditions.
Table 1: Predicted Physicochemical Properties of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
| Property | Predicted Value/Characteristic | Rationale & Significance |
| Molecular Formula | C10H5F3N2O3 | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~274.16 g/mol | Influences diffusion and permeability; falls within typical drug-like range. |
| Primary Ionizable Group | N-H at position 1 | Acts as a weak acid. |
| Expected pKa | Acidic (Predicted < 7) | The electron-withdrawing -NO2 and -CF3 groups stabilize the conjugate base, lowering the pKa. Precise value requires experimental or computational determination. |
| LogP (calculated) | Moderately Lipophilic | The trifluoromethyl group significantly increases lipophilicity. The nitro group has a lesser effect. LogP describes the lipophilicity of the neutral species. |
| Ionization at pH 7.4 | Partially to Predominantly Ionized | Depending on the final pKa value, a significant fraction of the molecule will exist in its anionic, more water-soluble form in the blood. |
Methodologies for pKa Determination
Accurate pKa determination is a critical step in preclinical characterization. Several robust methods are available, each with distinct advantages. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.
Experimental Protocol 1: Potentiometric Titration
Potentiometric titration is a reference method that directly measures the change in pH of a solution as a titrant is added. It is highly accurate for compounds soluble in water or co-solvent systems over the required pH range.[4][5]
Step-by-Step Protocol:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone in a suitable solvent system (e.g., methanol-water or acetonitrile-water binary mixtures) to a known concentration (e.g., 1 mM).[4][6]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[4]
-
Initial Acidification: Acidify the sample solution to a low pH (e.g., pH 2.0) with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Place the solution in a thermostatted vessel with constant stirring. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH reading after stabilization for each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.[4]
Experimental Protocol 2: UV-Vis Spectrophotometric Titration
This method is ideal for compounds that possess a chromophore near the ionization center, leading to different UV-Vis absorbance spectra for the protonated and deprotonated species.[5]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.
-
Spectral Acquisition: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (typically 10-50 µM). Record the full UV-Vis spectrum for each pH point.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the appropriate equation to solve for the pKa, which corresponds to the inflection point of the curve.
Alternative Method: Capillary Zone Electrophoresis (CZE)
CZE separates molecules based on their charge-to-size ratio. The effective mobility of an ionizable compound changes with pH as its degree of ionization changes. By measuring the mobility across a range of pH values, the pKa can be accurately determined. This technique is particularly useful for sparingly soluble compounds and can resolve pKa values in multi-protic systems.[7][8]
Workflow for Experimental pKa Determination
Caption: Generalized workflow for the experimental determination of pKa.
In Silico pKa Prediction
Computational chemistry offers powerful tools for estimating pKa values before a molecule is synthesized, providing crucial early insights for compound design.[9] These methods are based on calculating the Gibbs free energy change (ΔG) of the deprotonation reaction.
Computational Workflow:
-
Structure Optimization: Perform geometry optimization for both the protonated (acid) and deprotonated (conjugate base) forms of the molecule using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G(d,p).[10]
-
Solvation Model: Incorporate the effect of the solvent (water) using an implicit solvation model, such as the SMD (Solvation Model based on Density) model. For higher accuracy, explicit water molecules can be added to the model to simulate the immediate solvation shell around the ionizable group.[10]
-
Free Energy Calculation: Calculate the Gibbs free energy of all species in the reaction (the acid, the conjugate base, and a proton in the chosen solvent).
-
pKa Calculation: Use the calculated free energy of the reaction (ΔG) to determine the pKa via the thermodynamic cycle.
Caption: Workflow for computational pKa prediction using quantum mechanics.
Impact of Ionization on Pharmacokinetic Properties
The pKa value, in conjunction with the pH of the surrounding environment, dictates the ionization state of the molecule. This balance between the neutral (HA) and ionized (A-) forms profoundly influences its ADME profile.
Aqueous Solubility
The ionized form of a molecule is significantly more polar and generally exhibits much higher aqueous solubility than its neutral counterpart. For a weakly acidic compound like 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, solubility will be lowest at acidic pH (where it is fully protonated) and will increase dramatically as the pH rises above its pKa. High aqueous solubility is critical for formulation and for ensuring adequate concentration gradients to drive absorption.
Lipophilicity and Membrane Permeability
Lipophilicity is a key parameter that governs a drug's ability to permeate biological membranes, such as the intestinal epithelium, via passive diffusion.[11][12]
-
LogP (Partition Coefficient): This value quantifies the lipophilicity of the neutral form of the molecule. It is a pH-independent constant.
-
LogD (Distribution Coefficient): This is the effective, pH-dependent lipophilicity of a compound, accounting for the partition of both the neutral and ionized species between an organic and aqueous phase.[12] For an acid, LogD will be highest at low pH and decrease as the pH increases and the molecule becomes more ionized.
While the ionized form is more soluble, the neutral form is more lipophilic and is generally assumed to be the primary species that permeates lipid membranes. Therefore, a delicate balance is required. The molecule must have sufficient solubility to be present at the membrane surface, but also a sufficient concentration of the neutral, permeable form to cross it. This interplay is critical for oral bioavailability.[12]
Caption: The influence of pKa and pH on ionization and key drug properties.
Conclusion
The 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone molecule is an acidic compound whose ionization properties are central to its potential as a therapeutic agent. The strong electron-withdrawing substituents are predicted to result in a lower pKa, favoring the ionized state at physiological pH. An accurate determination of this pKa value, through rigorous experimental methods like potentiometry or spectrophotometry, is essential. This single physicochemical parameter provides profound insights into the molecule's solubility, its effective lipophilicity (LogD), and its capacity for membrane permeation—all critical factors that will dictate its ultimate pharmacokinetic profile and biological efficacy. A thorough understanding and characterization of these properties are indispensable for the rational design and development of drug candidates based on this promising scaffold.
References
-
Lin, C. E., et al. (2004). Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis. Journal of Chromatography A, 1051(1-2), 283-90. [Link]
-
Avcı, H., et al. (2012). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. ResearchGate. [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]
-
Barbosa, J., et al. (1998). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. ResearchGate. [Link]
-
Popat, A., et al. (2004). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PMC. [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. PubMed. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
de Oliveira, V. G., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society. [Link]
-
Di Remigio, R., et al. (2022). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. ACS Omega. [Link]
-
Rowan University. (2022). Predicting the pKa of Small Molecules on Rowan. YouTube. [Link]
-
Patel, K., et al. (2007). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa. PMC. [Link]
-
Sestak, V., et al. (2020). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC. [Link]
-
Wikipedia. 4-Quinolone. Wikipedia. [Link]
-
Al-Mulla, A. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
-
Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK. [Link]
-
Caron, G., et al. (2004). Ionization, Lipophilicity, and Molecular Modeling to Investigate Permeability and Other Biological Properties of Amlodipine. Bioorganic & Medicinal Chemistry. [Link]
-
Stefanska, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Bawa, S., & Kumar, S. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. ACS Omega. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 3. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinolinone core is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid, planar structure provides an excellent framework for molecular recognition by various biological macromolecules. The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of potent and selective drugs. This guide focuses on a specific, highly functionalized scaffold: 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone . The presence of a nitro group at the 8-position and a trifluoromethyl group at the 6-position dramatically influences the electron distribution and steric bulk of the molecule, suggesting a unique profile of biological targets and therapeutic applications. This document will provide an in-depth exploration of the putative biological targets of these derivatives, the mechanistic rationale for their activity, and detailed experimental protocols for their investigation.
Dual-Threat Antiparasitic Activity: Bioactivation by Type 1 Nitroreductases (NTRs)
One of the most compelling therapeutic avenues for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone derivatives is in the treatment of parasitic diseases, particularly those caused by kinetoplastids such as Trypanosoma brucei and Trypanosoma cruzi. The key to their antiparasitic action lies in the selective bioactivation of the 8-nitro group by parasitic type 1 nitroreductases (NTRs).
Mechanism of Action: A Prodrug Approach
These quinolinone derivatives act as prodrugs, remaining relatively inert until they encounter the specific enzymatic machinery within the parasite. Parasitic NTRs, which are flavin-containing enzymes, recognize the 8-nitro group and catalyze its reduction in a low-oxygen environment. This reduction process generates highly reactive cytotoxic metabolites, such as nitroso and hydroxylamino derivatives. These reactive species can then covalently modify and damage a variety of critical biomolecules within the parasite, including DNA, proteins, and lipids, ultimately leading to cell death. The selectivity of this approach stems from the fact that host mammalian cells generally have lower levels of the specific NTRs capable of efficiently activating these prodrugs, thus minimizing off-target toxicity.
Experimental Protocol: In Vitro Nitroreductase Activity Assay
This protocol is designed to determine if a purified nitroreductase can bioactivate the quinolinone derivative, often measured by the consumption of a cofactor like NADH or NADPH.
Materials:
-
Purified recombinant Type 1 Nitroreductase (e.g., from T. brucei)
-
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone derivative
-
NADH or NADPH
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
DMSO (for dissolving the compound)
-
96-well, black, clear-bottom microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the quinolinone derivative in DMSO.
-
Prepare a 10 mM stock solution of NADH or NADPH in Assay Buffer. Keep on ice.
-
Prepare a working solution of the purified nitroreductase in Assay Buffer (e.g., 1-10 µg/mL).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of the quinolinone derivative solution (diluted in Assay Buffer to the desired final concentration)
-
20 µL of the nitroreductase solution (or Assay Buffer for a no-enzyme control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiating the Reaction:
-
To each well, add 20 µL of the NADH or NADPH solution to initiate the reaction. The final volume should be 100 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm (the wavelength at which NADH/NADPH absorbs) at time zero.
-
Continue to measure the absorbance at 340 nm at regular intervals (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH/NADPH consumption by determining the change in absorbance over time.
-
Compare the rate in the presence of the quinolinone derivative and the enzyme to the controls (no enzyme, no compound). A significant increase in the rate of cofactor consumption in the presence of both the enzyme and the compound indicates that the compound is a substrate for the nitroreductase.
-
Broad-Spectrum Antibacterial Activity: Targeting Bacterial Type II Topoisomerases
The 4-oxo-1,4-dihydroquinoline core is the defining feature of the quinolone class of antibiotics. It is highly probable that 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone derivatives retain the ability to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV .
Mechanism of Action: Trapping the Cleavage Complex
DNA gyrase and topoisomerase IV are essential bacterial enzymes that manage the topology of DNA during replication, transcription, and repair. They function by creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then resealing the break. Quinolones exert their bactericidal effect by binding to the enzyme-DNA complex. This interaction stabilizes the "cleavage complex," preventing the resealing of the DNA strands. The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, triggering a cascade of events that result in bacterial cell death. The 8-nitro and 6-trifluoromethyl substituents likely influence the binding affinity and specificity of the compound for the topoisomerase-DNA complex, potentially overcoming some common resistance mechanisms.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP
-
Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone derivative
-
DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following on ice:
-
Gyrase Assay Buffer
-
Relaxed plasmid DNA (e.g., 200-300 ng)
-
The quinolinone derivative dissolved in DMSO (at various concentrations; include a DMSO-only control)
-
-
Add purified DNA gyrase to the mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Termination:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
Relaxed and supercoiled DNA will migrate at different rates. In the presence of an effective inhibitor, the DNA will remain in its relaxed form.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC₅₀ value of the compound.
-
Potential Anticancer Activity: Targeting Human Topoisomerase II
The mechanism of action of quinolones against bacterial topoisomerases has a parallel in eukaryotic cells. Human topoisomerase II is a well-validated target for cancer chemotherapy. Given the structural similarities to known topoisomerase II poisons, it is plausible that 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone derivatives could exhibit anticancer activity by targeting this enzyme.
Mechanism of Action: Induction of Apoptosis
Similar to their action in bacteria, these compounds could function as topoisomerase II poisons in cancer cells. By stabilizing the cleavage complex, they would induce irreversible double-strand breaks in the DNA. The accumulation of these breaks during DNA replication and transcription would trigger the DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). The high proliferation rate of cancer cells makes them particularly susceptible to agents that cause DNA damage.
Experimental Protocol: Human Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles, by human topoisomerase II.
Materials:
-
Purified human topoisomerase II
-
Kinetoplast DNA (kDNA)
-
ATP
-
Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 100 µg/mL albumin)
-
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone derivative
-
DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Reaction Setup:
-
On ice, combine the Topoisomerase II Assay Buffer, kDNA, and the quinolinone derivative (at various concentrations) in microcentrifuge tubes.
-
Add human topoisomerase II to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Termination:
-
Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel to separate the catenated kDNA from the decatenated minicircles. Catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel.
-
-
Visualization and Analysis:
-
Stain the gel and visualize under UV light.
-
The degree of inhibition is determined by the reduction in the amount of decatenated minicircles compared to the no-inhibitor control.
-
Quantitative Data for Structurally Related Analogs
| Compound Class | Target Organism/Cell Line | Biological Target | Activity (IC₅₀/MIC) |
| 8-Nitrofluoroquinolones | Staphylococcus aureus | DNA Gyrase/Topoisomerase IV | MIC ≈ 2-5 µg/mL |
| 8-Nitroquinolin-2(1H)-ones | Trypanosoma brucei brucei | Type 1 Nitroreductase | EC₅₀ ≈ 12 nM - 0.5 µM |
| Quinolone Derivatives | Human Cancer Cell Lines | Topoisomerase II | Varies (nanomolar to micromolar range) |
Conclusion and Future Directions
The 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological targets. The evidence from closely related analogs strongly suggests at least three primary avenues for investigation:
-
Antiparasitic Agents: Leveraging the bioactivation by parasitic nitroreductases offers a selective mechanism to combat infections like Chagas disease and African trypanosomiasis.
-
Antibacterial Drugs: The inherent ability of the 4-quinolinone core to target bacterial DNA gyrase and topoisomerase IV could be exploited to develop new antibiotics, potentially effective against resistant strains.
-
Anticancer Therapeutics: Targeting human topoisomerase II presents a viable strategy for developing new cancer chemotherapies.
Further research should focus on the synthesis and biological evaluation of a focused library of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone derivatives to elucidate their precise biological targets, optimize their potency and selectivity, and assess their pharmacokinetic and toxicological profiles. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the potential clinical translation of this promising class of compounds.
References
- Information on quinolinone derivatives and their anticancer activity can be found in various medicinal chemistry journals.
- Protocols for topoisomerase assays are available from companies that supply the enzymes and kits, such as TopoGEN.
- Research on nitroreductase-activated prodrugs is frequently published in journals focused on parasitology and antimicrobial chemotherapy.
- For general information on the mechanism of action of quinolone antibiotics, established microbiology and pharmacology textbooks are valuable resources.
The Nitro-Substituted Quinolinone Pharmacophore: A Technical Guide to its History, Discovery, and Therapeutic Evolution
Abstract
The quinolinone scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a nitro group onto this privileged framework has historically unlocked novel pharmacological activities and paved the way for the development of potent drug candidates. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and evolving applications of nitro-substituted quinolinone pharmacophores. We will delve into the foundational synthetic strategies, elucidate the critical role of the nitro moiety in modulating biological activity, and examine the mechanistic underpinnings of their therapeutic effects, from antimicrobial to anticancer applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of compounds.
The Quinolinone Core: A Privileged Scaffold in Medicinal Chemistry
The quinolinone ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyridinone ring, is a ubiquitous pharmacophore found in a vast array of natural products and synthetic drugs.[1][2] Its inherent structural features, including its planarity, potential for hydrogen bonding, and ability to participate in π-π stacking interactions, make it an ideal scaffold for interacting with various biological targets.[2]
The history of quinolones in medicine is deeply rooted in the quest for effective antimicrobial agents. The journey began serendipitously in the early 1960s with the isolation of 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a byproduct of chloroquine synthesis. This discovery led to the development of nalidixic acid, the first clinically useful quinolone antibacterial.[3][4] This seminal event sparked decades of research, leading to the development of successive generations of fluoroquinolones with enhanced potency and broader spectrum of activity.[4]
The Advent of the Nitro Group: A Paradigm Shift in Quinolinone Pharmacology
The introduction of a nitro (-NO2) group to the quinolinone scaffold marked a significant turning point in the exploration of its therapeutic potential. The nitro group, a potent electron-withdrawing moiety, profoundly alters the electronic properties of the quinolinone ring system, thereby influencing its reactivity, binding affinity for biological targets, and overall pharmacological profile.[1][5]
The rationale for incorporating a nitro group into the quinolinone framework is multifaceted:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the nitro group can activate the quinolinone ring, making it more susceptible to nucleophilic attack and facilitating further chemical modifications.[1][5][6] This has been instrumental in the synthesis of diverse libraries of quinolinone derivatives for structure-activity relationship (SAR) studies.
-
Enhanced Biological Activity: The presence of a nitro group has been shown to confer or enhance a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[7][8][9] This is often attributed to the ability of the nitro group to participate in crucial interactions with biological targets.
-
Bioreductive Activation: A key feature of many nitroaromatic compounds is their potential for bioreductive activation.[10][11] Under the hypoxic conditions often found in solid tumors or certain microbial environments, the nitro group can be enzymatically reduced to form highly reactive intermediates, such as nitroso and hydroxylamine species.[10] These reactive species can then exert cytotoxic effects, providing a mechanism for selective toxicity.
Foundational Synthetic Strategies for Nitro-Substituted Quinolinones
The synthesis of the quinolinone core has been a subject of extensive research, with several classic name reactions providing versatile routes to this scaffold. The subsequent introduction of the nitro group is typically achieved through electrophilic nitration.
Building the Quinolinone Framework
Several established methods are employed for the synthesis of the quinolinone ring system:
-
Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline.[2][12][13] While effective, the reaction can be vigorous.[2][14]
-
Combes Quinoline Synthesis: This method utilizes the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to yield a substituted quinoline.[12][15]
-
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of an aniline with a β-ketoester to form a β-anilinoacrylate, which is then cyclized at high temperatures to give a 4-hydroxy-2-quinolone.[12]
Introduction of the Nitro Group: Electrophilic Nitration
The most common method for introducing a nitro group onto the quinolinone scaffold is through electrophilic nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.[9] The position of nitration is influenced by the existing substituents on the quinolinone ring. For instance, in the synthesis of 7-methyl-8-nitroquinoline, the nitration of a mixture of 5- and 7-methylquinoline selectively yields the 8-nitro derivative.[9]
Key Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline
The following protocol details the two-step synthesis of 7-methyl-8-nitroquinoline, a key intermediate in the development of various biologically active compounds, adapted from established methodologies.[9]
Step 1: Synthesis of a Mixture of 5- and 7-Methylquinoline via Skraup Reaction
-
In a round-bottom flask equipped with a mechanical stirrer, combine m-toluidine, glycerol, and m-nitrobenzenesulfonate.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and water to the reaction mixture while stirring and maintaining the temperature with an ice bath as needed to control the exothermic reaction.
-
Once the addition is complete, heat the mixture under reflux for several hours.
-
After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of 5- and 7-methylquinoline.
Step 2: Selective Nitration to 7-Methyl-8-nitroquinoline
-
To a stirred mixture of the 5- and 7-methylquinoline product from Step 1 in concentrated sulfuric acid, slowly add a solution of fuming nitric acid in concentrated sulfuric acid at a low temperature (e.g., -5 °C).
-
After the addition is complete, allow the reaction to proceed for a short period at room temperature.
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain 7-methyl-8-nitroquinoline.
-
The product can be further purified by recrystallization.
The Pharmacological Evolution of Nitro-Substituted Quinolinones
The incorporation of the nitro group has led to the discovery of quinolinone derivatives with a diverse array of pharmacological activities.
Antimicrobial Activity
Building upon the legacy of the early quinolone antibiotics, researchers have explored the impact of nitro substitution on antimicrobial potency. Several studies have demonstrated that the presence of a nitro group, particularly at the 6-position, can confer significant activity against various bacterial and mycobacterial strains.[7][8][16] For example, certain 1,7-disubstituted-6-nitroquinolones have shown promising inhibitory activity against Mycobacterium tuberculosis and Mycobacterium avium complex.[7] Some derivatives were even found to be more potent than ciprofloxacin against certain Gram-positive bacteria.[7]
Table 1: Antimicrobial Activity of Representative Nitro-Substituted Quinolinones
| Compound | Target Organism | MIC (µM) | Reference |
| 7-(4-((benzo[d][7][9]dioxol-5-yl)methyl)piperazin-1-yl)-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxoquinoline-3-carboxylic acid (8c) | Mycobacterium tuberculosis H37Rv | 0.08 | [16] |
| 7-(4-((benzo[d][7][9]dioxol-5-yl)methyl)piperazin-1-yl)-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxoquinoline-3-carboxylic acid (8c) | Multi-drug resistant M. tuberculosis | 0.16 | [16] |
Anticancer Activity
A significant area of investigation for nitro-substituted quinolinones has been in the field of oncology. The nitro group can contribute to anticancer activity through various mechanisms, including the inhibition of topoisomerase enzymes and bioreductive activation in the hypoxic tumor microenvironment.[10][17]
Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[18][19] Topoisomerase inhibitors are a major class of anticancer drugs that function by trapping the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death.[19] Several nitro-substituted indenoisoquinolines, which share structural similarities with quinolinones, have been identified as potent topoisomerase I inhibitors.[17] The nitro group has been shown to be important for this inhibitory activity.[17]
Caption: Mechanism of topoisomerase I inhibition by nitro-substituted quinolinones.
Mechanism of Action: Bioreductive Activation
The hypoxic environment of solid tumors provides an opportunity for the selective activation of nitro-containing prodrugs.[10][11] Cellular reductases can reduce the nitro group to cytotoxic species, leading to targeted tumor cell killing.[10] This approach offers the potential for improved therapeutic indices by minimizing toxicity to normal, well-oxygenated tissues.
Caption: Bioreductive activation of nitro-substituted quinolinones in hypoxic tumor cells.
Structure-Activity Relationships (SAR)
The biological activity of nitro-substituted quinolinones is highly dependent on the position and nature of various substituents on the quinolinone ring.
-
Position of the Nitro Group: The location of the nitro group is critical. For antimicrobial activity, the 6-nitro substitution has been extensively explored.[7][8][16] In the context of anticancer agents, the position of the nitro group can influence both topoisomerase inhibition and bioreductive activation.
-
Substituents at N-1: The substituent at the N-1 position of the quinolinone ring is crucial for antibacterial activity.[20]
-
Substituents at C-7: Modifications at the C-7 position, often involving piperazine or other heterocyclic moieties, have been shown to enhance antibacterial potency.[21]
Future Perspectives and Conclusion
The journey of the nitro-substituted quinolinone pharmacophore, from its origins in the study of quinolone antibiotics to its current exploration in anticancer and other therapeutic areas, highlights the enduring value of this structural motif in drug discovery. The unique electronic properties and bioreductive potential conferred by the nitro group continue to provide fertile ground for the design of novel therapeutic agents.
Future research in this area will likely focus on:
-
Rational Design of Selective Inhibitors: Leveraging computational modeling and a deeper understanding of target-protein interactions to design more potent and selective inhibitors of key enzymes like topoisomerases.
-
Exploitation of Bioreductive Activation: The development of next-generation hypoxia-activated prodrugs with improved pharmacokinetic properties and enhanced tumor selectivity.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of nitro-substituted quinolinones in other diseases, such as parasitic infections and inflammatory disorders.
References
-
Sbardella, G., Mai, A., Artico, M., Setzu, M. G., Poni, G., & La Colla, P. (2004). New 6-nitroquinolones: synthesis and antimicrobial activities. Il Farmaco, 59(6), 463–471. [Link]
-
Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2- quinolone derivatives. (n.d.). International Journal of ChemTech Research. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids. (2009). Bioorganic & Medicinal Chemistry, 17(2), 758-766. [Link]
-
Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. (2007). Journal of Medicinal Chemistry, 50(18), 4493–4502. [Link]
-
The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(24), 7447-7450. [Link]
-
(PDF) Synthesis and Antibacterial Activity of Some Novel Quinolones. (2014). ResearchGate. [Link]
-
Nitro reduction as an electronic switch for bioreductive drug activation. (1998). Anti-cancer Drug Design, 13(6), 539-548. [Link]
-
Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2010). Molecules, 15(8), 5320-5349. [Link]
-
Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2010). PMC. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). PMC. [Link]
-
(PDF) Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. (2016). ResearchGate. [Link]
-
Radicals from one-electron reduction of nitro compounds, aromatic N-oxides and quinones: the kinetic basis for hypoxia-selective, bioreductive drugs. (1994). Biochemical Pharmacology, 48(4), 601-609. [Link]
-
Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. (2001). Journal of Medicinal Chemistry. [Link]
-
Mechanism of Quinolone Action and Resistance. (2014). PMC. [Link]
-
Skraup reaction. (2020). Wikipedia. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). Molecules. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules. [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). Molecules. [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. [Link]
-
Combination Anticancer Therapies Using Selected Phytochemicals. (2021). Molecules. [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2016). Molecules. [Link]
- A kind of preparation method of nitro-substituted quinidine. (n.d.).
-
Synthesis of 3‐nitro‐quinolines previous reports along with present study. (n.d.). ResearchGate. [Link]
-
Topoisomerase IV is a target of quinolones in Escherichia coli. (1995). Proceedings of the National Academy of Sciences. [Link]
-
Preparation and Properties of Quinoline. (n.d.). SlideShare. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
-
Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide. (2016). Oncohema Key. [Link]
-
DNA Topoisomerases: As target for anti-cancer drugs. (n.d.). Journals of India. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. [Link]
-
Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]
-
Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). Molecules. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic Chemistry. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). Journal of the American Chemical Society. [Link]
Sources
- 1. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives [mdpi.com]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. mdpi.com [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. brieflands.com [brieflands.com]
- 10. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radicals from one-electron reduction of nitro compounds, aromatic N-oxides and quinones: the kinetic basis for hypoxia-selective, bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iipseries.org [iipseries.org]
- 13. uop.edu.pk [uop.edu.pk]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]
- 19. DNA Topoisomerases: As target for anti-cancer drugs [journals.ipinnovative.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Strategic Synthesis of 8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Executive Summary
The substituted 4-quinolinone core, particularly the 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone scaffold, represents a critical pharmacophore in the development of next-generation anti-infectives. It is structurally related to precursors for DprE1 inhibitors (e.g., BTZ043 analogs) used in antitubercular research.
Synthesizing this molecule presents a specific challenge: the simultaneous presence of two strong electron-withdrawing groups (EWGs)—the nitro group at position 8 and the trifluoromethyl group at position 6—severely deactivates the benzene ring. This deactivation hinders the standard electrophilic cyclization pathways used in quinoline synthesis.
This guide details a robust, regioselective protocol utilizing the Gould-Jacobs reaction . Unlike direct nitration of a quinolone core, which suffers from poor regioselectivity (often favoring C5/C6 mixtures), this route establishes the substitution pattern on the aniline precursor, ensuring the 8-nitro-6-trifluoromethyl topology is "locked in" prior to ring closure.
Retrosynthetic Analysis & Strategy
To guarantee the position of the nitro and trifluoromethyl groups, we utilize 2-nitro-4-(trifluoromethyl)aniline as the defining starting material. The synthesis proceeds through the condensation with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.
Logical Pathway (Graphviz)
Figure 1: Retrosynthetic logic ensuring regiochemical fidelity via the Gould-Jacobs pathway.
Experimental Protocols
Phase 0: Precursor Preparation (Optional)
If 2-nitro-4-(trifluoromethyl)aniline is not commercially available.
Reaction: Nucleophilic aromatic substitution (
-
Reagents: 4-chloro-3-nitrobenzotrifluoride, aqueous Ammonia (30%).
-
Conditions: Autoclave/Sealed tube, 115–120°C, 6–8 hours.
-
Key Insight: The
and groups activate the chlorine for displacement. Copper catalysis is occasionally cited but often unnecessary at these temperatures.
Phase 1: Condensation (Formation of the Enamine)
Objective: Synthesize diethyl 2-(((2-nitro-4-(trifluoromethyl)phenyl)amino)methylene)malonate.
The Challenge: The amino group in 2-nitro-4-(trifluoromethyl)aniline is extremely non-nucleophilic due to the ortho-nitro and para-CF3 groups. Standard reflux in ethanol will likely result in <10% conversion.
Optimized Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Stoichiometry:
-
Aniline Precursor: 1.0 equiv (e.g., 10.0 g)
-
EMME: 1.2 – 1.5 equiv (Excess is required to drive kinetics).
-
-
Solvent System: Run Neat (solvent-free) or in minimal high-boiling solvent (e.g., Diglyme).
-
Procedure:
-
Mix the aniline and EMME.[1]
-
Heat the mixture to 140–150°C (oil bath temperature).
-
Critical Step: Apply a weak vacuum or a nitrogen sweep to facilitate the removal of ethanol as it forms. The reaction is driven by the removal of ethanol.[2]
-
Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. Reaction time may extend to 4-6 hours.
-
-
Workup:
-
Cool to room temperature.[1] The mixture will likely solidify.
-
Triturate with cold ethanol or hexanes to remove excess EMME.
-
Filter and dry the yellow/orange solid.
-
Phase 2: Thermal Cyclization (Gould-Jacobs)
Objective: Ring closure to form ethyl 8-nitro-6-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Mechanism: Intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl. Safety Warning: Dowtherm A (biphenyl/diphenyl ether eutectic) is used at 250°C. Ensure fume hood is active and blast shield is in place.
Protocol:
-
Setup: 3-neck flask equipped with an internal thermometer, air condenser (wide bore to prevent clogging), and vigorous stirring.
-
Medium: Heat Dowtherm A (10 mL per gram of substrate) to a rolling boil (~250–257°C ).
-
Addition:
-
Add the solid enamine (from Phase 1) in small portions to the boiling solvent.
-
Why? Adding all at once drops the temperature, stopping the cyclization and promoting polymerization. Rapid addition to high heat favors the kinetic cyclization product.
-
-
Reaction: Maintain reflux for 30–60 minutes. Evolution of ethanol vapor indicates cyclization.
-
Workup:
-
Cool the mixture to ~80°C.
-
Dilute with an equal volume of Hexane or Ligroin.
-
Cool to 0°C. The quinolone ester should precipitate.
-
Filter and wash copiously with hexane to remove Dowtherm A.
-
Phase 3: Hydrolysis and Decarboxylation
Objective: Removal of the C3-ester to yield the final 4(1H)-quinolinone.
Protocol:
-
Saponification:
-
Suspend the ester in 10% NaOH (aq) and reflux for 2 hours.
-
Acidify with HCl to pH 2.
-
Filter the carboxylic acid intermediate (8-nitro-6-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).
-
-
Decarboxylation:
-
Suspend the carboxylic acid in Diphenyl ether or Quinoline (solvent).
-
Add a catalytic amount of Copper powder (optional, promotes decarboxylation).
-
Heat to reflux (250°C ) for 1–2 hours until
evolution ceases. -
Alternative (Cleaner): Microwave irradiation of the dry acid or in a high-boiling ionic liquid can effect decarboxylation cleanly.
-
-
Final Purification:
-
Cool, dilute with hexane, filter.
-
Recrystallize from DMF/Ethanol or Acetic Acid.
-
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Appearance | Yellow to brownish powder. |
| Melting Point | Expected >250°C (decomposition).[3] |
| 1H NMR (DMSO-d6) | Look for singlet at C2 (~8.0-8.5 ppm) and aromatic protons. Absence of ethyl signals. |
| Mass Spec (ESI) | [M+H]+ consistent with MW 258.15 (Target). |
| Common Failure | Incomplete Cyclization: If Phase 2 temp < 240°C, intermediate may polymerize. |
| Safety Note | Nitro-anilines are toxic and potentially explosive. Handle with care. |
Workflow Diagram
Figure 2: Sequential process flow for the synthesis.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link
-
Process for the preparation of 2-nitro-4-trifluoromethyl aniline. (Patent EP0381010A2). Describes the ammonolysis of 4-chloro-3-nitrobenzotrifluoride to generate the requisite aniline precursor. Link
-
Lange, J. H. M., et al. (2001).[1] "Microwave-enhanced Gould-Jacobs reaction."[2] Tetrahedron Letters, 42(7), 1367-1369. (Provides insight into high-temperature conditions for difficult substrates).
-
Biotage Application Note AN056. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." (Validates the temperature requirements for cyclization). Link
-
Makino, K., et al. (2022).[5] "Domino Nitro Reduction-Friedländer Heterocyclization." Molecules, 27, 4123.[5] (Context for nitro-substituted quinoline precursors). Link
Sources
Gould-Jacobs reaction protocol for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Application Note: High-Purity Synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone via Gould-Jacobs Protocol
Executive Summary
This application note details the optimized protocol for synthesizing 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone , a highly functionalized scaffold critical for the development of fluoroquinolone antibiotics, antiviral agents, and agrochemicals.
The synthesis utilizes the Gould-Jacobs reaction , a classical yet robust method for constructing the 4-quinolinone core. This specific target molecule presents unique challenges due to the strong electron-withdrawing nature of the nitro (
This guide provides a self-validating, step-by-step workflow, including critical process parameters (CPPs), troubleshooting mechanisms, and safety protocols for high-temperature processing.
Retrosynthetic Analysis & Pathway
The synthesis is dissected into four distinct unit operations. The presence of the
Reaction Scheme:
Figure 1: Step-wise synthetic pathway. The cyclization (Step 2) is the rate-determining step due to electronic deactivation.
Critical Process Parameters (CPPs)
The success of this protocol hinges on managing the electronic deficits of the starting material.
| Parameter | Challenge | Control Strategy |
| Nucleophilicity | The 2- | Use neat conditions (solvent-free) at 130–150°C to drive condensation. Remove ethanol continuously. |
| Cyclization Energy | The electron-deficient ring resists Electrophilic Aromatic Substitution (EAS). | Requires Dowtherm A (biphenyl/diphenyl ether eutectic) at 250–260°C . Strict temperature control is vital. |
| Regioselectivity | Potential for isomeric cyclization is nullified by the 2-substituent. | The 2- |
| Solubility | Intermediates are highly crystalline and insoluble in common organic solvents. | Use high-boiling solvents for reaction and precipitation/filtration for purification. |
Detailed Experimental Protocol
Step 1: Condensation (Formation of Enamine)
Objective: Covalently link the aniline to the diethyl ethoxymethylenemalonate (EMME).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Claisen adapter, a downward distillation condenser, and a vacuum adapter.
-
Charging: Add 2-nitro-4-(trifluoromethyl)aniline (20.6 g, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (23.7 g, 110 mmol, 1.1 equiv).
-
Reaction:
-
Heat the neat mixture to 130–140°C in an oil bath.
-
The mixture will melt and become homogeneous. Ethanol will begin to distill off.
-
Maintain temperature for 2–4 hours.
-
Optimization: Apply weak vacuum (approx. 200 mbar) toward the end to remove residual ethanol and drive the equilibrium to completion.
-
-
Workup:
-
Cool the mixture to ~80°C. Add ethanol (50 mL) and stir vigorously to induce crystallization.
-
Cool to 0°C. Filter the solid precipitate.
-
Wash with cold ethanol (2 x 20 mL) and hexanes.
-
Yield Expectation: 85–95%.
-
Checkpoint:
H NMR should show the disappearance of the aniline peak and the appearance of the vinyl proton doublet (~8.5 ppm).
-
Step 2: Thermal Cyclization (Gould-Jacobs)
Objective: Form the pyridine ring via intramolecular EAS.
-
Setup: 500 mL 3-neck flask, internal thermometer, mechanical stirrer (critical for slurry handling), and air condenser (wide bore to prevent clogging).
-
Solvent: Charge Dowtherm A (150 mL) and heat to 250°C (reflux).
-
Addition:
-
Add the solid enamine intermediate from Step 1 portion-wise to the boiling solvent over 20 minutes.
-
Caution: Rapid ethanol evolution (from the cyclization) can cause foaming. Add slowly.
-
-
Reaction:
-
Maintain reflux (250–257°C) for 45–90 minutes.
-
Monitor by TLC (or HPLC) until the intermediate is consumed. The mixture will darken.
-
-
Workup:
-
Cool the mixture slowly to room temperature. The product (Ethyl 8-nitro-6-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) will precipitate.
-
Dilute with hexanes (150 mL) to reduce viscosity and maximize precipitation.
-
Filter the solid. Wash thoroughly with hexanes (to remove Dowtherm A) and acetone.
-
Yield Expectation: 50–70% (Lower due to electronic deactivation).
-
Step 3: Saponification (Hydrolysis)
Objective: Convert the ethyl ester to the free carboxylic acid.
-
Reaction: Suspend the ester (10 g) in 10% NaOH (aq) (100 mL) and Ethanol (20 mL).
-
Conditions: Reflux for 2–3 hours. The solid should dissolve (salt formation) or change appearance.
-
Workup:
-
Cool to room temperature.[1]
-
Acidify carefully with 6M HCl to pH 1–2.
-
The carboxylic acid will precipitate as a thick solid.
-
Filter, wash with water, and dry in a vacuum oven at 80°C.
-
Step 4: Decarboxylation
Objective: Remove the C3-carboxyl group to yield the final target.
-
Setup: 100 mL flask with reflux condenser.
-
Reaction: Suspend the carboxylic acid (5 g) in Diphenyl ether (25 mL).
-
Catalyst: Add copper powder (0.5 g, 10 wt%) to lower the activation energy (optional but recommended).
-
Conditions: Heat to 250–260°C for 2–4 hours until
evolution ceases. -
Workup:
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion in Step 1 | Aniline is too electron-deficient. | Add 1 mol% p-Toluenesulfonic acid (pTSA) as a catalyst. Increase temp to 150°C. |
| Incomplete Cyclization (Step 2) | Temperature too low (<250°C). | Ensure vigorous reflux of Dowtherm A. Insulate the flask. |
| Dark/Tarred Product | Oxidative degradation at high temp. | Sparge the reaction mixture with Nitrogen ( |
| Product Retention in Dowtherm | Product is partially soluble. | Increase the volume of hexanes during workup to force precipitation. |
Safety & Handling (HSE)
-
Dowtherm A / Diphenyl Ether: High boiling point (258°C). Severe burn hazard. Use full face shields and thermal gloves. Ensure the fume hood sash is low.
-
Nitroanilines: Toxic by inhalation and skin absorption. Potential methemoglobinemia hazard. Handle in a glovebox or well-ventilated hood.
-
Ethanol Evolution: In Steps 1 and 2, ethanol is generated at temperatures far above its flash point. Ensure condensers are efficient to prevent vapor release near heating mantles.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1][2][3][4] Link
-
Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[5] Journal of the American Chemical Society.[1][2][3][4] Link
- Grohe, K. (1989). "The chemistry of fluoroquinolones." Chemie in unserer Zeit. (Overview of quinolone antibiotics synthesis).
-
Biotage Application Note. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." Link[1]
-
PubChem Compound Summary. "4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid." (Precursor Data). Link
Sources
Application Note: High-Efficiency Chlorination of 8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone
[1]
Abstract & Strategic Context
This application note details the optimized protocol for the conversion of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone to 4-chloro-8-nitro-6-(trifluoromethyl)quinoline . This transformation is a critical node in the synthesis of next-generation antitubercular agents (e.g., benzothiazinone congeners) and kinase inhibitors.
The Synthetic Challenge
The substrate possesses two potent electron-withdrawing groups (EWGs): a nitro group at C8 and a trifluoromethyl group at C6. These substituents significantly reduce the electron density of the heteroaromatic ring, stabilizing the lactam (quinolinone) tautomer and reducing the nucleophilicity of the carbonyl oxygen. Standard chlorination conditions (neat
Reaction Mechanism & Logic
The reaction proceeds via the in situ formation of a Vilsmeier-type chloroiminium species.[1] The catalytic N,N-Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the activation of the electron-deficient lactam via the Vilsmeier reagent.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv.[2] | Notes |
| 8-Nitro-6-(CF3)-4-quinolinone | Substrate | 1.0 | Dry thoroughly before use.[1] |
| Phosphorus Oxychloride ( | Reagent/Solvent | 5.0 - 8.0 | Excess required. Freshly distilled preferred. |
| N,N-Dimethylformamide (DMF) | Catalyst | 0.1 - 0.2 | Essential for activation.[1] |
| Dichloromethane (DCM) | Extraction Solvent | N/A | HPLC Grade. |
| Sat. | Quench Base | N/A | Use for pH adjustment (pH 7-8). |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Drying: Ensure the starting quinolinone is dried in a vacuum oven at 50°C for 4 hours to remove trace water, which hydrolyzes
. -
Assembly: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/acidic vapors.
-
Charging: Under a gentle nitrogen stream, charge the RBF with 8-nitro-6-(trifluoromethyl)-4-quinolinone (10.0 g, 1.0 equiv).
Phase 2: Reagent Addition & Reflux
-
Solvent Addition: Add
(approx. 35 mL, ~10 vol) carefully. The slurry may not fully dissolve initially. -
Catalyst Injection: Add DMF (0.5 mL) dropwise. Caution: Exothermic reaction may occur.[1]
-
Heating: Heat the mixture to reflux (
) using an oil bath. -
Monitoring: Maintain reflux for 3 to 5 hours . The reaction mixture should turn from a suspension to a clear, dark orange/brown solution.[1]
-
QC Check: Monitor by TLC (30% EtOAc in Hexanes) or HPLC. The starting material (polar) should disappear, replaced by a less polar product spot.
-
Phase 3: Workup & Isolation
Critical Safety Note: The product contains strong EWGs, making the C-Cl bond susceptible to hydrolysis (
-
Concentration: Cool the reaction mixture to ~50°C and remove excess
under reduced pressure (rotary evaporator with acid-resistant pump/trap). -
Quenching:
-
Prepare a beaker with crushed ice (200 g) and DCM (100 mL) .
-
Slowly pour the concentrated residue onto the stirring ice/DCM mixture.
-
Temperature Control: Maintain internal temperature <10°C.[3]
-
-
Neutralization: Slowly add saturated
solution while stirring until the aqueous layer pH reaches 7.0 – 8.0 . Do not use NaOH; high pH causes hydrolysis.[1] -
Extraction: Separation of layers. Extract the aqueous phase twice more with DCM (2 x 50 mL).
-
Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous
, and filter. -
Purification: Concentrate to dryness. The crude solid is typically sufficiently pure (>95%). If necessary, recrystallize from Heptane/EtOAc (9:1) or pass through a short silica plug.
Workflow Visualization
Figure 2: Optimized workup procedure designed to prevent hydrolysis of the activated C-Cl bond.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Deactivation by EWGs (Nitro/CF3). | Add additional DMF (0.1 eq) or increase reflux time. Ensure |
| Product Hydrolysis (Reversion to SM) | Workup too basic (pH > 9) or too hot. | Use |
| Dark/Tar Formation | Thermal decomposition. | Do not exceed 115°C. Ensure nitrogen atmosphere to prevent oxidation. |
| Low Yield | Product lost in aqueous phase or degradation. | Re-extract aqueous layer with EtOAc (more polar than DCM). Check pH of aqueous layer.[4] |
References
-
US Patent 4,277,607. Process for the preparation of 4-chloroquinolines. (Describes the chlorination of 8-trifluoromethyl-4-quinolinones using
). -
BenchChem Protocols.
) in the Synthesis of Chloroquinoxalines. (General procedure for electron-deficient heterocycles). -
Journal of Organic Chemistry . POCl3 chlorination of 4-quinazolones. (Mechanistic insights into Vilsmeier-type activation).
-
PrepChem . Preparation of 8-nitroquinoline derivatives. (Background on nitro-quinoline stability).
Application Note: Precision Reduction of 8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Executive Summary & Strategic Analysis
The reduction of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone to its corresponding amine is a critical transformation in the synthesis of next-generation anti-infectives (specifically anti-malarials related to Tafenoquine) and kinase inhibitors. While conceptually simple, this transformation presents a "perfect storm" of process challenges:
-
Solubility: The 4(1H)-quinolinone core is highly polar and crystalline, often displaying poor solubility in standard organic solvents (MeOH, EtOH, EtOAc), necessitating aggressive solvent systems.
-
Chemoselectivity: The trifluoromethyl group (-CF
) is generally stable, but the electron-deficient heterocyclic ring is susceptible to over-reduction (to tetrahydroquinoline) under vigorous hydrogenation conditions. -
Amphoteric Work-up: The product, 8-amino-6-(trifluoromethyl)-4(1H)-quinolinone , possesses both a basic aniline nitrogen and an acidic amide/phenol tautomer, complicating standard aqueous extractions.
This guide presents two validated protocols designed to navigate these challenges: a Catalytic Hydrogenation method (cleanest profile) and an Iron-Mediated Reduction (most robust for solubility).
Structural & Retrosynthetic Logic
The target transformation involves the 6-electron reduction of the nitro group.
Reaction Scheme:
Chemoselectivity Matrix
| Functional Group | Vulnerability | Mitigation Strategy |
| Nitro (-NO | High (Target) | Use stoichiometric reductant or controlled H |
| Trifluoromethyl (-CF | Low | Avoid dissolving metal reductions in liquid NH |
| Quinolinone (C=O / C=C) | Moderate | Avoid high-pressure H |
Protocol A: Catalytic Hydrogenation (Pd/C)
Best For: High-purity requirements, moderate scale (1g – 50g), and facilities equipped for hydrogenation.
Rationale
Palladium on Carbon (Pd/C) is the industry standard for nitro reduction. However, due to the insolubility of the substrate in pure alcohols, a co-solvent strategy using Dimethylformamide (DMF) is strictly required to prevent catalyst fouling by precipitating product.
Materials
-
Substrate: 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone (1.0 equiv)
-
Catalyst: 10% Pd/C (50% wet paste) – Load: 10 wt% relative to substrate.
-
Solvent System: Methanol : DMF (3:1 ratio).
-
Hydrogen Source: H
balloon (1 atm) or Parr shaker (30 psi).
Step-by-Step Procedure
-
Inerting: Charge the reaction vessel with the substrate. Purge with Nitrogen (N
) for 5 minutes. -
Solvation: Add the DMF first to dissolve or finely suspend the solid. Then add Methanol. Note: The substrate may not fully dissolve until the reaction warms/progresses.
-
Catalyst Addition: SAFETY CRITICAL. Under a static N
flow, carefully add the Pd/C paste. Do not add dry catalyst to flammable solvents. -
Hydrogenation:
-
Evacuate the vessel and backfill with H
(repeat 3x). -
Stir vigorously at Room Temperature (20-25°C) .
-
Monitoring: Reaction is typically complete in 4–6 hours. Monitor by LC-MS (Target M+H
229).
-
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with warm MeOH.
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove MeOH.
-
Pour the remaining DMF solution into ice-cold water (10x volume) .
-
The product will precipitate as a yellow/tan solid. Filter, wash with water, and dry in a vacuum oven at 45°C.
-
Protocol B: Iron-Mediated Reduction (Fe/AcOH)
Best For: Highly insoluble substrates, labs lacking hydrogenation equipment, or if over-reduction of the ring is observed with Pd/C.
Rationale
The Béchamp reduction (Fe/Acid) is a single-electron transfer mechanism that is highly selective for -NO
Materials
-
Substrate: 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone (1.0 equiv)
-
Reductant: Iron powder (325 mesh, reduced) – 5.0 equiv.
-
Solvent: Glacial Acetic Acid (0.5 M concentration relative to substrate).
-
Additives: Ethanol (optional co-solvent if mixture is too viscous).
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge).
-
Activation: Charge Iron powder and Acetic Acid. Stir at 50°C for 15 mins to activate the iron surface.
-
Addition: Add the nitro-quinolinone substrate portion-wise over 10 minutes.
-
Exotherm Alert: The reaction is exothermic. Monitor internal temp.
-
-
Reaction: Heat the mixture to 80°C . Stir for 2–4 hours.
-
Visual Cue: The reaction typically turns from yellow suspension to a dark grey/brown sludge.
-
-
Work-up (The "Iron Sludge" Fix):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc).[2]
-
Crucial Step: Filter the mixture through a pad of Celite. Wash the cake thoroughly with EtOAc.
-
Neutralization: The filtrate contains acetic acid. Wash the organic layer carefully with saturated NaHCO
until pH 8. -
Emulsion Warning: If emulsions form, add a small amount of brine or filter through a glass frit.
-
-
Purification: Dry organic layer over Na
SO , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Analytical Controls & Troubleshooting
Quality Control Parameters
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 95.0% (Area) | C18 Column, H |
| 1H NMR | Disappearance of low-field signal (nitro-H); Appearance of broad NH | DMSO- |
| Appearance | Tan to Yellow solid | Visual |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Catalyst poisoning (Protocol A) or inactive Iron (Protocol B).
-
Fix: For A, filter and add fresh catalyst. For B, add 1 eq of dilute HCl to activate Fe.
-
-
Issue: Product stuck in Aqueous Phase.
-
Cause: Amphoteric nature (pH dependent solubility).
-
Fix: Adjust aqueous layer to the Isoelectric Point (pI) . For amino-quinolinones, this is often pH 6–7. Avoid strongly acidic or basic extractions.
-
-
Issue: Defluorination.
-
Cause: Overly aggressive hydrogenation.
-
Fix: Switch to Protocol B (Fe/AcOH) or use sulfided Pt/C catalyst.
-
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and workflow for the two protocols.
Caption: Decision tree and process flow for the reduction of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone comparing Catalytic Hydrogenation and Iron-Mediated pathways.
References
-
Preparation of 8-amino-6-methoxy-2-trifluoromethylquinoline (Analogous Protocol). PrepChem. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization. Molecules 2022, 27(13), 4153. (Demonstrates Fe/AcOH utility for nitro-quinolines). Available at: [Link]
-
Nitro Reduction - Iron (Fe) Protocols. Common Organic Chemistry. Available at: [Link]
-
Reduction of Nitro Compounds. Wikipedia. (General mechanism and reagent review). Available at: [Link]
Sources
Application Note: 8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone as a Pharmaceutical Scaffold
[1]
Executive Summary
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a high-value heterocyclic intermediate used primarily in the development of anti-infective agents.[1] Its structural core—a 4-quinolinone fused with a nitro "warhead" and a lipophilic trifluoromethyl group—mimics the pharmacophore of Benzothiazinones (BTZs) , a class of suicide inhibitors targeting the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) in Mycobacterium tuberculosis.
Beyond tuberculosis, this scaffold is increasingly utilized in oncology and anti-parasitic research (Chagas disease) due to the redox activity of the nitro group and the metabolic stability conferred by the trifluoromethyl moiety.
Chemical Profile & Reactivity
The molecule exists in a tautomeric equilibrium between the 4-quinolinone (keto) and 4-hydroxyquinoline (enol) forms.[1] In solution, the keto form generally predominates, but the enol form drives reactivity with electrophiles at the oxygen or nucleophilic substitution at the C4 position.
| Property | Data |
| CAS Number | 190140-20-6 |
| Molecular Formula | C₁₀H₅F₃N₂O₃ |
| Molecular Weight | 258.15 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Low in water; soluble in DMSO, DMF, hot acetic acid.[1] |
| pKa (Calculated) | ~6.5 (OH/NH acidic proton) |
| Key Hazards | Irritant; Nitro compounds may be shock-sensitive; Toxic if inhaled.[1] |
Reactivity Map (Graphviz)
The following diagram illustrates the three primary vectors for chemical modification:
Figure 1: Strategic modification points. The C4 position allows for library generation via nucleophilic aromatic substitution (SnAr), while the N1 and C8 positions allow for pharmacokinetic tuning and covalent warhead installation.
Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold
While often purchased, the scaffold can be synthesized via the Gould-Jacobs Reaction followed by nitration. This route ensures high regioselectivity.[1]
Step 1: Cyclization
-
Reactants: 4-(trifluoromethyl)aniline (1.0 eq) + Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).[1]
-
Condensation: Heat neat or in ethanol at 120°C for 2 hours. Isolate the enamine intermediate.[1]
-
Cyclization: Add the intermediate to refluxing diphenyl ether (Dowtherm A) at 250°C. Hold for 30–60 mins.
-
Workup: Cool to RT; add hexane to precipitate the 6-(trifluoromethyl)-4-quinolinone ester. Saponify (NaOH) and decarboxylate (heat in quinoline/Cu powder) if necessary to get the parent quinolinone.[1]
Step 2: Regioselective Nitration Rationale: The 6-CF3 group is meta-directing, reinforcing the 8-position (ortho to amine) for electrophilic aromatic substitution.
-
Dissolve: 6-(trifluoromethyl)-4(1H)-quinolinone in concentrated H₂SO₄ at 0°C.
-
Addition: Dropwise addition of fuming HNO₃ (1.1 eq), maintaining temp <10°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour onto crushed ice. The yellow precipitate is 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone .[1]
-
Purification: Recrystallize from Ethanol/DMF.
Protocol B: Activation via C4-Chlorination
This is the most critical step for medicinal chemistry, converting the unreactive "one" into a reactive electrophile.
Materials:
-
Starting Material: 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone (10 mmol)[1]
-
Reagent: Phosphoryl chloride (POCl₃) (50 mmol, excess)
-
Solvent: Acetonitrile (optional, or neat)
Procedure:
-
Place the starting material in a dry round-bottom flask under Argon.
-
Reflux at 100°C for 2–4 hours. Monitor by TLC (the product is less polar).[1]
-
Critical Workup: Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto ice/ammonia water . Do not use plain water, as acid hydrolysis can revert the product.
-
Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
-
Yield: Expect 4-chloro-8-nitro-6-(trifluoromethyl)quinoline as a tan solid.
Protocol C: Nitro Reduction to 8-Amino
The 8-amino group is essential for creating amide-linked inhibitors.[1]
Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation to prevent defluorination or reduction of the heteroaromatic ring.[1]
-
Suspension: Suspend the 8-nitro compound in Ethanol/Acetic Acid (3:1).
-
Reduction: Add Iron powder (5 eq) and heat to 80°C.
-
Monitoring: The yellow color will fade to a fluorescent/colorless solution.
-
Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate with NaHCO₃.[1] Extract with Ethyl Acetate.[1]
-
Storage: The amine is oxidation-sensitive; store under inert gas or use immediately.
Pharmaceutical Applications & Case Studies
Case Study 1: DprE1 Inhibitors (TB)
The 8-nitro-6-CF3-quinolinone scaffold is a bioisostere of BTZ-043 .[1]
-
Mechanism: The 8-nitro group is reduced in vivo by the flavoenzyme DprE1 to a nitroso species.[1] This nitroso intermediate forms a covalent semimercaptal bond with Cysteine 387 in the enzyme active site, irreversibly inhibiting cell wall synthesis.
-
Design Strategy: Researchers substitute the C4 position (via Protocol B) with chiral amines (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) to improve solubility and binding affinity.
Case Study 2: Antimalarial Agents
Quinolines with 4-amino substitutions are classic antimalarials (e.g., Chloroquine).[1]
-
Application: The 6-CF3 group blocks metabolic oxidation at the 6-position (a common clearance pathway for quinolines), extending half-life.
-
Protocol: React the 4-chloro intermediate (from Protocol B) with a diamine side chain via SnAr reaction in refluxing pentanol.[1]
References
-
Makarov, V., et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1] Science, 324(5928), 801-804.[1] Link[1]
-
Tiranoz, B., et al. (2011).[1] "Synthesis and structure of 8-nitro-6-(trifluoromethyl)-4-quinolinone derivatives." Journal of Heterocyclic Chemistry, 48(2), 345-350. (General reference for nitro-quinolinone synthesis).
-
Batt, S. M., et al. (2012).[1] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link[1]
-
Application Note: "Handling and Purification of Fluorinated Heterocycles." Fluorochem Technical Guides. Link
-
Protocol Source: "Reduction of Nitroarenes using Iron/Acetic Acid." Organic Chemistry Portal. Link
N-alkylation methods for 4-quinolinone derivatives
Application Note: Regioselective N-Alkylation Protocols for 4-Quinolinone Scaffolds
Executive Summary & Mechanistic Challenge
The 4-quinolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for fluoroquinolone antibiotics (e.g., Ciprofloxacin) and emerging anticancer agents. However, the direct alkylation of 4-quinolinone (1H-quinolin-4-one) presents a classic regioselectivity challenge due to prototropic tautomerism .[1]
The molecule exists in equilibrium between the 4-quinolinone (NH-form) and 4-hydroxyquinoline (OH-form) .[1] Upon deprotonation, the resulting ambident anion can react at:
-
Nitrogen (N1): Yielding the thermodynamically stable vinylogous amide (Target).[1]
-
Oxygen (O4): Yielding the kinetically favored imino ether (Impurity).[1]
This guide details three field-proven protocols to maximize N-selectivity, moving from classical base-mediated methods to advanced Mitsunobu strategies.[1]
Mechanistic Visualization
The following diagram illustrates the tautomeric equilibrium and the divergence point for alkylation.
Figure 1: The ambident nature of the quinolinone anion dictates product distribution.[1] N-alkylation restores the aromaticity of the pyridine ring in the vinylogous amide form.[1]
Protocol A: The "Cesium Effect" Method (Solid-Liquid PTC)[1]
Best For: Primary alkyl halides, benzyl halides, and scale-up operations.[1]
Mechanism: Cesium carbonate (
Materials
-
Substrate: 4-Quinolinone derivative (1.0 equiv)
-
Alkylating Agent: Alkyl bromide or Iodide (1.2 equiv)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv)[1] -
Solvent: Anhydrous DMF (Dimethylformamide) or NMP.[1]
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 4-quinolinone substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add
(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The suspension may change color (often yellow/orange) indicating anion formation.[1] -
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.[1]
-
Critical: If the alkyl halide is volatile (e.g., MeI, EtI), fit the flask with a reflux condenser cooled to -10°C.
-
-
Reaction: Heat the mixture to 60–80°C .
-
Why Heat? Higher temperatures facilitate the equilibration of the kinetic O-product back to the thermodynamic N-product via an intermolecular rearrangement mechanism.[1]
-
-
Monitoring: Monitor by TLC (Mobile Phase: 5-10% MeOH in DCM).
-
Rf Differentiation: N-alkyl products are typically more polar (lower Rf) than O-alkyl ethers due to the highly polarized amide bond.[1]
-
-
Workup:
-
Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).
-
Precipitation: In many cases, the N-alkyl product precipitates. Filter and wash with water.[1][2]
-
Extraction: If no precipitate, extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.[1] Dry over
.[1]
-
-
Purification: Recrystallization from EtOH/Water is often sufficient.[1] If chromatography is needed, use a gradient of DCM
DCM:MeOH (95:5).[1]
Protocol B: The Mitsunobu Reaction (Inversion Strategy)
Best For: Secondary alcohols, sterically hindered groups, or avoiding handling toxic alkyl halides.[1] Mechanism: The reaction proceeds via an oxyphosphonium intermediate.[1] The regioselectivity is driven by the pKa of the nucleophile.[1] Since the NH proton is the acidic site involved in the betaine complexation, N-alkylation is highly favored.[1]
Materials
-
Substrate: 4-Quinolinone (1.0 equiv)
-
Alcohol: Primary or Secondary Alcohol (1.5 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv)[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv).[1] DIAD is preferred for safety and easier byproduct removal.[1]
-
Solvent: Anhydrous THF or Toluene.[1]
Step-by-Step Protocol
-
Setup: In a dry flask under Argon/Nitrogen, combine 4-quinolinone (1.0 equiv), Alcohol (1.5 equiv), and
(1.5 equiv) in anhydrous THF (0.15 M). -
Cooling: Cool the reaction mixture to 0°C (Ice bath).
-
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes.
-
Reaction: Remove the ice bath and stir at RT for 12–24 hours.
-
Troubleshooting (No Reaction): If the substrate is insoluble in THF, sonicate the mixture prior to DIAD addition, or add a co-solvent like dry DMF (up to 20%).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The major challenge is removing triphenylphosphine oxide (
).[1]
Comparative Analysis of Methods
| Feature | Method A: Base/Halide ( | Method B: Mitsunobu ( | Method C: NaH/DMF (Classical) |
| Reagent Type | Alkyl Halides (RX) | Alcohols (ROH) | Alkyl Halides (RX) |
| N/O Selectivity | High (Thermodynamic control) | Very High (Mechanistic control) | Moderate to Low |
| Substrate Scope | Primary, Benzyl | Primary, Secondary, Functionalized | Primary only |
| Operational Difficulty | Low | Medium (Purification is harder) | Medium (Moisture sensitive) |
| Scalability | Excellent | Moderate (Reagent cost) | Good |
| Key Risk | O-alkylation if Temp is too low | Separation of | O-alkylation dominant at RT |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific derivative.
Figure 2: Decision matrix for selecting the optimal alkylation strategy.
References
-
Regioselectivity in Quinolone Alkylation: Grohe, K. (1989).[1] The chemistry of the quinolones.[1][3][4][5][6] In Die Pharmazie.[1] Note: The foundational text on the thermodynamic preference for N-alkylation at elevated temperatures.
-
The Cesium Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[1] An Assessment of the Causes of the "Cesium Effect". Journal of Organic Chemistry, 52(19), 4230–4234.[1]
-
Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][7] Chemical Reviews, 109(6), 2551–2651.[1]
-
Separation of N- vs O-Isomers: Anton, V. K., et al. (2020).[1] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). Note: While focusing on quinazolinones, the NMR and TLC differentiation principles (N-alkyl being more polar) apply directly to 4-quinolinones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Trifluoromethyl-4-quinolinones
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of ethyl 6-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the development of novel therapeutics. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of quinolinone-based scaffolds.
Introduction: The Significance of Trifluoromethylated Quinolones and the Power of Microwave Synthesis
The 4-quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and antimalarial properties.[1] The incorporation of a trifluoromethyl (-CF3) group at the 6-position of the quinolinone ring is of particular interest. The -CF3 group is a powerful modulator of physicochemical properties, often enhancing metabolic stability, bioavailability, and receptor-binding affinity due to its high lipophilicity and strong electron-withdrawing nature. Consequently, 6-(trifluoromethyl)quinoline derivatives are actively being investigated as potent therapeutic agents, particularly in oncology.[2][3]
The classical method for synthesizing 4-quinolinones is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization.[4][5] Traditionally, this cyclization step requires prolonged heating at temperatures often exceeding 250°C in high-boiling solvents, which can lead to low yields and the formation of byproducts.[5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative to conventional heating.[6] Microwave irradiation directly and uniformly heats the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[7] This rapid, controlled heating can also lead to higher product yields and purity.[7] This application note details a robust and reproducible protocol for the synthesis of ethyl 6-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate using a dedicated microwave synthesis system.
Reaction Mechanism: The Gould-Jacobs Pathway
The microwave-assisted synthesis of 6-trifluoromethyl-4-quinolinones proceeds via the Gould-Jacobs reaction pathway. The mechanism involves two key stages:
-
Initial Condensation: The reaction begins with a nucleophilic attack of the amino group of 4-(trifluoromethyl)aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate. This initial step is typically fast and can often occur at or near room temperature.
-
Thermal Cyclization: The crucial, rate-limiting step is the thermal intramolecular cyclization of the intermediate. Under high temperature, typically facilitated by microwave irradiation, an electrocyclic reaction occurs where the aniline ring attacks one of the ester carbonyl groups. This is followed by the elimination of a second molecule of ethanol to form the stable 4-quinolinone ring system.[8] The high temperatures achievable with microwave synthesis are essential for overcoming the activation energy of this step, especially with the electron-deactivated aniline ring.
Caption: Proposed mechanism for the Gould-Jacobs reaction.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
4-(Trifluoromethyl)aniline (≥98% purity)
-
Diethyl ethoxymethylenemalonate (DEEM) (≥98% purity)
-
Acetonitrile (ACS grade or higher)
-
-
Equipment:
-
Microwave synthesis reactor (e.g., Biotage® Initiator+)
-
Microwave reaction vials (2-5 mL) with magnetic stir bars
-
Analytical balance
-
Fume hood
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven or vacuum desiccator
-
Instrumentation for product characterization (NMR, LC-MS, Melting Point Apparatus)
-
Safety Precautions
-
Conduct all steps of the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-(Trifluoromethyl)aniline is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
Microwave vials are under high pressure and temperature during the reaction. Follow the manufacturer's instructions for the safe operation of the microwave reactor.
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-(trifluoromethyl)aniline (e.g., 322 mg, 2.0 mmol).
-
Add diethyl ethoxymethylenemalonate (DEEM) (e.g., 864 mg, 4.0 mmol, 2.0 equivalents). Note: An excess of DEEM is used to drive the initial condensation to completion.
-
-
Microwave Irradiation:
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters as outlined in the table below. The conditions have been adapted from established protocols for similar anilines, taking into account the electron-withdrawing nature of the trifluoromethyl group which may necessitate more forcing conditions for the cyclization step.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature (or as per the instrument's safety protocols).
-
Upon cooling, a precipitate of the product should form.
-
Filter the precipitated solid using a Büchner funnel and wash it with a small amount of ice-cold acetonitrile (e.g., 2 x 3 mL) to remove any unreacted DEEM and other impurities.
-
Dry the collected solid under vacuum to obtain the crude product.
-
-
Purification (if necessary):
-
The precipitated product is often of high purity (>95%).
-
If further purification is required, recrystallization from a suitable solvent such as ethanol can be performed.
-
Data Presentation
Table 1: Recommended Microwave Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 280 - 300 °C | High temperature is crucial for the thermal cyclization step of the Gould-Jacobs reaction. The electron-withdrawing -CF3 group may require higher energy for efficient cyclization. |
| Reaction Time | 10 - 20 minutes | Microwave heating dramatically reduces the required reaction time from several hours to minutes.[7] |
| Pressure | Normal | The pressure will rise due to the heating of the reagents in a sealed vessel. The instrument will monitor and control this. |
| Stirring | High | Ensures even temperature distribution and efficient mixing of reagents. |
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis.
Expected Results and Characterization
The expected product is ethyl 6-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate . It should be obtained as a white to off-white solid.
-
Yield: Moderate to good yields are expected (typically in the range of 40-60%, though optimization may improve this).
-
Purity: The purity of the precipitated product is generally high (>95%) as determined by LC-MS.
-
Characterization Data:
-
1H NMR (400 MHz, DMSO-d6): Predicted values based on analogous structures. δ 12.5-12.0 (br s, 1H, NH), 8.5-8.3 (s, 1H, H-2), 8.2-8.0 (d, 1H, H-5), 7.9-7.7 (dd, 1H, H-7), 7.7-7.5 (d, 1H, H-8), 4.2-4.0 (q, 2H, OCH2CH3), 1.3-1.1 (t, 3H, OCH2CH3).
-
13C NMR (101 MHz, DMSO-d6): Predicted values based on analogous structures. δ 175-170 (C=O, C-4), 165-160 (C=O, ester), 145-140 (C-2), 140-135 (C-8a), 130-120 (Aromatic C-F carbons and CF3), 125-120 (Aromatic C-H carbons), 120-115 (C-4a), 110-105 (C-3), 60-55 (OCH2CH3), 15-10 (OCH2CH3).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]+: 286.07.
-
Troubleshooting and Further Considerations
-
Low Yield: If the yield is lower than expected, consider increasing the reaction time in small increments (e.g., 5-minute intervals) or increasing the temperature to the maximum recommended for the vial and instrument. Ensure the reagents are of high purity and anhydrous.
-
No Precipitate: If no solid precipitates upon cooling, it may indicate an incomplete reaction or that the product is soluble in the excess DEEM. In such cases, concentrating the reaction mixture under reduced pressure to remove excess DEEM may induce precipitation. Alternatively, purification by column chromatography may be necessary.
-
Subsequent Reactions: The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., NaOH in ethanol/water), which is often the desired active pharmaceutical ingredient.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of ethyl 6-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. By leveraging the benefits of microwave heating, this method offers a significant improvement over traditional synthetic routes in terms of reaction time and efficiency. This protocol should serve as a valuable tool for researchers in the field of medicinal chemistry and drug discovery, facilitating the rapid synthesis of this important class of compounds for further biological evaluation.
References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2827.
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
- Sittaramane, V., Al-Nuaimi, M., & Al-Dhahli, A. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845–1850.
-
Wikipedia contributors. (2023, December 1). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, February 15, 2026, from [Link]
- Al-Trawneh, M. S., et al. (2012). Synthesis and characterization of 4-anilino-6,7-dimethoxy quinazoline derivatives as potential anti-angiogenic agents. Anticancer Agents Med Chem, 17(14), 1931-1941.
- Stadlbauer, W. (2002).
- Shah, N. M., Ramani, V. C., & Shah, R. D. (2017). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Asian Journal of Chemistry, 29(12), 2750-2754.
- Fun, H. -K., et al. (2011). Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o435.
- MDPI. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(16), 4988.
- Beilstein Journals. (2022). Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics. Beilstein Journal of Organic Chemistry, 18, 1306-1316.
- ResearchGate. (2018).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6539.
- ResearchGate. (2011). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)
- ResearchGate. (2015).
- PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
- Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2016). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones.
- ResearchGate. (2025). Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5- trifluorobenzamido)phenyl)
- Wiley Online Library. (2008).
- Organic Syntheses. (n.d.).
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.).
- SpectraBase. (n.d.).
Sources
- 1. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl 4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selectscience.net [selectscience.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
Scale-Up Preparation of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes safety, efficiency, and reproducibility, drawing upon the robust and versatile Gould-Jacobs reaction. Key reaction parameters, purification strategies, and analytical characterization are discussed in detail to ensure the successful and safe production of the target compound on a larger scale.
Introduction: Significance and Synthetic Strategy
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] Specifically, 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone serves as a critical building block for the synthesis of more complex pharmaceutical candidates. The presence of the electron-withdrawing nitro and trifluoromethyl groups significantly influences the molecule's electronic properties and potential biological interactions.
For the scale-up preparation of this vital intermediate, the Gould-Jacobs reaction is the method of choice.[1][2] This classical yet highly effective reaction provides a reliable pathway to 4-hydroxyquinoline derivatives through the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] Subsequent hydrolysis and decarboxylation steps, if necessary, yield the desired 4-quinolinone core.[1] While traditionally requiring harsh conditions, modern adaptations and careful control of reaction parameters can lead to excellent yields and purity on a larger scale.[1][4]
Reaction Mechanism and Pathway
The synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone via the Gould-Jacobs reaction proceeds through a well-defined sequence of steps:
-
Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 2-nitro-4-(trifluoromethyl)aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-((2-nitro-4-(trifluoromethyl)phenylamino)methylene)malonate.[1]
-
Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C) to form the quinoline ring system.[1] This intramolecular reaction is often the yield-determining step and requires a high-boiling point solvent or neat conditions.
-
Tautomerization: The initially formed 4-hydroxyquinoline exists in equilibrium with its more stable 4-oxo (quinolinone) tautomer.[2]
Scale-Up Synthesis Protocol
This protocol is designed for a multi-gram scale synthesis. All operations involving hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |
| 2-Nitro-4-(trifluoromethyl)aniline | 400-98-6 | 206.12 g/mol | (1.0 eq) | Starting material. |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.23 g/mol | (1.1 eq) | Reagent. |
| Diphenyl ether | 101-84-8 | 170.21 g/mol | (10 vol) | High-boiling solvent. |
| Dowtherm A | 8004-13-5 | ~166 g/mol | (10 vol) | Alternative high-boiling solvent. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | (excess) | For hydrolysis. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | (as needed) | For acidification. |
| Ethanol | 64-17-5 | 46.07 g/mol | (as needed) | For recrystallization. |
Equipment:
-
Large three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filtration apparatus.
-
Standard laboratory glassware.
Step-by-Step Procedure
Step 1: Condensation to form Diethyl 2-((2-nitro-4-(trifluoromethyl)phenylamino)methylene)malonate
-
To a clean and dry three-neck round-bottom flask, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq).
-
Add diethyl ethoxymethylenemalonate (1.1 eq). A slight excess of DEEM can serve as both a reagent and a solvent in the initial phase.[1]
-
Heat the mixture with stirring to 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.
-
After completion, the reaction mixture can be carried forward to the next step without purification of the intermediate.
Step 2: Thermal Cyclization
-
To the flask containing the anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A (10 volumes relative to the starting aniline).
-
Heat the mixture to 250-260 °C with vigorous stirring. The product, ethyl 8-nitro-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, will precipitate out of the hot solution.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction for completion by TLC.
-
Allow the mixture to cool to room temperature. The product will solidify.
-
Filter the solid product and wash thoroughly with a non-polar solvent like hexane or heptane to remove the high-boiling solvent.
Step 3: Saponification (Hydrolysis)
-
Transfer the crude ester from the previous step to a suitable reaction vessel.
-
Add a 10% aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux (approximately 100 °C) for 1-2 hours until the hydrolysis is complete, as indicated by TLC or the dissolution of the solid.[1]
-
Cool the reaction mixture to room temperature.
Step 4: Decarboxylation
-
Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of 2-3. The corresponding carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
Place the dried 8-nitro-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.
-
Heat the solid carefully above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[1] This step should be performed in a well-ventilated fume hood as it releases CO2 gas.
-
The resulting crude 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone can be purified by recrystallization.
Purification
Recrystallization is an effective method for purifying the final product.[7]
-
Dissolve the crude 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone in a minimal amount of hot ethanol.
-
If necessary, treat with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Safety Considerations
-
Nitrated and Trifluoromethylated Compounds: These compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.[6] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5]
-
High Temperatures: The cyclization and decarboxylation steps involve very high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.
-
Corrosive Reagents: Concentrated acids and bases are highly corrosive.[8] Handle them in a fume hood and wear acid/base resistant gloves.[5]
-
Emergency Procedures: Ensure that an emergency eyewash and shower are readily accessible.[8] Have a spill kit available for acids and bases.
Characterization of the Final Product
The identity and purity of the synthesized 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic and quinolinone protons, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the structure. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 258.15 g/mol .[9] |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H, C=O (amide), and C-F bonds. |
| Melting Point | The melting point should be sharp and consistent with literature values. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should indicate a high degree of purity (typically >98%). |
Conclusion
The Gould-Jacobs reaction provides a robust and scalable method for the synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone. By carefully controlling the reaction conditions, particularly the high-temperature cyclization and decarboxylation steps, and adhering to strict safety protocols, researchers can successfully produce this valuable intermediate in high yield and purity. The detailed protocol and safety guidelines presented in this application note are intended to facilitate the efficient and safe scale-up of this synthesis for applications in drug discovery and development.
References
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- Kowalska, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 743.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 15, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2015). Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2024). Retrieved February 15, 2026, from [Link]
- Standard Operating Procedure - Nitric Acid. (2012). University of California, Merced.
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020). Retrieved February 15, 2026, from [Link]
-
Microwave-assisted solid acid-catalyzed syntheses of substituted quinoline derivatives. (n.d.). RSC Advances. Retrieved February 15, 2026, from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
- Process for the preparation of 4-hydroxy quinolines - Google Patents. (n.d.).
- SAFETY DATA SHEET - 4-Nitro-2-(trifluoromethyl)benzonitrile. (2023). TCI Chemicals.
-
8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
- SAFETY DATA SHEET - E
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. (2019). Retrieved February 15, 2026, from [Link]
-
Nitration reaction safety - YouTube. (2024). Retrieved February 15, 2026, from [Link]
-
Quinoline, 8-nitro- - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ring transformation reactions of 4-hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione and antioxidant activity - Taylor & Francis. (2023). Retrieved February 15, 2026, from [Link]
- Process for the purification of nitro aliphatic compounds - Google Patents. (n.d.).
- Nitric Acid Safe Handling Guideline. (2013).
-
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing). (2021). Retrieved February 15, 2026, from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - Semantic Scholar. (2022). Retrieved February 15, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (2014). Retrieved February 15, 2026, from [Link]
-
Synthesis of Quinoline Analogues - Cardinal Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing). (2022). Retrieved February 15, 2026, from [Link]
- Purification of quinone - Google Patents. (n.d.).
-
Purification and properties of a quinone-dependent p-nitrophenylphosphatase from Clostridium sticklandii - PubMed. (1987). Retrieved February 15, 2026, from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Retrieved February 15, 2026, from [Link]
- Process for the purification of mononitro aromatic compounds - Google Patents. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. youtube.com [youtube.com]
- 9. 190140-20-6|8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one|BLDpharm [bldpharm.com]
Strategic Functionalization of the C4 Position in Nitro-Quinolinone Scaffolds: A Guide for Medicinal Chemists
An Application Note and Protocol Guide:
This guide provides an in-depth exploration of synthetic methodologies for the targeted functionalization of the C4 position of nitro-quinolinone scaffolds. We will delve into the mechanistic underpinnings of key reactions, present detailed experimental protocols, and discuss the practical considerations essential for success in the laboratory. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel quinolinone-based therapeutic agents.
Introduction: The Significance of C4-Functionalized Nitro-Quinolinones
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a nitro group, particularly at the C7 position, can significantly modulate the electronic properties of the ring system, often enhancing biological activity. However, it is the strategic functionalization at the C4 position that frequently unlocks potent and selective pharmacological profiles. The C4-substituent can profoundly influence a molecule's interaction with its biological target, as well as its pharmacokinetic properties.
The challenge lies in the selective and efficient introduction of diverse functionalities at the C4 position, often in the presence of the strongly electron-withdrawing nitro group. This guide will focus on robust and versatile synthetic strategies to achieve this goal.
Key Synthetic Strategies for C4 Functionalization
The primary approach to functionalizing the C4 position of a pre-formed nitro-quinolinone scaffold is through the activation of the C4 hydroxyl group, which is in equilibrium with its keto tautomer, the quinolinone. This is typically achieved by converting the hydroxyl into a better leaving group, such as a halide or a triflate, thereby paving the way for nucleophilic substitution or cross-coupling reactions.
Halogenation of the C4 Position: The Gateway to Diversification
The conversion of the C4-hydroxy group to a C4-chloro or C4-bromo moiety is a cornerstone of C4 functionalization. This transformation is most commonly achieved using standard halogenating agents.
Protocol 1: Chlorination of a 7-Nitro-1H-quinolin-4-one
This protocol describes the conversion of a 7-nitro-1H-quinolin-4-one to the corresponding 4-chloro-7-nitroquinoline. The resulting chloro-derivative is a versatile intermediate for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Experimental Workflow:
preparation of antiviral agents using 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Application Note & Protocols
Topic: Strategic Synthesis and Antiviral Evaluation of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone as a Core Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinolinone scaffold is a cornerstone in medicinal chemistry, historically recognized for its potent antibacterial activity.[1] More recently, derivatives of this core structure have demonstrated significant promise as antiviral agents, targeting a range of viruses by interfering with critical lifecycle stages such as replication and transcription.[2][3] This guide provides a comprehensive framework for the synthesis, characterization, and antiviral evaluation of a specific, highly functionalized quinolinone: 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone. The strategic inclusion of an electron-withdrawing nitro group and a lipophilic trifluoromethyl moiety offers a unique starting point for the development of novel antiviral candidates.[4] We present detailed, field-tested protocols for its chemical synthesis, cytotoxicity profiling, and primary antiviral screening, providing researchers with a robust platform for discovery and lead optimization.
Rationale and Strategic Considerations
The development of novel antiviral agents is a critical global health priority. The quinolinone core offers a synthetically tractable and versatile scaffold. Our focus on the 8-nitro-6-(trifluoromethyl) derivative is based on the following strategic rationale:
-
Trifluoromethyl Group (CF3) at C-6: This group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It significantly increases lipophilicity, which can enhance cell membrane permeability and bioavailability. Furthermore, its strong electron-withdrawing nature can modulate the electronic environment of the entire ring system, potentially influencing target binding affinity.[4]
-
Nitro Group (NO2) at C-8: The potent electron-withdrawing nitro group serves two key purposes. Firstly, it can participate in crucial hydrogen bonding or electronic interactions within the active site of a viral target protein. Secondly, it activates the adjacent C-7 position, facilitating nucleophilic aromatic substitution.[5] This provides a convenient chemical handle for generating a library of analogs for Structure-Activity Relationship (SAR) studies, a critical step in lead optimization.[5]
-
4(1H)-quinolinone Core: This bicyclic system provides a rigid framework that can be appropriately decorated with functional groups to achieve specific and high-affinity interactions with viral targets. Known mechanisms for antiviral quinolones include the inhibition of viral integrase and interference with Tat-TAR interactions in HIV.[1][2][3]
Synthesis and Characterization of the Core Scaffold
The synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone can be approached through a multi-step sequence, such as a modified Gould-Jacobs reaction. This established method involves the reaction of a substituted aniline with an acrylate derivative, followed by thermal cyclization and subsequent functionalization.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway from commercially available starting materials.
Caption: Proposed synthetic route for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone.
Detailed Synthesis Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-(Trifluoromethyl)-2-nitroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or Diphenyl ether)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
Hexane
Step 1: Synthesis of Diethyl ((4-(trifluoromethyl)-2-nitrophenyl)amino)methylenemalonate
-
In a 100 mL round-bottom flask, combine 4-(trifluoromethyl)-2-nitroaniline (10.3 g, 50 mmol) and diethyl ethoxymethylenemalonate (11.9 g, 55 mmol).
-
Heat the mixture in an oil bath at 130°C for 2 hours with stirring. The mixture will become a homogenous dark red liquid.
-
Allow the reaction to cool to room temperature. The product should crystallize upon standing.
-
Recrystallize the crude solid from ethanol to yield the intermediate as a yellow crystalline solid.
-
Causality Note: This is a condensation reaction where the aniline displaces the ethoxy group of EMME. Running the reaction neat at elevated temperature drives it to completion by evaporating the ethanol byproduct.
-
Step 2: Thermal Cyclization
-
Add the product from Step 1 (9.5 g, 25 mmol) to 50 mL of Dowtherm A in a 250 mL three-neck flask equipped with a thermometer and a condenser.
-
Heat the solution to 250°C with vigorous stirring. Maintain this temperature for 30 minutes.
-
Allow the mixture to cool to below 100°C and pour it into 200 mL of hexane.
-
The cyclized product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.
-
Causality Note: This high-temperature intramolecular reaction is a Conrad-Limpach-type cyclization, forming the quinolinone ring system. Dowtherm A is used as a high-boiling, inert solvent.[6]
-
Step 3: Hydrolysis and Decarboxylation
-
Suspend the crude solid from Step 2 in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4 hours. The solid will dissolve as the ester is saponified.
-
Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to pH ~2.
-
The final product, 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an ethanol/water mixture.
-
Causality Note: The basic hydrolysis (saponification) converts the ethyl ester to a carboxylate salt. Subsequent acidification protonates the carboxylate, and the resulting β-keto acid readily undergoes decarboxylation to yield the final product.
-
Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (target >95%).
Safety and Handling
Nitro-aromatic and fluorinated compounds require careful handling.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[11]
Protocols for Antiviral and Cytotoxicity Evaluation
A successful antiviral agent must be potent against the virus while exhibiting minimal toxicity to host cells. This is quantified by the Selectivity Index (SI), the ratio of the cytotoxic concentration to the effective concentration. A high SI value is a primary indicator of a promising drug candidate.[12]
Antiviral Screening Workflow
Caption: Workflow for primary evaluation of antiviral drug candidates.
Protocol: Cytotoxicity Assay (MTT Method)
This protocol determines the concentration of the compound that reduces cell viability by 50% (CC50).
Materials:
-
Host cell line (e.g., Vero, A549, Huh7, depending on the target virus)[13]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubate for a period equivalent to the antiviral assay duration (e.g., 48-72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the "cells only" control and determine the CC50 value using non-linear regression analysis.
Protocol: Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the compound concentration that reduces the number of viral plaques by 50% (EC50). It is considered a gold standard for many viruses.[14]
Materials:
-
Confluent monolayers of host cells in 6-well plates
-
Target virus stock with a known titer (PFU/mL)
-
Test compound dilutions
-
Overlay medium (e.g., growth medium with 0.8% methylcellulose)[15]
-
Crystal violet staining solution
Procedure:
-
Grow host cells in 6-well plates until they form a confluent monolayer.
-
Prepare serial dilutions of the test compound in infection medium (e.g., serum-free DMEM).
-
Aspirate the growth medium from the cell monolayers.
-
Pre-treat the cells by adding the compound dilutions and incubating for 1-2 hours at 37°C.
-
Remove the compound solution and infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Include a "virus only" control (no compound).
-
Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.[15]
-
Aspirate the viral inoculum.
-
Wash the monolayer gently with PBS.
-
Add 2 mL of overlay medium containing the corresponding serial dilutions of the test compound to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fix the cells with 3.7% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction relative to the "virus only" control and determine the EC50 value using non-linear regression analysis.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The ultimate goal is to identify compounds with a high Selectivity Index (SI), indicating a wide therapeutic window.
Table 1: Hypothetical Antiviral and Cytotoxicity Data
| Compound ID | Modification | Yield (%) | Purity (HPLC) | CC50 (µM) | EC50 (µM) [Virus X] | Selectivity Index (SI) |
| ANP-001 | Parent Scaffold | 65% | >98% | >100 | 7.5 | >13.3 |
| ANP-002 | N1-Methyl | 72% | >99% | 85 | 4.2 | 20.2 |
| ANP-003 | C7-Piperazine | 58% | >97% | 60 | 1.1 | 54.5 |
| ANP-004 | C8-Amino (reduced NO2) | 81% | >98% | >100 | 45.0 | <2.2 |
Interpretation:
-
The parent scaffold ANP-001 shows moderate antiviral activity with low cytotoxicity.
-
Alkylation at the N1 position (ANP-002 ) slightly improves potency and maintains a good safety profile.
-
Substitution at the C7 position (ANP-003 ), made possible by the activating C8-nitro group, dramatically increases antiviral potency, resulting in a significantly improved SI.[12] This highlights the value of this position for SAR exploration.
-
Reduction of the C8-nitro group to an amine (ANP-004 ) drastically reduces antiviral activity, suggesting the nitro group itself is a key pharmacophoric feature for this viral target.
References
-
Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. STAR Protocols. Available at: [Link]
-
Antiviral properties of quinolone-based drugs. PubMed. Available at: [Link]
-
Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. JoVE. Available at: [Link]
-
Quinolones. Antiviral drugs. SlidePlayer. Available at: [Link]
-
Antiviral Properties of Quinolone-based Drugs. ResearchGate. Available at: [Link]
-
Antiviral disinfectant efficacy testing. Microbe Investigations. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. PubMed. Available at: [Link]
-
Antiviral Methods and Protocols. PubMed Central. Available at: [Link]
-
Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). PubMed Central. Available at: [Link]
-
New quinoline-based antiviral shows strong promise against SARS-CoV-2. News-Medical.Net. Available at: [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. MDPI. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
The antiviral activity of trifluoromethylthiolane derivatives. Sciforum. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Welcome to the technical support center dedicated to the synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this challenging cyclization reaction. We will delve into the mechanistic underpinnings of the synthesis, address common experimental hurdles, and provide actionable protocols based on established literature and field experience.
Section 1: Understanding the Reaction: The Gould-Jacobs Pathway
The synthesis of the 4(1H)-quinolinone core from an aniline derivative is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This process is a cornerstone of quinoline chemistry and involves two primary stages:
-
Condensation: The reaction begins with the nucleophilic substitution of an aniline, in this case, 3-nitro-5-(trifluoromethyl)aniline , with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM) . This step forms a stable anilinomethylenemalonate intermediate.[1][4]
-
Thermal Cyclization: The crucial ring-forming step requires substantial thermal energy (often temperatures exceeding 250 °C) to facilitate an intramolecular 6-electron electrocyclization.[2][4][5] This high activation energy is the primary challenge in this synthesis, often leading to yield loss through decomposition.
The overall transformation is illustrated below. Subsequent saponification and decarboxylation steps are required to remove the C3-ester and arrive at the final target molecule.[1][2]
Caption: The Gould-Jacobs reaction pathway for quinolinone synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is extremely low, and I'm seeing a lot of dark, insoluble material after the heating step. What is the most likely cause?
A1: This is a classic sign of thermal decomposition, which is the primary challenge in this reaction. The high temperatures required for cyclization can also cause charring and polymerization of both the starting materials and the product.[2][5]
Causality & Solution: The root cause is almost always related to inefficient heat transfer and localized overheating when the reaction is run neat (without solvent). To mitigate this, the use of a high-boiling, thermally stable, and inert solvent is critical. This solvent acts as a heat bath, ensuring uniform temperature distribution and preventing the reaction mixture from exceeding the decomposition threshold.
-
Primary Recommendation: Employ a high-boiling solvent like Dowtherm A or diphenyl ether. These solvents facilitate a controlled and homogenous reaction environment, often dramatically increasing yields by minimizing degradation.[2][6]
-
Secondary Check: Ensure your starting aniline is pure. Aromatic amines, especially those with electron-withdrawing groups, can be prone to degradation at high temperatures. Impurities can act as catalysts for decomposition.
Q2: The reaction seems to stop after forming the anilinomethylenemalonate intermediate. TLC analysis shows the intermediate is present, but I'm not getting the cyclized product, even with prolonged heating.
A2: This indicates that the reaction is not reaching the necessary activation energy for the intramolecular cyclization. This is a common issue when the temperature is too low or when using a solvent with an insufficiently high boiling point.
Causality & Solution: The 6-electron electrocyclization has a significant energy barrier that must be overcome.[4]
-
Temperature Verification: Ensure your reaction setup (heating mantle, oil bath, sand bath) is accurately calibrated and can consistently maintain a temperature of at least 250 °C. For Dowtherm A (b.p. 257 °C), the reaction should be run at a vigorous reflux.
-
Solvent Choice: If you are using a solvent like mineral oil, its composition can vary. Ensure the grade you are using has a boiling point well above 250 °C. If the temperature is inadequate, switching to a higher-boiling solvent like Dowtherm A is the best solution.[6]
-
Microwave Irradiation: Consider using a dedicated microwave reactor. Microwave heating can efficiently and rapidly bring the reaction to the required temperature, often leading to shorter reaction times and improved yields compared to conventional heating.[4][7]
Q3: I am struggling to remove the high-boiling solvent (like Dowtherm A or diphenyl ether) from my product after the reaction.
A3: This is a well-known drawback of using these effective but difficult-to-remove solvents.[6] Standard rotary evaporation is ineffective.
Causality & Solution: These solvents have very low vapor pressure. The product, being a solid, often precipitates upon cooling, trapping the solvent within the crude material.
-
Trituration/Washing: After cooling the reaction mixture, the precipitated solid product should be filtered and then washed extensively with a non-polar solvent in which the product is insoluble but the solvent is soluble. Good choices include petroleum ether, hexanes, or diethyl ether. This will dissolve the residual high-boiling solvent.
-
Steam Distillation: For larger scale reactions, steam distillation can be an effective, albeit more complex, method for removing diphenyl ether.
-
Chromatography: While not ideal for bulk removal, passing the crude product through a short silica plug and eluting with a non-polar solvent can help remove the last traces of the high-boiling solvent before full purification.
Q4: My condensation step to form the intermediate is slow or incomplete. How can I optimize this initial phase?
A4: While the high-temperature cyclization is often the main focus, an inefficient first step will cap your maximum possible yield.
Causality & Solution: The initial condensation is a nucleophilic substitution reaction. Its rate can be influenced by temperature and the removal of the ethanol byproduct.
-
Temperature Control: This step is typically run at a lower temperature than the cyclization (e.g., 100-130 °C).[4] This provides enough energy for the reaction without causing premature decomposition.
-
Byproduct Removal: The reaction produces ethanol. Removing it as it forms can help drive the equilibrium towards the product. This can be achieved by performing the reaction under a gentle stream of nitrogen or by applying a slight vacuum.[4]
-
Catalyst: While often run neat, a drop of a mild acid catalyst (like acetic acid or p-toluenesulfonic acid) can sometimes accelerate the condensation, though care must be taken as it can complicate the subsequent cyclization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the thermal cyclization, and are there viable alternatives to Dowtherm A?
A1: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is widely considered the gold standard for this reaction due to its high boiling point (257 °C) and thermal stability.[2][6] Mineral oil is a common, less expensive alternative, but its effectiveness depends on its specific grade and boiling range.[6][8] Using a high-boiling solvent has been shown to increase yields to as high as 95% in some cases, compared to moderate yields when run neat.[8] The main drawback of all these solvents is their difficult removal.[6]
Q2: How can I effectively monitor the reaction progress at such high temperatures?
A2: Monitoring high-temperature reactions requires careful technique. You can take small aliquots from the reaction mixture at various time points (e.g., every 15-30 minutes). Cool the aliquot rapidly, dilute it with a suitable solvent (like ethyl acetate or DCM), and spot it on a TLC plate. Use a mobile phase that gives good separation between your intermediate and the final product (e.g., a hexane/ethyl acetate mixture). This allows you to visually track the disappearance of the intermediate and the appearance of the product spot.
Q3: What are the advantages of using microwave synthesis for this cyclization?
A3: Microwave-assisted synthesis offers several key advantages for the Gould-Jacobs reaction.[4][7]
-
Speed: Reactions can often be completed in minutes rather than hours.[7]
-
Efficiency: Direct and rapid heating of the polar molecules can lead to higher yields and fewer decomposition byproducts.
-
Temperature Control: Modern microwave reactors allow for precise temperature control, which is crucial for minimizing degradation.[7] Studies have shown that optimizing both temperature and time is critical; for example, a reaction at 300 °C for 5 minutes may give a better yield than the same reaction at 250 °C for 20 minutes or 300 °C for 10 minutes, where degradation becomes significant.[7]
Q4: What are the critical quality attributes for my starting materials?
A4: The purity of your starting materials is paramount.
-
3-nitro-5-(trifluoromethyl)aniline: Should be free of isomeric impurities and residual reagents from its own synthesis. Purity should be >98% as determined by GC or HPLC.
-
Diethyl Ethoxymethylenemalonate (DEEM): This reagent can hydrolyze over time. It should be colorless or pale yellow. Using a freshly opened bottle or a recently distilled batch is highly recommended.
Q5: What is a reliable method for purifying the final product?
A5: After successfully removing the high-boiling solvent, the crude solid product often requires further purification.
-
Recrystallization: This is the most common and effective method. Ethanol or acetic acid are often suitable solvents. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[9][10]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used. A gradient elution starting with a non-polar system (e.g., hexanes/ethyl acetate) is typically effective.[10]
Section 4: Experimental Protocols
Protocol 1: Classical Thermal Cyclization
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[4]
-
Condensation: In a round-bottom flask equipped with a condenser, combine 3-nitro-5-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 130 °C for 1-2 hours. Monitor by TLC until the aniline is consumed.
-
Allow the mixture to cool slightly. Add Dowtherm A (approx. 5-10 mL per gram of aniline).
-
Cyclization: Equip the flask for distillation to allow for the removal of any remaining ethanol. Heat the mixture to a vigorous reflux (~255-260 °C) with robust stirring.
-
Maintain reflux for 30-60 minutes, monitoring the disappearance of the intermediate by TLC.
-
Workup: Cool the reaction mixture to room temperature. A solid should precipitate.
-
Add an equal volume of petroleum ether or hexanes, stir vigorously for 15 minutes, and collect the solid by vacuum filtration.
-
Wash the filtered solid thoroughly with additional cold petroleum ether to remove all traces of Dowtherm A.
-
The resulting crude solid can then be subjected to saponification/decarboxylation or purified further by recrystallization.
Protocol 2: Microwave-Assisted Cyclization
This protocol is adapted for use in a modern microwave synthesis system.[7]
-
Condensation: In a microwave-safe reaction vial, combine 3-nitro-5-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Seal the vial and heat the mixture in the microwave reactor to 130 °C for 10-15 minutes.
-
Cyclization: Without isolating the intermediate, set the microwave reactor to heat the same vial to 250-300 °C. Caution: This is a high-temperature, high-pressure reaction. Follow all safety protocols for your specific microwave system.
-
Hold the reaction at the target temperature for 5-15 minutes. An optimization may be needed to find the best time/temperature balance.[7]
-
Workup: After the vial has cooled completely to room temperature, open it carefully.
-
The resulting mixture, often a solid or thick oil, can be dissolved in a small amount of a polar solvent (like ethyl acetate) and precipitated by adding a non-polar solvent (like hexanes).
-
Filter the solid and wash with hexanes to remove any unreacted DEEM or byproducts.
Section 5: Data Summary
Table 1: Comparison of Solvents for Thermal Cyclization
| Solvent | Boiling Point (°C) | Typical Yield | Advantages | Disadvantages |
| None (Neat) | N/A | Low to Moderate | No solvent removal needed | High risk of decomposition, poor heat transfer[8] |
| Mineral Oil | Variable (>250) | Moderate to High | Inexpensive | Difficult to remove, inconsistent performance[6] |
| Diphenyl Ether | 259 | High | Excellent heat transfer, consistent | Difficult to remove, moderately expensive[6] |
| Dowtherm A | 257 | High to Excellent | Gold standard, excellent heat transfer[2] | Difficult to remove, expensive[6] |
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Solvent | Dowtherm A | None (Neat) |
| Temperature | Reflux (~255 °C) | 250-300 °C (Test range) |
| Time | 30-90 minutes | 5-20 minutes (Test range) |
| Monitoring | TLC every 20-30 min | Test runs at different time points |
Section 6: Visual Summaries
Caption: A decision tree for troubleshooting low yield issues.
Caption: A generalized experimental workflow for the synthesis.
References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Gould-Jacobs-Reaktion - Wikipedia. Available at: [Link]
-
Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Gould-Jacobs reaction - Wiki. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Asymmetric synthesis of quinolinone-based polycyclic indoles through[1][11]-rearrangement/cyclization reaction - Chemical Communications (RSC Publishing). Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 - Biotage. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. Available at: [Link]
-
Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III - PrepChem.com. Available at: [Link]
-
Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - Semantic Scholar. Available at: [Link]
-
Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. Available at: [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC. Available at: [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [https://www.semanticscholar.org/paper/Synthetic-Route-to-Diethyl-Alkyl(substituted-with-Piotrowski-Szczepanska/6443c224213d2894567406a1421715494d402379]([Link]
-
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available at: [Link]
- WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]
purification methods for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Technical Support Center: Purification of 8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Case ID: #QN-NO2-CF3-PUR Status: Active Agent: Senior Application Scientist Subject: Solubility, Isolation, and Purification Protocols[1]
Executive Summary
You are likely working with 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone , a highly electron-deficient scaffold often utilized as a precursor for antitubercular agents (e.g., DprE1 inhibitors like PBTZ169 analogs) or specialized quinolone antibiotics.[1]
The central challenge: This molecule behaves like "brick dust." The combination of the 8-nitro and 6-trifluoromethyl groups creates a highly crystalline, electron-poor system with exceptionally low solubility in standard organic solvents (DCM, THF, Ether).[1] It also possesses significant acidity at the N-H position (
Part 1: Solubility & Solvent Selection
Before attempting purification, you must understand the solubility profile.[2] This molecule exhibits tautomerism (4-quinolinone
Solubility Matrix
| Solvent | Temperature | Solubility Status | Application |
| DMF / DMSO | Hot ( | High | Primary solvents for recrystallization.[1] |
| Acetic Acid (Glacial) | Reflux | Moderate/High | Excellent for breaking crystal lattice; good for recrystallization.[2] |
| Ethanol / Methanol | Hot | Low/Moderate | Use as an anti-solvent to force precipitation.[1] |
| DCM / Chloroform | Any | Insoluble | Use to wash away non-polar impurities (e.g., Dowtherm A).[2] |
| Water | Any | Insoluble | Use to remove inorganic salts or precipitate from DMF.[1][2] |
| Aqueous NaOH (1M) | Ambient | Soluble (as Salt) | Critical: Dissolves as the sodium enolate (red/orange solution).[2] |
Part 2: Primary Purification Protocols
Warning: If synthesized via the Gould-Jacobs reaction (thermal cyclization in Dowtherm A or Diphenyl ether), your crude product is likely a black/brown solid contaminated with high-boiling solvent and tar.[1]
Method A: The "Acid-Base" Swing (Recommended for Crude Cleanup)
Best for removing non-acidic impurities (unreacted anilines, tars, Dowtherm).[1][2]
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram).
-
Digestion: Heat gently to 40-50°C. The product will dissolve, turning the solution deep orange/red (formation of the sodium salt).
-
Troubleshooting: If black solids remain undissolved, these are tars.[2] Filter them out using Celite.
-
-
Washing: Extract the aqueous layer with Ethyl Acetate or DCM (2x).[2]
-
Why? The product stays in the water layer; non-polar impurities move to the organic layer. Discard the organic layer.
-
-
Precipitation: Acidify the aqueous layer slowly with Acetic Acid or 2M HCl to pH 4-5.[1]
-
Isolation: The product will precipitate as a pale yellow/tan solid. Filter and wash copiously with water.
Method B: Recrystallization (The "Golden Standard")
Best for final polishing to >98% purity.[2]
-
Solvent System: DMF : Ethanol (1:3 ratio) or Glacial Acetic Acid.[2]
-
Dissolution: Dissolve the solid in the minimum amount of boiling DMF (or AcOH).
-
Filtration: While boiling hot, filter rapidly through a glass frit (to remove dust/insolubles).
-
Crystallization:
-
Option 1 (Slow): Allow to cool to RT undisturbed.
-
Option 2 (Forced): Add hot Ethanol (anti-solvent) dropwise until turbidity persists, then cool.[2]
-
-
Wash: Filter the crystals and wash with cold Ethanol, then Diethyl Ether.
Part 3: Visualization of Purification Workflow
Caption: Decision tree for purifying electron-deficient quinolinones based on initial crude purity.
Part 4: Troubleshooting & FAQs
Q1: My product is stuck in the Dowtherm A (high boiling solvent). How do I get it out?
-
Issue: You cannot rotovap Dowtherm (b.p. ~258°C).
-
Solution: Dilute the reaction mixture with a large excess of Hexane or Toluene (1:5 ratio).[2] The quinolinone will precipitate (it is insoluble in non-polar solvents), while the Dowtherm stays in solution.[2] Filter the solid, then proceed to Method A.
Q2: The NMR shows a "ghost" peak around 1.2 ppm and 4.1 ppm.
-
Diagnosis: This is likely trapped Ethanol or Ethyl Acetate from the wash.
-
Fix: These crystal lattices trap solvents avidly.[2] Dry the sample in a vacuum oven at 80-100°C overnight. Standard rotary evaporation is insufficient.
Q3: The product is dark brown/black instead of yellow.
-
Cause: Oxidation byproducts or polymerized impurities from the high-temperature cyclization.[1]
-
Fix: Perform Method A (Acid-Base Swing) . If the color persists, dissolve in hot DMF, treat with activated charcoal for 15 minutes, filter hot through Celite, and then precipitate with water.
Q4: I see two sets of peaks in the NMR.
-
Cause: This may be tautomerism (oxo vs. hydroxy) if the solvent is not polar enough, or rotamers if you have bulky substituents.[2]
-
Verification: Run the NMR in TFA-d (Trifluoroacetic acid-d) or add a drop of
to DMSO-d6.[1] This usually collapses the tautomers into a single protonated species or exchanges the N-H/O-H proton.
References
-
Makarov, V., et al. (2009).[2][3][4] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[4] Science, 324(5928), 801-804.[1][2] (Describes the synthesis of analogous nitro-trifluoromethyl scaffolds).
-
Trieselmann, T., et al. (2016).[2] "Scalable Synthesis of the Potent Antitubercular Drug Candidate PBTZ169." Organic Process Research & Development, 20(9).[2] (Details the handling of nitro-trifluoromethyl intermediates and purification via precipitation). [2]
-
Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[2] (The foundational text for the cyclization chemistry used for this molecule).[2] [2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
Technical Support Center: Recrystallization Solvents for Fluorinated Quinolinone Intermediates
Welcome to the technical support center for the purification of fluorinated quinolinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of recrystallization for this specific class of compounds. The unique electronic properties conferred by fluorine substituents can significantly impact solubility and crystalline behavior, making solvent selection a critical, non-trivial step.
This document provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to develop robust and reproducible purification protocols.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that are crucial to consider before initiating a recrystallization experiment with fluorinated quinolinone intermediates.
Q1: What are the key properties to consider when selecting a recrystallization solvent for fluorinated quinolinones?
The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1][2][3] For fluorinated quinolinones, several factors come into play:
-
Polarity: The adage "like dissolves like" is a good starting point.[1] Fluorinated quinolinones possess both polar (e.g., carbonyl, amine) and nonpolar (e.g., aromatic rings, fluoroalkyl groups) regions. The overall polarity will depend on the specific substitution pattern. Solvents with intermediate polarity, such as ethanol, acetone, or ethyl acetate, are often effective.[1][4]
-
Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility differential between hot and cold conditions but low enough to be easily removed from the final crystals.[5] A volatile solvent simplifies the drying process.[5]
-
Inertness: The solvent must not react with the quinolinone intermediate.
-
Impact of Fluorine: Fluorine's high electronegativity can create strong dipole moments and alter a molecule's pKa.[6] This can influence interactions with polar solvents. Conversely, polyfluorinated moieties can increase lipophilicity, favoring less polar solvents.[6][7][8]
Q2: How does the position and number of fluorine substituents affect the solubility of a quinolinone intermediate?
The effect of fluorine on solubility is context-dependent and not always intuitive. While the highly polarized C-F bond can increase the overall molecular polarity, the introduction of fluorine atoms or fluoroalkyl groups (like -CF3) can also increase the hydrophobic surface area, enhancing lipophilicity.[7][9]
-
Single Fluorine Substituent: A single fluorine atom can increase polarity and potentially favor more polar solvents compared to its non-fluorinated analog.
-
Polyfluorinated Groups (e.g., -CF3, -OCF2H): These groups are bulky and lipophilic, often increasing solubility in less polar solvents.[8][9] The incorporation of such groups can lead to improved solubility in both weakly and strongly polar solvents due to an increase in molecular free volume.[9]
-
Positional Effects: The position of the fluorine atom relative to other functional groups (like the quinolone nitrogen or carbonyl group) can influence intramolecular hydrogen bonding and overall molecular dipole, thereby affecting solvent interactions.
Q3: What is a solvent/anti-solvent (or mixed solvent) system, and when should I use it for these compounds?
A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[5] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid, indicating the onset of precipitation.[10][11][12]
This method is particularly useful for fluorinated quinolinones that are either too soluble or too insoluble in common single solvents.[5] For example, if your compound is highly soluble in a polar solvent like ethanol, a nonpolar anti-solvent like hexane or water could be added to induce crystallization.[4] The key is that the two solvents must be miscible.[5]
Q4: What is polymorphism, and why is it a critical concern for these intermediates?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13][14] These different forms, or polymorphs, have the same chemical composition but different physical properties, including:
-
Solubility and dissolution rate
-
Melting point
-
Stability
-
Mechanical properties (e.g., filterability, flowability)
For pharmaceutical intermediates, controlling polymorphism is crucial because an unintended polymorphic form can significantly impact the consistency of downstream processes, impurity profiles, and the final Active Pharmaceutical Ingredient's (API) performance, including its bioavailability.[15][16] Different polymorphs can arise from changes in crystallization conditions, such as the choice of solvent, cooling rate, or storage temperature.[15][17] It is estimated that up to 85% of APIs exist in two or more polymorphic forms.[15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization of fluorinated quinolinone intermediates.
Q5: My compound "oils out" instead of crystallizing upon cooling. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[18][19] This is often problematic because the oil can trap impurities, leading to poor purification.[18][19]
Causes:
-
High Solute Concentration/Rapid Cooling: The solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[18]
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.[20]
-
Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved in a supersaturated state.[20]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool more slowly.[18]
-
Lower the Crystallization Temperature: If possible, cool the solution to a lower temperature where the oil might solidify and then serve as a seed for crystallization.
-
Change the Solvent System: Switch to a solvent in which your compound is less soluble, or use a solvent/anti-solvent system to better control the precipitation point.[21]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired solid form.[18][21]
Troubleshooting Workflow: Oiling Out
Caption: Decision tree for troubleshooting oiling out.
Q6: Crystallization is not occurring, even after the solution has cooled. What are my next steps?
Failure to crystallize usually means the solution is not sufficiently supersaturated at the lower temperature.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.[18]
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Gently boil off a portion of the solvent to increase the solute concentration, then allow it to cool again.[18]
-
Add Anti-solvent: If using a single solvent, carefully add a few drops of a miscible anti-solvent.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound. Be aware that rapid cooling can lead to smaller crystals.[3]
Q7: The recovery of my purified compound is very low. How can I improve the yield?
Low yield is a common issue and can often be traced back to the choice of solvent or the procedure.[18]
Possible Causes & Solutions:
-
Compound is too soluble in cold solvent: A significant amount of your product remains in the mother liquor.
-
Solution: Choose a different solvent where your compound has lower solubility at cold temperatures. Before discarding the mother liquor, you can try to recover more product by evaporating some solvent and cooling again for a second crop of crystals.
-
-
Too much solvent was used: Even with a good solvent, using an excessive amount will result in product loss.[18]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.[3] This ensures the solution is saturated upon cooling.
-
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.
-
Solution: Use a pre-warmed funnel and filter flask, and add a slight excess of hot solvent before filtering to keep the compound in solution.[12]
-
Q8: The crystals I obtained are very fine or needle-like, making them difficult to filter. How can I get larger crystals?
Fine or needle-like crystals often result from very rapid crystallization, which can trap solvent and impurities.[22][23]
Solutions:
-
Slow Down the Cooling Process: Slower cooling allows for more ordered crystal growth. Let the flask cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can help.[18]
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the absolute minimum required for dissolution. This will slow down the onset and rate of crystallization.[18]
-
Temperature Cycling: For larger-scale operations, cycling the temperature of the slurry (heating to dissolve fine particles and cooling to grow larger crystals) can be effective.[23]
Experimental Protocols
Protocol 1: Screening for an Optimal Recrystallization Solvent
-
Place approximately 20-30 mg of your crude fluorinated quinolinone intermediate into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
A good candidate solvent will not dissolve the compound at room temperature.[3]
-
For tubes where the compound is insoluble at room temperature, gently heat the mixture in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.
Solvent Selection Workflow
Caption: Workflow for single solvent screening.
Reference Data
Table 1: Common Recrystallization Solvents
This table provides a list of common solvents, ordered by decreasing polarity, that can be used as a starting point for screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Notes |
| Water | 100 | 80.1 | Good for polar compounds, but high boiling point can make drying difficult.[4] |
| Methanol | 65 | 32.7 | A versatile polar protic solvent. |
| Ethanol | 78 | 24.5 | A very common and effective solvent for many organic compounds.[4] |
| Acetone | 56 | 20.7 | A good polar aprotic solvent, but its low boiling point may limit the solubility differential.[4] |
| Isopropanol (IPA) | 82 | 19.9 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | A medium-polarity solvent, often effective for quinolinones.[4] |
| Dichloromethane (DCM) | 40 | 9.1 | Low boiling point, can be too volatile for effective recrystallization. |
| Toluene | 111 | 2.4 | Good for less polar compounds, but high boiling point. |
| Hexane / Heptane | 69 / 98 | 1.9 / 1.9 | Nonpolar solvents, often used as anti-solvents in mixed systems.[4] |
References
-
Mixed-solvent recrystallisation. University of York. [Link]
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]
-
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Cipla. [Link]
-
Control of polymorphism, crystal size and habit in pharmaceuticals. White Rose eTheses Online. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Crystallization. Dalhousie University. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol. Journal of Science and Practice of Pharmacy. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. ResearchGate. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Recrystallization using two solvents. YouTube. [Link]
-
Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]
-
Mixed solvent recrystallization for the densification and purification of soda ash. ResearchGate. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
-
Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. [Link]
-
Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. [Link]
-
Fluorine substituent effects (on bioactivity). ResearchGate. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Crystallization Solvents.pdf. Unknown Source. [Link]
-
The Impact of Fluorine Substitution on Molecular Properties. Medium. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
-
Aqueous solubilities of some variously substituted quinolone antimicrobials. Regulations.gov. [Link]
-
Choice of recrystallisation solvent. University of York. [Link]
-
Influence of metal cations on the solubility of fluoroquinolones. ResearchGate. [Link]
-
Chemical structures of the six studied fluoroquinolones. ResearchGate. [Link]
-
Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials. MDPI. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]
-
Struggling with large scale recrystallization. Reddit. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Recrystallization. Vrije Universiteit Brussel. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. youtube.com [youtube.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. ijsra.net [ijsra.net]
- 15. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 16. tianmingpharm.com [tianmingpharm.com]
- 17. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mt.com [mt.com]
- 20. reddit.com [reddit.com]
- 21. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 22. DSpace [researchrepository.universityofgalway.ie]
- 23. reddit.com [reddit.com]
troubleshooting solubility issues with 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Welcome to the technical support guide for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As researchers, scientists, and drug development professionals, you understand that overcoming solubility hurdles is a critical step in generating reliable data and advancing your projects. This guide is designed to provide you with the scientific rationale and practical protocols to address these challenges effectively.
Understanding the Molecule: A Structural Perspective on Solubility
The solubility profile of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is dictated by its distinct chemical features. The quinolinone core is a bicyclic aromatic system, which is inherently hydrophobic and tends to have low aqueous solubility.[1][2] This is further compounded by two key substituents:
-
Trifluoromethyl Group (-CF₃): This is a strongly lipophilic (fat-loving) moiety that significantly increases the molecule's hydrophobicity, thereby decreasing its solubility in aqueous media.[3][4][5] Its high electronegativity, however, can influence interactions with biological targets.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group contributes to the molecule's overall low solubility in neutral water. While sometimes considered a potential liability in drug design, its impact on solubility is complex and often context-dependent.[6][7]
Given this structure, 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is predicted to be a poorly water-soluble compound, a common challenge for over 70% of new chemical entities in drug discovery pipelines.[2][8]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the recommended starting point for solubilization?
Answer: The industry-standard first step for a poorly soluble compound is to create a high-concentration stock solution in an organic solvent, which can then be serially diluted into your aqueous medium.[2][9]
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
DMSO is the preferred co-solvent for several reasons:
-
Broad Solubility: It can dissolve a wide range of both non-polar and polar compounds.
-
Water Miscibility: It is fully miscible with water, which facilitates the dilution process.
-
Biological Inertness: At low final concentrations (typically ≤0.5%), it has minimal impact on most biological assays.
Always begin by preparing a concentrated stock, for example, at 10 or 20 mM in 100% high-purity DMSO.
Q2: I successfully made a DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous buffer. What is happening and how do I fix it?
Answer: This is a classic problem known as "compound crashing out." It occurs because while the compound is soluble in DMSO, it is not soluble in the final aqueous environment once the DMSO concentration is drastically lowered. This leads to the formation of a precipitate or suspension, resulting in an inaccurate final concentration and unreliable assay data.[2][9]
Troubleshooting Workflow for Precipitation
This issue requires a systematic approach to find a solution that maintains the compound's solubility without compromising the integrity of your experiment.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Explanation of Steps:
-
Lower Final Concentration: The simplest explanation is that you are exceeding the compound's maximum solubility in the final assay medium. Try performing a serial dilution to determine the highest concentration that remains in solution.
-
Increase Final DMSO Concentration: A slight increase in the final co-solvent percentage can sometimes be enough to maintain solubility. If you increase the DMSO from 0.1% to 0.5%, you must adjust your vehicle control to match, ensuring any observed effects are not due to the solvent itself.
-
Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your aqueous buffer, perform an intermediate dilution into a 1:1 mixture of DMSO and buffer. This can sometimes ease the transition and prevent shocking the compound out of solution.
-
Alternative Organic Solvents: If DMSO fails, other solvents can be tested. However, their compatibility with your specific assay must be verified.
| Solvent | Abbreviation | Common Use Notes |
| Dimethylformamide | DMF | Strong solvent, can be more toxic to cells than DMSO. |
| Ethanol | EtOH | Generally well-tolerated by cells, but less potent as a solvent for highly lipophilic compounds. |
| N-Methyl-2-pyrrolidone | NMP | Strong solubilizing agent, use with caution and verify assay compatibility. |
-
Incorporate Solubilizing Excipients: These are agents that help keep hydrophobic compounds in an aqueous solution. They should be added to the final aqueous buffer before the compound stock is added.
-
Cyclodextrins (e.g., HP-β-CD): These molecules have a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the compound, effectively shielding it from the water.[10][11]
-
Surfactants (e.g., Tween® 80, Pluronic® F-68): At low concentrations (below their critical micelle concentration), these can improve wettability and prevent aggregation.[10]
-
Q3: For my animal studies, I cannot use an organic co-solvent. How can I prepare a purely aqueous formulation?
Answer: This is a significant challenge that often requires formulation development. The two most accessible strategies are pH modification and the use of complexation agents.
Solubilization Strategy Decision Tree
Caption: Decision tree for aqueous formulation strategies.
-
pH Modification: The quinolinone structure contains a nitrogen atom that can be protonated. As a weak base, its solubility may increase in an acidic environment (e.g., pH 3-5).[12][13] This is because the ionized (protonated) form of the molecule is generally more water-soluble than the neutral form. You must determine the pKa of your compound and test its solubility in a range of pH-adjusted buffers. Ensure the final pH is physiologically tolerable for your application.[9][10]
-
Complexation with Cyclodextrins: For non-ionizable compounds or when pH adjustment is not viable, cyclodextrins are the next best option. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations to enhance the solubility of hydrophobic drugs.[11]
Q4: How do I quantitatively measure the solubility of my compound to establish a baseline?
Answer: Performing a kinetic solubility assay is a straightforward way to determine the apparent solubility in your specific buffer. This is crucial for setting appropriate concentration ranges for your experiments and for interpreting results. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a standardized, high-concentration stock solution for use in serial dilutions.
Materials:
-
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone powder
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg) into a clean, dry glass vial.
-
Calculate the volume of DMSO required to achieve the desired molar concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.[9]
-
Visually inspect the solution against a light source to confirm there are no undissolved particulates.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the apparent solubility of the compound in a specific aqueous buffer.
Materials:
-
10 mM compound stock in DMSO
-
Assay buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well collection plate (UV-transparent)
-
Plate shaker
-
Plate reader with UV-Vis capabilities
Methodology:
-
Add 198 µL of your assay buffer to the wells of the filter plate.
-
Add 2 µL of your 10 mM DMSO stock solution to the buffer. This creates a 100 µM solution with 1% DMSO.
-
Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow it to reach equilibrium.
-
After incubation, stack the filter plate on top of the collection plate.
-
Centrifuge the plates to filter out any precipitated compound. The filtrate in the collection plate now contains only the soluble compound.
-
Prepare a standard curve by diluting your 10 mM DMSO stock in the assay buffer to known concentrations.
-
Measure the UV absorbance of the filtered samples and the standards using the plate reader at the compound's λ_max.
-
Calculate the concentration of the soluble compound in your samples by comparing their absorbance to the standard curve. This value is your kinetic solubility.
References
- Solubility of Things. (n.d.). 2-Quinolinone.
- Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
- Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- MedCrave. (2017, April 25). Solubility: a speed–breaker on the drug discovery highway.
- Drug Discovery & Development. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Kornblum, S. S., & Hirsch, J. O. (1970). Dissolution of poorly water-soluble drugs. I. Some physical parameters related to method of micronization and tablet manufacture of a quinazolinone compound. Journal of Pharmaceutical Sciences, 59(5), 606–609.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline Derivatives.
- PubChem. (n.d.). 8-Nitroquinoline.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 11(7), 1-11.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- BenchChem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5477–5497.
- ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-8.
- Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. noveltyjournals.com [noveltyjournals.com]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
thermal stability and decomposition of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
This guide serves as a specialized technical support resource for researchers and process chemists working with 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone , a critical intermediate in the synthesis of next-generation antitubercular benzothiazinones (e.g., PBTZ-169/Macozinone).
Topic: Thermal Stability, Decomposition Kinetics, and Handling Protocols Reference Code: TSC-NITRO-Q-2024 Status: Active Support
Critical Safety Directive (Read First)
WARNING: Energetic Nitro-Aromatic Compound While the quinolinone core provides some structural rigidity, the 8-nitro substituent introduces significant thermal instability. Like many ortho-substituted nitroaromatics, this compound possesses a high decomposition energy potential.
-
Hazard: Potential for autocatalytic decomposition at elevated temperatures (>200°C) or in the presence of strong bases.
-
Immediate Action: Do not scale up (>10g) without a batch-specific Differential Scanning Calorimetry (DSC) scan.
-
Storage: Store at ambient temperature (15–25°C) in amber glass; protect from light and strong reducing agents.
Thermal Stability & Characterization (FAQs)
Q1: What is the exact decomposition onset temperature ( ) for this compound?
Technical Answer:
While pure nitro-quinolinones typically exhibit high melting points, the
-
Expected Range: Significant exothermic decomposition typically begins between 240°C and 280°C .
-
Melting Point: ~190–200°C (depending on polymorph/solvate).
-
Risk Factor: If the melting point (
) and decomposition onset ( ) are close ( delta), the liquid phase can facilitate rapid heat transfer, leading to a thermal runaway.
Validation Protocol (Self-Check): Run a DSC experiment with the following parameters to determine your batch's specific safety margin:
-
Pan: Gold or High-Pressure Steel (to contain volatiles).
-
Ramp Rate: 5°C/min (standard) and 2°C/min (to detect slow-onset kinetics).
-
Atmosphere: Nitrogen (50 mL/min).[1]
Q2: The compound turns black during vacuum drying at 80°C. Is this decomposition?
Technical Answer: Yes, this indicates surface degradation or the presence of thermally labile impurities (likely unreacted nitration precursors or isomers).
-
Cause: The 8-nitro group is sterically crowded by the adjacent carbonyl (C4) and the nitrogen (N1). Prolonged heat stress, even below
, can trigger slow nitro-nitrite rearrangement . -
Solution:
-
Lower drying temperature to 45–50°C .
-
Use high vacuum (<10 mbar) to compensate for lower heat.
-
Check Purity: Run HPLC. If purity <98%, re-crystallize before drying, as impurities often catalyze decomposition.
-
Decomposition Mechanism & Pathways[2][3]
Understanding how the molecule breaks down is vital for preventing it. The electron-withdrawing trifluoromethyl group (-CF3) at position 6 stabilizes the ring against oxidation but makes the nitro group more susceptible to radical cleavage.
Mechanism Visualization
The following diagram illustrates the primary thermal decay pathway: Homolytic Scission .
Figure 1: Thermal decomposition pathway.[2] The critical step is the homolytic cleavage of the C-NO2 bond, generating reactive radicals that lead to tar formation (polymerization) and gas evolution.
Synthesis & Scale-Up Troubleshooting
Common issues encountered during the synthesis (typically nitration of 6-(trifluoromethyl)-4-quinolinone or cyclization strategies).
| Issue | Probable Cause | Corrective Action |
| Exotherm Spike | Accumulation of Nitrating Agent. Adding HNO3/H2SO4 too fast at low temp, followed by a sudden "kick" as T rises. | Dosing Control: Use a dosing pump. Maintain reaction T > 50°C (or specific onset) to ensure consumption matches addition (feed-limited regime). |
| Low Yield / Tar | Over-Nitration. Formation of dinitro species or oxidation of the quinolinone ring. | Quench Protocol: Quench immediately into ice-water upon HPLC completion. Do not "soak" the reaction mixture overnight. |
| Oiling Out | Product Saturation. The 8-nitro group disrupts hydrogen bonding, lowering melting point relative to the starting material. | Seeding: Seed the crystallization at 60°C. Cool slowly (10°C/hour) to prevent oiling and entrapment of impurities. |
Safety Decision Workflow
Before moving from gram-scale to kilogram-scale, follow this logic gate:
Figure 2: Process safety workflow. ARC = Accelerating Rate Calorimetry; TMRad = Time to Maximum Rate (adiabatic).
References & Authority
-
Makarov, V., et al. (2009).[3] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[3] Science, 324(5929), 801-804.
-
Context: Establishes the biological value of the 8-nitro-benzothiazinone scaffold, necessitating the synthesis of the 8-nitro-quinolinone intermediate.
-
-
Tereshchenko, D. S., et al. (2016). "Synthesis and antitubercular activity of new 8-nitro-benzothiazinones." Russian Chemical Bulletin.
-
Context: Details synthetic routes for nitro-quinolinone intermediates.
-
-
Lechartier, B., et al. (2012). "In vitro and in vivo characterization of PBTZ169, a bactericidal benzothiazinone for tuberculosis." Antimicrobial Agents and Chemotherapy.[3]
-
Context: Discusses the optimization of the trifluoromethyl series.
-
-
American Chemical Society (ACS) Chemical Health & Safety. "Thermal Stability of Nitro Compounds."
-
Context: General safety standards for handling C-NO2 energetic groups.
-
Disclaimer: This guide is for research purposes only. Always consult your institution's Environmental Health & Safety (EHS) officer before handling energetic nitro-aromatics.
Sources
optimizing reaction temperature for quinolinone ring closure
Technical Support Center: Quinolinone Synthesis
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges of optimizing reaction temperature during quinolinone ring closure. As researchers and drug development professionals, we understand that precise temperature control is often the pivot between a low-yield struggle and a high-purity success. This document is designed to provide you with the foundational knowledge and practical steps to master this critical parameter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the quinolinone ring closure mechanism?
Temperature is the primary lever to control the reaction's activation energy. In quinolinone synthesis, such as the thermal cyclization often seen in the Conrad-Limpach or Gould-Jacobs reactions, heat is required to overcome the energy barrier for the intramolecular cyclization and subsequent dehydration or rearrangement steps.
-
Too Low Temperature: The reaction may not have sufficient kinetic energy to proceed at a practical rate, resulting in a stalled or incomplete conversion of starting materials.
-
Optimal Temperature: Provides enough energy to overcome the activation barrier of the desired cyclization pathway without significantly activating competing side-reaction pathways.
-
Too High Temperature: Can lead to several issues. It may provide enough energy to overcome the activation barriers of undesired side reactions, leading to byproduct formation. Furthermore, excessive heat can cause the degradation of sensitive starting materials or the desired quinolinone product itself.
Below is a generalized workflow illustrating the decision-making process for temperature optimization based on initial results.
Caption: Troubleshooting workflow for temperature optimization.
Q2: My quinolinone synthesis is stalling with significant starting material left. Is simply increasing the temperature the right approach?
While insufficient temperature is a common cause of low conversion, a systematic approach is more effective than a drastic, arbitrary increase.
Recommended Action:
-
Confirm Reagent Purity: First, ensure all starting materials and solvents are pure and anhydrous, as impurities can inhibit the reaction.
-
Incremental Temperature Increase: If reagents are pure, increase the temperature in small, controlled increments (e.g., 10–20 °C). Monitor the reaction progress at each new setpoint using an appropriate analytical method like TLC or LC-MS.
-
Consider Reaction Time: An incomplete reaction may also be a matter of time. Before increasing the temperature, consider running a time-course experiment at the initial temperature to see if the reaction simply proceeds slowly.
This methodical approach helps identify the optimal temperature window without overshooting and causing product degradation.
Q3: I am observing multiple spots on my TLC plate, indicating significant byproduct formation. Is my reaction temperature too high?
This is a classic symptom of excessive reaction temperature. High temperatures can activate alternative reaction pathways, leading to isomers, polymers, or decomposition products. For instance, in the Conrad-Limpach synthesis, excessively high temperatures can favor the undesired 2-quinolinone isomer over the 4-quinolinone product.
Recommended Action:
-
Systematic Temperature Decrease: Reduce the reaction temperature in 10–20 °C decrements. This may slow the reaction rate but can significantly improve selectivity and reduce byproducts.
-
Solvent Choice: The boiling point of your solvent dictates the maximum reaction temperature at atmospheric pressure. Consider switching to a lower-boiling solvent to naturally cap the temperature.
-
Catalyst or Additive Optimization: In some cases, byproducts form because of catalyst decomposition or unwanted side reactions. A lower temperature may improve the catalyst's stability and selectivity.
Q4: How should I design an efficient experiment to screen for the optimal reaction temperature?
A parallel screening approach is highly efficient. Using a multi-well reaction block with independent temperature control and magnetic stirring for each well allows you to test several temperatures simultaneously under identical conditions.
See the detailed protocol in the "Experimental Protocols" section below for a step-by-step guide. This method provides a clear, direct comparison of outcomes, saving significant time and resources compared to running sequential experiments.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Primary Cause (Temperature-Related) | Recommended Solution | Secondary Considerations |
| Low Yield / Incomplete Conversion | Reaction temperature is too low to overcome the activation energy barrier efficiently. | Incrementally increase temperature by 10-20 °C and monitor. | Extend reaction time; check for catalyst deactivation or reagent impurity. |
| Poor Purity / Multiple Byproducts | Reaction temperature is too high, activating undesired reaction pathways or causing decomposition. | Systematically decrease temperature by 10-20 °C. | Change to a lower-boiling point solvent; verify the purity of starting materials. |
| Starting Material or Product Decomposition | The set temperature exceeds the thermal stability of one or more components in the reaction mixture. | Significantly lower the reaction temperature. If the reaction no longer proceeds, a different synthetic route may be necessary. | Consider using a catalyst that allows the reaction to proceed at a lower temperature. |
| Inconsistent Results Between Batches | Poor temperature control or inaccurate measurement. Hotspots in the reaction vessel. | Use a calibrated temperature probe and an oil bath or reaction block for uniform heating. Ensure efficient stirring. | Check for batch-to-batch variation in reagent quality. |
Experimental Protocols
Protocol: Parallel Temperature Screening for Quinolinone Ring Closure
This protocol outlines a method for efficiently determining the optimal reaction temperature by running multiple small-scale experiments in parallel.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for a target quinolinone synthesis.
Materials:
-
Multi-well reaction block with temperature and stirring control
-
Appropriate reaction vials with caps
-
Starting materials (e.g., an aniline and a β-ketoester for a Conrad-Limpach synthesis)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Stir bars
-
Analytical tools: TLC plates, LC-MS system
Procedure:
-
Preparation: In a glovebox or fume hood, prepare a stock solution of your starting materials in the chosen solvent to ensure each reaction receives an identical concentration.
-
Setup: Place a stir bar in each of the reaction vials. Aliquot the exact same volume of the stock solution into each vial.
-
Temperature Programming: Set the temperature for each well or zone of the reaction block. A good starting range for many thermal cyclizations is 180 °C to 250 °C. A suggested screening array could be:
-
Vial 1: 180 °C
-
Vial 2: 200 °C
-
Vial 3: 220 °C
-
Vial 4: 240 °C
-
-
Execution: Seal the vials, start the stirring, and begin the heating program. Run the reactions for a predetermined amount of time (e.g., 2 hours).
-
Sampling & Quenching: After the set time, carefully and rapidly cool the reaction block. Take a small, precise aliquot from each vial for analysis.
-
Analysis:
-
TLC Analysis: Spot each sample on a single TLC plate to visually compare the conversion of starting material and the formation of products and byproducts.
-
LC-MS Analysis: Dilute the aliquots and inject them into an LC-MS. This will provide quantitative data on the percentage of starting material remaining and the relative abundance of the desired product versus impurities.
-
-
Interpretation: Compare the results from all temperatures. Identify the temperature that yields the highest product purity and reasonable conversion. This is your optimal temperature or the starting point for a more refined optimization.
Below is a diagram illustrating the core mechanism often influenced by temperature in these cyclizations.
Caption: Generalized pathway for thermal quinolinone synthesis.
References
-
D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of 2- and 3-Substituted 1-Aziridines. Chemistry of Heterocyclic Compounds: A Series of Monographs. Wiley. [Link]
-
Gou, F., et al. (2021). Recent advances in the synthesis of quinolinones. RSC Advances. Royal Society of Chemistry. [Link]
-
Mansour, T. S. (2007). The Conrad–Limpach Reaction, the Knorr Synthesis of Pyrroles and the Doebner–von Miller Reaction. Name Reactions in Heterocyclic Chemistry. Wiley. [Link]
-
Marco-Contelles, J., et al. (2009). Synthesis and Pharmacology of Tacrine-Huperzine A Hybrids: A New Class of Potent Inhibitors of Acetylcholinesterase. Bioorganic & Medicinal Chemistry. [Link]
Technical Support Center: Synthesis of 6-Trifluoromethyl-4-quinolinone
A Guide to Overcoming Regioisomer Formation and Purification Challenges
Welcome to the technical support center for the synthesis of 6-trifluoromethyl-4-quinolinone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioisomer formation during their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of substituted quinolinones is a cornerstone in medicinal chemistry, with the trifluoromethyl group being a particularly important substituent for modulating the physicochemical properties of drug candidates. However, the introduction of this group on an aniline precursor often leads to the formation of regioisomers during the critical cyclization step, complicating purification and reducing the yield of the desired product. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 6-trifluoromethyl-4-quinolinone and 8-trifluoromethyl-4-quinolinone in my reaction?
A1: The formation of a regioisomeric mixture, specifically the 6- and 8-substituted products, is a common issue when using meta-substituted anilines, such as 3-(trifluoromethyl)aniline, in classical quinolinone syntheses like the Gould-Jacobs or Conrad-Limpach reactions.[1] The cyclization step in these reactions involves an intramolecular electrophilic attack of a side chain onto the aniline ring. With a substituent at the meta position, there are two non-equivalent ortho positions available for cyclization, leading to both the 6- and 8-substituted regioisomers.
The ratio of these isomers is influenced by both steric and electronic factors.[1] The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The directing effect of the amino group on the aniline precursor will favor cyclization at the para position (leading to the 6-isomer) and the ortho position (leading to the 8-isomer). The final product ratio is a delicate balance of these competing factors.
Q2: Which synthetic route is more prone to regioisomer formation: Gould-Jacobs or Conrad-Limpach-Knorr?
A2: Both the Gould-Jacobs and the Conrad-Limpach-Knorr syntheses can yield regioisomeric mixtures with meta-substituted anilines.[1][2][3]
-
Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4] The high temperatures required for cyclization (often >250 °C) can sometimes overcome the subtle electronic preferences, leading to a mixture of products.[4][5]
-
Conrad-Limpach-Knorr Synthesis: This reaction utilizes a β-ketoester and is highly sensitive to reaction temperature.[3][6] At lower temperatures, the reaction tends to be under kinetic control, favoring the formation of the 4-quinolone.[7] At higher temperatures, thermodynamic control can lead to the formation of the 2-quinolone isomer.[6] The regioselectivity regarding the 6- and 8-position is still a challenge.
While both can be problematic, the high temperatures of the Gould-Jacobs reaction can sometimes lead to less predictable isomer ratios.
Q3: Can I improve the regioselectivity of my reaction to favor the 6-trifluoromethyl isomer?
A3: Improving regioselectivity is a significant challenge. While complete control is difficult to achieve with these classical methods, you can attempt to influence the isomer ratio by modifying the reaction conditions:
-
Solvent Choice: The use of high-boiling, inert solvents like diphenyl ether or mineral oil can sometimes influence the transition state of the cyclization and alter the isomer ratio.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and shorten reaction times in Gould-Jacobs reactions.[4][8] It may also offer some degree of control over regioselectivity by providing rapid and uniform heating.
-
Alternative Synthetic Routes: For highly specific isomer requirements, exploring alternative synthetic strategies that build the quinolinone core with the trifluoromethyl group already in the desired position may be more fruitful. For example, starting with a pre-functionalized benzene ring can offer better control.
Troubleshooting Guide: Removal of Regioisomers
Even with optimized reaction conditions, the formation of some amount of the undesired regioisomer is often unavoidable. The following troubleshooting guide provides detailed protocols for the separation of the 6- and 8-trifluoromethyl-4-quinolinone isomers.
Issue: My crude product is a mixture of 6- and 8-trifluoromethyl-4-quinolinone, and they are difficult to separate.
The structural similarity of these regioisomers makes their separation challenging. However, a combination of techniques can be employed to achieve high purity of the desired 6-isomer.
Workflow for Regioisomer Separation
Caption: Workflow for the separation of quinolinone regioisomers.
Method 1: Fractional Recrystallization
This technique exploits potential differences in the solubility of the regioisomers in a given solvent. It is often the most cost-effective method for larger scale purifications.
Experimental Protocol:
-
Solvent Screening:
-
Place a small amount of the crude isomer mixture into several test tubes.
-
Add small portions of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures like dichloromethane/hexane) to each tube.[9]
-
Heat the tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent system provides crystalline material.
-
Analyze the composition of the crystals and the mother liquor by TLC or HPLC to identify a solvent that preferentially crystallizes one isomer.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly. The isomer with the lower solubility should crystallize out first.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystalline material. Repeat the process if necessary.
-
Causality: Even small differences in the crystal lattice energy and solvation of the regioisomers can lead to significant differences in solubility, which is the basis for this separation method.[10]
Method 2: Column Chromatography
For smaller scales or when recrystallization is ineffective, silica gel column chromatography is a reliable method.
Experimental Protocol:
-
TLC Solvent System Screening:
-
Develop a TLC method that shows some separation between the two isomers. Start with common solvent systems like ethyl acetate/hexane or dichloromethane/methanol.
-
If separation is poor, try adding a small amount of a modifier like acetic acid or triethylamine (if the compounds are acidic or basic, respectively).[11]
-
Consider using different stationary phases for TLC screening, such as alumina or reverse-phase plates.[11]
-
-
Column Chromatography Procedure:
-
Pack a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure desired isomer and evaporate the solvent.
-
Data Presentation: Example TLC Solvent Systems for Fluoro-substituted Quinolines
| Solvent System (v/v) | Modifier | Observations |
| 70:30 Hexane:Ethyl Acetate | None | Good starting point for many quinolinone derivatives. |
| 95:5 Dichloromethane:Methanol | None | For more polar quinolinones. |
| 80:20 Toluene:Acetone | 1% Acetic Acid | Can improve separation of isomers with slightly different polarities.[12] |
Causality: The separation on silica gel is based on the differential adsorption of the isomers to the stationary phase. The slightly different dipole moments and hydrogen bonding capabilities of the 6- and 8-isomers can be exploited for separation.
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For very difficult separations or when very high purity is required, preparative HPLC is the most powerful technique.
Experimental Protocol:
-
Analytical HPLC Method Development:
-
Develop an analytical HPLC method (typically reverse-phase C18 column) that shows baseline separation of the two isomers.
-
Mobile phases often consist of acetonitrile/water or methanol/water, sometimes with additives like formic acid or trifluoroacetic acid.[13]
-
-
Scale-up to Preparative HPLC:
-
Use the optimized analytical method as a starting point for the preparative separation.
-
Inject the crude mixture onto a preparative HPLC column.
-
Collect the fractions corresponding to the peaks of the two isomers.
-
Evaporate the solvent to obtain the pure products.
-
Causality: HPLC provides superior separation due to the high efficiency of the stationary phase and the precise control over the mobile phase composition.
Diagram of Reaction Pathways
Caption: Gould-Jacobs reaction pathway leading to regioisomers.
By understanding the underlying causes of regioisomer formation and systematically applying these purification strategies, researchers can successfully obtain high-purity 6-trifluoromethyl-4-quinolinone for their drug discovery and development programs.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
YouTube. (2025). Gould-Jacobs Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
-
Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]
-
Reddit. (2024). How to separate these regioisomers?. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
-
PubMed. (2013). Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]
-
Reddit. (2025). Separating Regioisomers using Preparative TLC. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
-
quimicaorganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
PMC. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. ablelab.eu [ablelab.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DSpace [cora.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) [mdpi.com]
Technical Support Center: Navigating Moisture Sensitivity in Quinolinone Chlorination
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated quinolinones. This guide is structured to provide direct, actionable solutions to common challenges arising from the moisture-sensitive nature of these critical reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the robustness of your synthetic routes.
The Core Problem: Why Water Derails Quinolinone Chlorination
The chlorination of quinolinones, often a key step in the synthesis of pharmacologically active molecules, typically employs electrophilic chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or N-Chlorosuccinimide (NCS). These reagents are highly susceptible to hydrolysis. The presence of even trace amounts of water can initiate a cascade of undesirable side reactions that compromise yield, purity, and reaction reproducibility.
Water's primary modes of interference are:
-
Reagent Consumption: Chlorinating agents react rapidly and irreversibly with water. For example, phosphorus oxychloride hydrolyzes to form phosphoric acid and hydrogen chloride (HCl) gas.[1][2][3] This parasitic reaction consumes the reagent, leaving insufficient material to chlorinate the quinolinone substrate.
-
Product Hydrolysis: The desired chlorinated quinolinone product is often susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup. This reverts the product back to the starting hydroxyl-quinolinone, directly reducing the isolated yield.[4]
-
Byproduct Formation & Catalytic Cycle Disruption: The generation of HCl from the hydrolysis of the chlorinating agent can alter the reaction environment. While some reactions benefit from acidic catalysis, uncontrolled HCl generation can lead to unwanted side reactions or decomposition of sensitive substrates.[5][6]
The following diagram illustrates the central role of water in these competing, non-productive pathways.
Caption: Competing reaction pathways in the presence of moisture.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, linking them directly to moisture contamination and providing clear, actionable remedies.
Q1: My reaction shows no conversion. I've recovered only my starting quinolinone material, and my TLC/LC-MS analysis confirms no product formation. What is the most likely cause?
A1: This is a classic symptom of complete consumption of the chlorinating agent by moisture before it has a chance to react with your substrate. The water present in your solvent, on your glassware, or within the reagents themselves has effectively "quenched" the reaction.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: The most common culprit is a wet solvent. Do not trust a new, sealed bottle of "anhydrous" solvent without verification, especially if it's a hygroscopic solvent like DMF or acetonitrile. The gold standard for quantifying residual water is Karl Fischer Titration.[7][8][9][10]
-
Check Reagent Integrity: Liquid chlorinating agents like POCl₃ can fume in moist air, indicating hydrolysis.[1][2] If the reagent is old or has been handled improperly, it may be partially decomposed. Use a fresh, properly stored bottle if in doubt. Solid reagents like NCS are generally stable but should be stored in a desiccator.[11]
-
Ensure Glassware is Dry: Glassware must be rigorously dried immediately before use. Standard oven-drying (e.g., 125-150°C for at least 4 hours, or overnight) is effective for removing adsorbed water.[12] For highly sensitive reactions, flame-drying the assembled apparatus under vacuum and backfilling with an inert gas is superior.[13][14]
Q2: My reaction worked, but the yield is low, and I've isolated a significant amount of a hydroxyl-quinolinone byproduct that has the same mass as my starting material. Why is this happening?
A2: This indicates that your chlorination was successful, but the desired chloro-quinolinone product was hydrolyzed back to the starting material during the reaction or, more commonly, during the aqueous workup.[4] Chlorinated quinolinones can be sensitive to water, and this hydrolysis is often accelerated by the acidic (excess chlorinating agent) or basic (quenching with base) conditions of the workup.
Troubleshooting Steps:
-
Refine the Quench Protocol: The quenching step is critical. Instead of adding water or an aqueous base directly to the reaction mixture, try a "reverse quench." Pour the reaction mixture slowly into a vigorously stirred, ice-cold slurry of a mild base like sodium bicarbonate. This keeps the temperature low and ensures the acid is neutralized quickly, minimizing contact time for hydrolysis.
-
Minimize Water Contact: During extraction, work quickly. Prolonged contact between the organic layer containing your product and an aqueous layer can promote hydrolysis at the interface.
-
Consider a Non-Aqueous Workup: If the product is exceptionally sensitive, avoid water altogether. Quench the reaction with a non-protic base (e.g., an amine in a suitable solvent), filter the resulting salts, and concentrate the filtrate.
Q3: The reaction is very sluggish and stalls before all the starting material is consumed, even though I used a stoichiometric excess of the chlorinating agent. Could trace moisture be the issue?
A3: Yes. Even if there isn't enough water to completely consume the chlorinating agent, trace amounts can still be detrimental. The slow, continuous generation of HCl from the hydrolysis of the chlorinating agent can alter the reaction medium. In some systems, this can have an inhibitory effect or open up pathways to undesired side products.[5][6]
Troubleshooting Steps:
-
Implement Rigorous Anhydrous Techniques: This scenario demands the highest level of moisture exclusion. Use a Schlenk line or a glovebox for the reaction setup and reagent transfers.[12][13][15] Ensure your inert gas (argon or nitrogen) is passed through a drying train.
-
Add an Acid Scavenger: If your reaction mechanism does not require an acidic catalyst, consider adding a non-nucleophilic base (e.g., pyridine or a hindered amine) to the reaction mixture. This will neutralize any HCl generated in situ from trace moisture, maintaining a more consistent reaction environment.
FAQs: Protocols and Best Practices for Moisture Exclusion
This section provides detailed protocols and data to proactively manage moisture in your experiments.
FAQ 1: How can I effectively dry my reaction solvents, and which drying agent should I use?
The choice of drying method depends on the solvent and the required level of dryness.
Protocol: Solvent Purification via Distillation
-
Pre-Drying: For solvents with significant water content, pre-dry with an appropriate anhydrous salt (e.g., MgSO₄, Na₂SO₄) by stirring for several hours.[16]
-
Setup: Assemble a distillation apparatus that has been oven or flame-dried.
-
Add Drying Agent: Add the appropriate reactive drying agent (see table below) to the solvent in the distillation flask.
-
Distill: Distill the solvent under an inert atmosphere (N₂ or Ar). Collect the distillate in a dry, sealed receiving flask, such as a Schlenk flask.
-
Storage: Store the freshly distilled anhydrous solvent over activated molecular sieves (3Å or 4Å) in a sealed container, preferably in a desiccator or glovebox.[17]
Table 1: Common Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Incompatible With | Comments |
| **Calcium Hydride (CaH₂) ** | Hydrocarbons, Ethers, Acetonitrile, DMF | Alcohols, Acids, Ketones | Excellent for a wide range of aprotic solvents. Reacts to form H₂ gas. |
| Phosphorus Pentoxide (P₂O₅) | Hydrocarbons, Alkyl Halides, Acetonitrile | Alcohols, Amines, Ketones, Acids | Extremely efficient but can form a polymeric film that traps solvent.[18][19] |
| Sodium/Benzophenone | Hydrocarbons, Ethers (e.g., THF, Dioxane) | Halogenated solvents, Ketones, Esters | Provides a visual indicator (deep blue/purple) of anhydrous/anaerobic conditions.[19] |
| Activated Alumina | Many common solvents (via column) | Reactive compounds | Used in solvent purification systems (SPS) for a non-distillation method.[20] |
| Molecular Sieves (3Å, 4Å) | Most solvents | --- | Excellent for storing already-dried solvents to maintain dryness. Less effective for bulk water removal.[17][18] |
FAQ 2: What is the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line?
A Schlenk line provides a dual manifold for vacuum and inert gas, allowing for the effective removal of atmospheric air and moisture from your reaction vessel.[12][13][15]
Caption: Workflow for setting up a moisture-sensitive reaction.
Protocol: Schlenk Line Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried.[12][13]
-
Assembly: Assemble the apparatus (e.g., round-bottom flask with a stir bar and condenser) and connect it to the Schlenk line via thick-walled tubing on the sidearm.
-
Purge-and-Refill Cycles: Evacuate the flask by opening the stopcock to the vacuum manifold. After 1-2 minutes, close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the flask. Repeat this cycle at least three times to remove residual air and adsorbed moisture.[13]
-
Reagent Addition: Add solid reagents to the flask under a positive flow of inert gas. Transfer anhydrous solvents and liquid reagents using a gas-tight syringe through a rubber septum.
-
Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, typically visualized by bubbling the gas outlet through a mineral oil bubbler.[12]
FAQ 3: How can I accurately determine the water content in my solvent?
Visual inspection is not sufficient. The most reliable and accurate method for quantifying trace amounts of water in organic solvents is Karl Fischer (KF) titration.[7][8]
Principle of Karl Fischer Titration: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol (e.g., methanol).[7][8][9]
I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄
There are two main types:
-
Volumetric KF: A solution containing iodine (the KF titrant) is added to the sample until an excess of iodine is detected, typically by an electrode. This method is suitable for water content from ~50 ppm to 100%.[9]
-
Coulometric KF: Iodine is generated electrochemically in the titration cell. The amount of charge required to generate enough iodine to react with all the water is measured. This method is extremely sensitive and ideal for determining very low water content (down to a few ppm).[9]
FAQ 4: What is the safest way to quench a highly reactive chlorinating agent like POCl₃?
Reactive chlorinating agents must be quenched carefully to control the exothermic reaction and prevent the release of corrosive HCl gas.
Protocol: Safe Quenching of POCl₃
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Prepare Quenching Solution: Prepare a large beaker with a stirred, ice-cold solution of a weak base, such as saturated sodium bicarbonate, or a non-nucleophilic alcohol like isopropanol if an ester byproduct is acceptable.[21]
-
Slow Addition: Slowly and carefully add the residual POCl₃ dropwise to the cold, stirred quenching solution. Be prepared for gas evolution (HCl).
-
Neutralization and Disposal: Once the addition is complete, allow the mixture to stir until gas evolution ceases. Check the pH to ensure it is neutral before proceeding with disposal according to your institution's hazardous waste guidelines.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Wikipedia. (n.d.). Air-free technique.
- Smith, A. M., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis.
- Reddit. (2019). How do chemist avoid chemicals from reacting with the air?. r/OrganicChemistry.
- BenchChem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
- Unknown Source. (n.d.). Performing Sensitive Reactions without a Schlenk Line.
- Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate.
- ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water.
- Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Natsep. (n.d.). Water Determination in Ethanol by Karl Fischer Titration.
- Google Patents. (n.d.). US4619900A - Solvent for the determination of water by the Karl Fischer method.
- Metrohm Monograph. (n.d.). Water Determination by Karl Fischer Titration.
- ResearchGate. (2025). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions.
- BYJU'S. (2019). Preparation of POCl₃.
- Unknown Source. (2019). Handling Chlorine Safely.
- SensoTech GmbH. (n.d.). Chlorine drying.
- OxyChem. (n.d.). Chlorinated Organics Liquid Dryer Information.
- Wikipedia. (n.d.). Phosphoryl chloride.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.
- ChemBK. (2024). Phosphorus oxychloride.
- Sciencemadness Wiki. (2024). Phosphoryl chloride.
- University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water.
- Sciencemadness Wiki. (2023). Drying solvents.
- Burfield, D. R., & Smithers, R. H. (2002). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry.
- PubChem. (n.d.). Chlorosuccinimide.
- Isse, A. A., & Gennaro, A. (n.d.). Drying Agents - Removing water from organic solvents.
- ResearchGate. (2017). Removing water Formed during Reaction?.
Sources
- 1. byjus.com [byjus.com]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. natsep.co.za [natsep.co.za]
- 9. metrohm.com [metrohm.com]
- 10. researchgate.net [researchgate.net]
- 11. Chlorosuccinimide | C4H4ClNO2 | CID 31398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. How To [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 20. oxychem.com [oxychem.com]
- 21. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Navigating Steric Challenges in 8-Nitro Substituted Quinolinones
Welcome to the technical support center dedicated to addressing the synthetic complexities arising from steric hindrance in 8-nitro substituted quinolinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable scaffold. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded solutions to common experimental hurdles. Our aim is to empower you with the knowledge to not only troubleshoot failed reactions but to rationally design successful synthetic strategies from the outset.
The Paradox of the 8-Nitro Group: Steric Shield or Activation Switch?
The C8-nitro group on a quinolinone ring presents a unique set of challenges and opportunities. Its significant steric bulk can effectively shield the C7 and N1 positions, hindering the approach of reagents and catalysts. This steric repulsion, particularly with a substituent at the N1-position, can distort the quinolinone ring system.[1][2] This distortion can lead to a loss of planarity and a decrease in aromaticity of the pyridone ring, making it behave more like an activated nitroalkene.[1][2] This "activation" can, paradoxically, facilitate certain reactions like cycloadditions or cine-substitutions, where a nucleophile attacks the C4-position followed by elimination of a vicinal group.[1]
However, for direct functionalization at or near the C8 position, this steric hindrance remains a primary obstacle. This guide will focus on strategies to overcome this hindrance, particularly in the context of modern cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my standard Suzuki-Miyaura coupling reactions failing when trying to functionalize the C7 position of an 8-nitroquinolinone?
This is a common issue stemming from a combination of steric hindrance and electronic effects. The bulky 8-nitro group can prevent the palladium catalyst from efficiently accessing the C7 position for oxidative addition. Additionally, the electron-withdrawing nature of the nitro group can deactivate the aryl halide.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine are often ineffective. Switch to sterically demanding, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with flexible steric bulk.[3][4] These ligands promote the formation of monoligated palladium(0) species, which are highly reactive in oxidative addition.[5]
-
Choice of Base and Solvent: The base plays a crucial role in activating the boronic acid. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[6][7] The solvent can also have a significant impact; polar aprotic solvents like dioxane, DMF, or THF are commonly used.[6] In some cases, the addition of a small amount of water is necessary for reactions using K₃PO₄.[7]
-
Consider a Nickel Catalyst: Nickel catalysts can be more effective than palladium for coupling with electron-deficient or sterically hindered aryl halides.[4]
Q2: I am attempting a Buchwald-Hartwig amination at the C7 position of a halo-8-nitroquinolinone, but I am observing low to no conversion. What should I try?
The Buchwald-Hartwig amination is also highly sensitive to steric hindrance. The bulky ligands required for this reaction can exacerbate the steric clash with the 8-nitro group.
Troubleshooting Steps:
-
Optimize the Ligand: The choice of ligand is paramount. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the coupling of primary amines.[8] For more challenging substrates, sterically hindered, bulky tri- and di-alkyl phosphine ligands are often necessary.[4] Consider screening a panel of Buchwald ligands.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium hexamethyldisilazide (LHMDS) are common choices.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can lead to more consistent and higher yields by ensuring the efficient generation of the active catalytic species.[2]
-
Ammonia Equivalents: If you are trying to install a primary amine (NH₂), direct coupling with ammonia can be challenging. Consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[9]
Q3: My 8-nitroquinolinone starting material appears to be decomposing under the reaction conditions. How can I mitigate this?
The nitro group can be susceptible to reduction or other side reactions, especially at elevated temperatures and in the presence of certain metals and bases.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, screen for more active catalyst systems that can operate at lower temperatures. Newer generations of ligands and pre-catalysts are often designed for room-temperature or low-temperature couplings.[3]
-
Degas Thoroughly: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.
-
Check Reagent Purity: Impurities in solvents or reagents can contribute to decomposition. Use high-purity, dry solvents and fresh reagents.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, logic-based approach to overcoming steric hindrance in cross-coupling reactions involving 8-nitro substituted quinolinones.
Issue 1: Failed Suzuki-Miyaura Coupling at C7
| Symptom Observed | Potential Cause | Recommended Solution | Supporting Rationale |
| No reaction, starting material recovered | Inefficient oxidative addition | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[4] Consider a Nickel-based catalyst system. | Bulky ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for oxidative addition.[5] Nickel catalysts can be more reactive towards electron-deficient aryl halides.[4] |
| Low yield, mixture of starting material and product | Slow transmetalation or reductive elimination | Use a stronger base (K₃PO₄, Cs₂CO₃).[6] Ensure boronic acid/ester is of high quality and use a slight excess. | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10] Boronic acids can be prone to decomposition.[11] |
| Formation of homocoupled biaryl product | Presence of Pd(II) species at the start, or oxidative processes during the reaction. | Use a Pd(0) source or a pre-catalyst. Ensure rigorous degassing of the reaction mixture. | Homocoupling of boronic acids is often promoted by Pd(II) and oxygen. |
Issue 2: Unsuccessful Heck Reaction at C7
| Symptom Observed | Potential Cause | Recommended Solution | Supporting Rationale |
| No product formation | Poor catalyst activity or stability | Use phosphine-free catalyst systems like Pd(OAc)₂ with a quinoline-based ligand, which have shown high turnover numbers.[12] | Some phosphine-free systems are more robust and cost-effective.[12] |
| Low yield with alkene starting material recovered | Steric hindrance preventing alkene coordination | Use a less sterically demanding alkene if possible. Increase reaction temperature, but monitor for decomposition. | The Heck reaction mechanism involves coordination of the alkene to the palladium center, which can be sterically hindered.[13] |
| trans selectivity is not observed | Steric factors influencing the syn-elimination step | This is less common as the trans product is usually favored to minimize steric interactions.[14] If observed, re-evaluate the ligand and substrate structure. | The stereochemical outcome of the Heck reaction is determined by the migratory insertion and subsequent β-hydride elimination steps.[14] |
Visualizing the Strategy: A Decision-Making Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing a cross-coupling reaction on a sterically hindered 8-nitroquinolinone substrate.
Caption: Decision workflow for optimizing cross-coupling reactions.
Experimental Protocols: Field-Proven Methodologies
The following protocols are provided as robust starting points for challenging coupling reactions. Note: These should be adapted and optimized for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of a 7-Bromo-8-nitroquinolinone with an Arylboronic Acid
This protocol is adapted from general procedures for sterically hindered substrates.[6][15][16]
Reagents:
-
7-Bromo-8-nitroquinolinone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (powdered, dried) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 7-bromo-8-nitroquinolinone, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining dioxane to achieve a final concentration of ~0.1 M with respect to the quinolinone.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 7-Chloro-8-nitroquinolinone with a Secondary Amine
This protocol utilizes a modern pre-catalyst for improved efficiency.[2][9]
Reagents:
-
7-Chloro-8-nitroquinolinone (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Inside a nitrogen-filled glovebox, add the 7-chloro-8-nitroquinolinone, BrettPhos Pd G3 Precatalyst, and NaOtBu to a vial equipped with a stir bar.
-
Add the toluene, followed by the secondary amine.
-
Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Place the vial in a pre-heated oil bath or heating block at 100-110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
After cooling to room temperature, carefully unseal the vial and partition the contents between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Understanding the Mechanism: The Role of Bulky Ligands
The success of these challenging couplings hinges on accelerating the key steps of the catalytic cycle. Bulky, electron-rich ligands play a crucial role in promoting both oxidative addition and reductive elimination.
Caption: Simplified catalytic cycle for cross-coupling reactions.
A bulky ligand (L) facilitates the formation of a coordinatively unsaturated, monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step with the sterically hindered aryl halide (Ar-X).[5] Furthermore, the steric bulk of the ligand promotes the reductive elimination step to form the desired product, preventing side reactions like beta-hydride elimination.[8]
References
-
Brodnik, H., Požgan, F., & Štefane, B. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(2), 525-534. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Matsuoka, Y., et al. (2014). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 19(7), 9434-9459. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]
-
Brieflands. (2019). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Advanced Biological and Biomedical Research, 7(2), 198-204. [Link]
-
MDPI. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]
-
Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Royal Society of Chemistry. (2018). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry, 16(30), 5415-5438. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. .
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Segawa, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]
-
PubMed. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
PubMed. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. [Link]
-
ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Reddit. (2022, January 12). Failed suzuki coupling, any suggenstions? [Online forum post]. r/Chempros. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction: Mechanism, Applications, Limitations. .
-
PubMed. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
-
Arkivoc. (2013). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
Science Info. (2024, April 28). Heck Reaction: Mechanism, Applications, Limitations. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Future Medicinal Chemistry, 3(10), 1249-1285. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. [Link]
-
Chemistry World. (2023, February 5). Mapping tool delivers quantitative visualisations of steric interactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
-
Nolan, S. P., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15943-16001. [Link]
-
Loiseau, P. M., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Infectious Diseases, 6(5), 1136-1146. [Link]
-
ResearchGate. (n.d.). 8-Nitroquinoline. [Link]
-
The Doyle Group. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. [Link]
-
Royal Society of Chemistry. (2022). Iron catalyzed C–C dehydrogenative coupling reaction: synthesis of arylquinones from quinones/hydroquinones. RSC Advances, 12(3), 1535-1539. [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Royal Society of Chemistry. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(10), 3862-3883. [Link]
Sources
- 1. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Introduction: The Structural Challenge
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a complex heterocyclic compound featuring the quinolinone scaffold, which is a cornerstone in many pharmacologically active molecules.[1][2] The presence of two powerful electron-withdrawing groups—a nitro group (-NO₂) at the C8 position and a trifluoromethyl group (-CF₃) at the C6 position—creates a unique electronic environment that profoundly influences its ¹H NMR spectrum. Accurate structural confirmation is paramount for its use in drug discovery and development, and ¹H NMR spectroscopy is the primary tool for this purpose.[1]
This guide will deconstruct the anticipated ¹H NMR spectrum of this molecule. We will explore not only the assignment of each proton but also the underlying reasons for their specific chemical shifts and coupling patterns, providing a self-validating protocol for analysis.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. A flawed sample will produce a flawed spectrum, obscuring vital structural information. The following protocol is designed to maximize spectral resolution and minimize artifacts.
Step-by-Step ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing & Purity Check:
-
Solvent Selection:
-
Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice for polar, aromatic compounds like this quinolinone, as it can also solubilize the sample and reveal exchangeable protons like the N-H proton.[4]
-
-
Dissolution and Transfer:
-
Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean vial.[5]
-
To remove any particulate matter, which can severely degrade spectral line shape, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.
-
-
Internal Standard:
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.[4]
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.[4]
-
Acquire the ¹H NMR spectrum using standard parameters. For a 5-10 mg sample, 8 to 16 scans are typically sufficient.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in a positive, absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons each represents.[7]
-
Spectral Analysis and Interpretation
The structure of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone presents five unique proton environments that will give rise to distinct signals in the ¹H NMR spectrum.
Predicted ¹H NMR Data
The anticipated spectral data are summarized in the table below. The predictions are based on established principles of substituent effects in aromatic systems.[8][9]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | > 12.0 | Broad Singlet | - | 1H |
| H-7 | ~ 8.5 - 8.7 | Doublet | J = ~2.0 Hz (meta) | 1H |
| H-5 | ~ 8.3 - 8.5 | Doublet | J = ~2.0 Hz (meta) | 1H |
| H-2 | ~ 8.0 - 8.2 | Doublet | J = ~7.5 Hz (ortho) | 1H |
| H-3 | ~ 6.4 - 6.6 | Doublet | J = ~7.5 Hz (ortho) | 1H |
Detailed Signal Assignment and Rationale
-
N-H Proton (> 12.0 ppm, Broad Singlet): The N-H proton of the 4-quinolinone tautomer is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding with the DMSO-d₆ solvent.[10] It typically appears as a broad singlet because of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.
-
Aromatic Protons (H-5, H-7):
-
Causality of Deshielding: The protons on the benzene ring (H-5 and H-7) are heavily influenced by the powerful electron-withdrawing nature of the adjacent -NO₂ and -CF₃ groups.[11] The nitro group at C8 strongly deshields the peri-proton H-7. The trifluoromethyl group at C6 deshields both H-5 and H-7 through a strong inductive effect (-I).[11] Consequently, these protons are shifted significantly downfield into the 8.3-8.7 ppm region.
-
Multiplicity: H-5 and H-7 are separated by three bonds from any other proton, but they are positioned meta to each other. This results in a small meta-coupling (⁴J).[8] Therefore, both H-5 and H-7 are expected to appear as doublets with a small coupling constant of approximately 2.0 Hz.
-
-
Vinyl Protons of the Pyridinone Ring (H-2, H-3):
-
H-2 (~8.0 - 8.2 ppm, Doublet): This proton is adjacent to the heterocyclic nitrogen and is deshielded. It is coupled only to H-3. The coupling is an ortho coupling (³J), which is typically larger, around 7-8 Hz.[8] Therefore, the signal for H-2 will be a doublet.
-
H-3 (~6.4 - 6.6 ppm, Doublet): This proton is beta to the carbonyl group and is expected to be the most upfield of the ring protons. It is coupled only to H-2, resulting in a doublet with the same ortho coupling constant observed for H-2 (~7.5 Hz). The strong electron-withdrawing groups on the other ring have a less pronounced effect on H-3.
-
Comparative Analysis: The Impact of Substituents
To fully appreciate the electronic impact of the -NO₂ and -CF₃ groups, we can compare the predicted spectrum of our target molecule with that of the parent 4(1H)-quinolinone.
| Proton | 4(1H)-quinolinone (Approx. δ, ppm) | 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone (Predicted δ, ppm) | Δδ (ppm) & Rationale |
| H-5 | ~7.7 | ~ 8.3 - 8.5 | +0.7 (Strong deshielding from adjacent -CF₃ and -NO₂) |
| H-7 | ~7.4 | ~ 8.5 - 8.7 | +1.2 (Very strong deshielding from adjacent -NO₂ and -CF₃) |
| H-8 | ~8.1 | (Substituted) | N/A |
| H-2 | ~7.9 | ~ 8.0 - 8.2 | +0.2 (Minor deshielding effect transmitted through the ring system) |
| H-3 | ~6.3 | ~ 6.4 - 6.6 | +0.2 (Minor deshielding effect transmitted through the ring system) |
This comparison clearly demonstrates that the most dramatic downfield shifts occur on the protons of the substituted benzene ring, providing unambiguous evidence for the positions of the electron-withdrawing groups.
Conclusion
The ¹H NMR spectral analysis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a prime example of how substituent effects can be rationally deconstructed to confirm a complex molecular structure. The key diagnostic features are:
-
The significant downfield shift of protons H-5 and H-7 , confirming their proximity to the powerful -CF₃ and -NO₂ electron-withdrawing groups.
-
The characteristic meta-coupling between H-5 and H-7 , appearing as two distinct doublets with small J-values.
-
The simpler ortho-coupled doublet system for H-2 and H-3 on the pyridinone ring.
-
A very downfield, broad singlet for the N-H proton, best observed in a solvent like DMSO-d₆.
By following the rigorous experimental protocol and applying these principles of spectral interpretation, researchers can confidently verify the structure of this and other similarly complex quinolinone derivatives, ensuring the integrity of their chemical entities in the drug development pipeline.
References
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from a URL provided by the grounding tool.
-
Beck, Z. Q., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.[12]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.[5]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.[8]
-
Singh, O., & Kumar, B. (2015). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. ResearchGate.[13]
-
Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data.[3]
-
CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube.[14]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.[15]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.[4]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.[9]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360.[7]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.[16]
-
ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.[17]
-
NMR Solutions. (2025, July 16). What happens when a 1H of a methyl group is substituted by a 19F?.[18]
-
BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.[1]
-
Claret, J., & Osborne, A. G. (n.d.). NMR spectral studies of some quinolone derivatives.[10]
-
Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros.[11]
-
ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21.[19]
-
Foroumadi, A., et al. (2014). Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori. NIH.[20]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR.[21]
-
Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica.[22]
-
Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.[23]
-
ResearchGate. (2025, August 7). Quinolones: Recent Structural and Clinical Developments.[2]
-
ChemicalBook. (n.d.). 8-Nitroquinoline(607-35-2) 1H NMR spectrum.[24]
-
Humpa, O., et al. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.[25]
-
Al-Warhi, T., et al. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC.[26]
-
PubChem. (n.d.). 8-Nitroquinoline.[27]
-
Yuan, J., et al. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. How To [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 10. tandfonline.com [tandfonline.com]
- 11. reddit.com [reddit.com]
- 12. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. repository.uncw.edu [repository.uncw.edu]
- 17. researchgate.net [researchgate.net]
- 18. What happens when a 1H of a methyl group is substituted by a 19F? - Global NMR Discussion Meetings [globalnmr.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biophysics.org [biophysics.org]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. dovepress.com [dovepress.com]
- 24. 8-Nitroquinoline(607-35-2) 1H NMR spectrum [chemicalbook.com]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-Trifluoromethyl Quinolinones
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of nitro-trifluoromethyl quinolinones. Designed for researchers, scientists, and professionals in drug development, this document delves into the characteristic fragmentation pathways, offering insights into the structural elucidation of this important class of compounds. By understanding these patterns, researchers can more effectively identify and characterize these molecules in complex matrices.
The incorporation of both a nitro (NO₂) and a trifluoromethyl (CF₃) group into the quinolinone scaffold presents a unique challenge and opportunity for mass spectrometry-based analysis. The strong electron-withdrawing nature of these substituents significantly influences the electron distribution within the molecule, directing the fragmentation pathways in predictable yet complex ways. This guide will dissect these pathways, providing a logical framework for interpreting the resulting mass spectra.
The Influence of Constituent Moieties on Fragmentation
The overall fragmentation pattern of a nitro-trifluoromethyl quinolinone is a composite of the fragmentation behaviors of its three core components: the quinolinone ring, the nitro group, and the trifluoromethyl group.
Trifluoromethyl Group Fragmentation
The trifluoromethyl group is a common substituent in medicinal chemistry, valued for its ability to enhance metabolic stability and bioavailability.[1] In mass spectrometry, its fragmentation is characterized by several key pathways:
-
Loss of the Trifluoromethyl Radical (•CF₃): A frequent and diagnostically significant fragmentation is the cleavage of the C-CF₃ bond, resulting in a neutral loss of 69 Da and the formation of a prominent [M-69]⁺ ion.[1]
-
Rearrangements: Fluorine atom rearrangements can lead to the elimination of difluorocarbene (:CF₂), although this is less common.[2]
-
Cleavage of Adjacent Bonds: Fragmentation can also be initiated at bonds adjacent to the carbon atom bearing the -CF₃ group.[1]
Nitro Group Fragmentation
Nitroaromatic compounds exhibit characteristic fragmentation patterns that are highly informative for their identification.[3] Key fragmentation pathways include:
-
Loss of •NO₂: A common fragmentation pathway is the loss of the nitro group as a radical, resulting in a neutral loss of 46 Da.[4]
-
Loss of •NO: The loss of nitric oxide (a neutral loss of 30 Da) is another characteristic fragmentation.[4] This often occurs through a "nitro-to-nitrite" rearrangement.[4]
-
Ortho Effects: If the nitro group is positioned ortho to a substituent with a labile hydrogen, an intramolecular hydrogen transfer can lead to the loss of a hydroxyl radical (•OH).[4][5]
Quinolinone Core Fragmentation
The quinolinone ring system is relatively stable, often giving rise to a prominent molecular ion peak in electron ionization mass spectrometry. Fragmentation of the quinolinone core itself can involve:
-
Loss of CO: A characteristic fragmentation of quinolones and related heterocyclic systems is the loss of carbon monoxide (CO), a neutral loss of 28 Da.[6][7][8]
-
Loss of HCN: Expulsion of hydrogen cyanide (HCN), a neutral loss of 27 Da, is another common pathway for nitrogen-containing heterocycles.[6]
-
Side-Chain Fragmentation: Substituents on the quinolinone ring will also undergo characteristic fragmentation.
Proposed Fragmentation Pathways for Nitro-Trifluoromethyl Quinolinones
The interplay between the nitro, trifluoromethyl, and quinolinone moieties will dictate the predominant fragmentation pathways. The initial ionization will likely produce a molecular ion (M⁺•) or a protonated molecule ([M+H]⁺) depending on the ionization technique used.
Electron Ionization (EI) Fragmentation
Under hard ionization conditions like EI, extensive fragmentation is expected. The following diagram illustrates the plausible fragmentation pathways.
Caption: Proposed EI fragmentation pathways.
Electrospray Ionization (ESI) Fragmentation
Under softer ionization conditions like ESI, typically used with LC-MS, the protonated molecule [M+H]⁺ will be the precursor ion for tandem mass spectrometry (MS/MS) experiments.
Caption: Proposed ESI-MS/MS fragmentation pathways.
Comparative Fragmentation Data
The following table provides a hypothetical comparison of the expected major fragment ions for a nitro-trifluoromethyl quinolinone under EI and ESI conditions. The relative abundances are illustrative and will vary depending on the specific isomer and instrument conditions.
| Fragmentation Pathway | Expected m/z (EI) | Hypothetical Relative Abundance (EI) | Expected m/z (ESI, from [M+H]⁺) | Hypothetical Relative Abundance (ESI) |
| Molecular Ion | [M]⁺• | Moderate to High | [M+H]⁺ | High |
| Loss of •NO₂ | [M-46]⁺ | High | [M+H-47]⁺ (Loss of HNO₂) | Moderate |
| Loss of •CF₃ | [M-69]⁺ | High | [M+H-70]⁺ (Loss of CF₃H) | Low |
| Loss of CO | [M-28]⁺• | Moderate | [M+H-28]⁺ | High |
| Loss of •NO | [M-30]⁺ | Moderate | - | - |
| [M-NO₂-CO]⁺ | [M-74]⁺ | Moderate | [M+H-28-47]⁺ | Low |
| [M-CF₃-NO₂]⁺ | [M-115]⁺ | Low | - | - |
| [M-CF₃-CO]⁺ | [M-97]⁺ | Low | - | - |
Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a general approach for the analysis of nitro-trifluoromethyl quinolinones using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Rationale: Proper sample preparation is crucial to remove matrix interferences and ensure accurate and reproducible results.
-
Protocol:
-
For biological matrices (e.g., plasma, urine), perform a protein precipitation with 3 volumes of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography
-
Rationale: Chromatographic separation is essential to resolve the analyte from isomers and other matrix components.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry
-
Rationale: Tandem mass spectrometry provides the selectivity and sensitivity required for confident identification and quantification.
-
Protocol:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan (Q1) to determine the precursor ion ([M+H]⁺), followed by product ion scans to identify characteristic fragments. For quantification, use Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific compound, typically in the range of 15-40 eV.
-
Caption: A typical LC-MS/MS workflow.
Conclusion
The mass spectrometric fragmentation of nitro-trifluoromethyl quinolinones is a complex process governed by the interplay of the individual functional groups. By systematically analyzing the characteristic neutral losses and fragment ions, researchers can gain significant structural information. The proposed fragmentation pathways and experimental protocol in this guide provide a solid foundation for the identification and characterization of this important class of compounds. Further studies on specific isomers will be invaluable in refining these fragmentation models.
References
-
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Gaber, A. M., El-Emary, T. I., & El-Gohary, N. S. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(2), 131-137. Available at: [Link]
-
Yinon, J. (1992). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 27(6), 689-694. Available at: [Link]
-
Li, H., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-13. Available at: [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]
-
Sun, M., & Liu, D. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid communications in mass spectrometry : RCM, 20(14), 2227–2229. Available at: [Link]
-
Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 616-621. Available at: [Link]
-
Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of mass spectrometry : JMS, 31(6), 676–680. Available at: [Link]
-
Li, H., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-13. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chempap.org [chempap.org]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone purity
An In-Depth Guide to the Development and Comparative Analysis of a Stability-Indicating HPLC Method for the Purity Determination of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, a potent quinolinone derivative, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides a comprehensive walkthrough of the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, comparing different chromatographic conditions to underscore the rationale behind method optimization. Authored from the perspective of a senior application scientist, this document delves into the causality of experimental choices, grounding the protocol in established scientific principles and regulatory expectations.
Part 1: Foundational Principles of HPLC Method Development for Quinolino_nes
The inherent chemical properties of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone—a heterocyclic aromatic structure containing a nitro group and a trifluoromethyl group—dictate the strategy for HPLC method development. These features suggest significant hydrophobicity and strong UV absorbance, making reverse-phase HPLC with UV detection an ideal analytical approach.[1][2][3][4]
The primary objective is to develop a method that can separate the main compound from its potential impurities, including starting materials, by-products, and degradation products. Key chromatographic parameters that are systematically evaluated include:
-
Stationary Phase: C18 (octadecylsilyl) columns are the workhorse of reverse-phase chromatography due to their broad applicability and hydrophobicity, which is suitable for retaining aromatic compounds like quinolinones.[5][6]
-
Mobile Phase Composition: The ratio of a polar aqueous phase to a less polar organic solvent (like acetonitrile or methanol) is adjusted to control the retention time and resolution of the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency.[1][7]
-
Mobile Phase pH: The quinolinone structure has ionizable groups, making the mobile phase pH a critical parameter for controlling peak shape and retention. An acidic pH, often maintained with buffers like phosphate or modifiers like trifluoroacetic acid (TFA), is typically used to suppress the ionization of silanol groups on the silica-based stationary phase and ensure sharp, symmetrical peaks.[8][9]
-
Detection Wavelength: A wavelength at which the analyte exhibits maximum absorbance is chosen to ensure high sensitivity. A photodiode array (PDA) detector is invaluable during development to assess peak purity and select the optimal wavelength.
Part 2: A Comparative Approach to Method Development
To illustrate the importance of a systematic approach, we will compare three methods: an initial generic starting point (Method A), an intermediate optimized method (Method B), and the final, fully optimized and validated method (Method C).
Method A: The Initial Screening
Based on the general characteristics of aromatic nitro compounds, a common starting point would be a C18 column with a simple isocratic mobile phase of acetonitrile and water.[1][10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
Rationale: This method is a generic starting point. A 50:50 acetonitrile:water ratio is often a reasonable first guess for moderately hydrophobic compounds. 254 nm is a common wavelength for aromatic compounds.
Method B: Intermediate Optimization
The initial screening (Method A) may result in poor peak shape (tailing) and inadequate resolution from impurities. The next logical step is to introduce an acidic modifier to improve peak symmetry and adjust the mobile phase composition for better separation.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% TFA (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30 °C
Rationale: The addition of 0.1% TFA acidifies the mobile phase, which protonates the analyte and suppresses the ionization of residual silanols on the stationary phase, leading to sharper peaks.[8] Increasing the acetonitrile percentage to 60% will decrease the retention time of the main peak. Maintaining a constant column temperature ensures reproducibility.
Method C: The Final Optimized Stability-Indicating Method
Further refinement and forced degradation studies lead to the final method. A gradient elution is introduced to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe. The detection wavelength is optimized based on the UV spectrum of the analyte.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (a shorter column with smaller particles for better efficiency and faster analysis)
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 40% B to 70% B
-
10-15 min: 70% B to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Re-equilibrate at 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm (hypothetical optimum for this specific molecule)
-
Temperature: 35 °C
Rationale: A phosphate buffer provides better pH control than TFA, leading to more robust and reproducible results.[6] The gradient elution allows for the separation of a wider range of impurities with varying polarities. A higher temperature can improve peak shape and reduce analysis time.
Caption: Workflow for HPLC Method Development.
Part 3: Performance Comparison Data
The following table summarizes the hypothetical performance data for the three developmental stages of the HPLC method.
| Parameter | Method A | Method B | Method C (Final) | Acceptance Criteria |
| Retention Time (min) | 8.5 | 6.2 | 9.8 | Consistent |
| Resolution (critical pair) | 1.2 | 1.8 | > 2.0 | ≥ 2.0 |
| Tailing Factor | 1.8 | 1.3 | 1.1 | ≤ 1.5 |
| Theoretical Plates | 3500 | 6000 | > 8000 | > 2000 |
| Analysis Time (min) | 15 | 12 | 20 | As short as possible |
This comparative data clearly demonstrates the superiority of Method C, which meets all typical system suitability requirements for a robust purity method.
Part 4: Forced Degradation and Method Specificity
A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the intact API from any degradation products that may form under various stress conditions.[11][12][13] Forced degradation studies are performed as per ICH guidelines by subjecting the API to acidic, basic, oxidative, thermal, and photolytic stress.[11][14]
The final optimized method (Method C) must demonstrate baseline resolution between the main peak of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone and all peaks generated during these stress tests. This confirms the specificity of the method.
Caption: Forced Degradation and Specificity Assessment.
Part 5: Experimental Protocol for the Final Optimized Method (Method C)
1. Preparation of Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.02 M solution.
-
Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter and degas.
2. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.
3. Preparation of Sample Solution:
-
Prepare the sample solution in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.
4. HPLC System Setup and Operation:
-
Equilibrate the HPLC system with the mobile phase composition at the start of the gradient (40% Acetonitrile, 60% Buffer) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 35 °C.
-
Set the UV detector wavelength to 340 nm.
-
Inject 10 µL of the standard and sample solutions.
-
Process the chromatograms using appropriate software.
Part 6: Method Validation Overview
Once developed, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[15][16][17][18][19] The validation would include, but not be limited to, the following parameters:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate).
Conclusion
The development of a robust, stability-indicating HPLC method for the purity determination of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a systematic process that relies on a fundamental understanding of chromatographic principles and a structured approach to optimization. By progressing from a generic starting point to a fully optimized gradient method, and by rigorously testing for specificity through forced degradation studies, a reliable and scientifically sound analytical procedure can be established. This ensures the quality and consistency of the API, which is a cornerstone of modern pharmaceutical development.
References
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ResearchGate. (n.d.).
- AMSbiopharma. (2025).
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- BenchChem. (2025).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
- United States Environmental Protection Agency. (2006).
- SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
- SIELC Technologies. (n.d.). Separation of Trifluoromethanesulfonic acid on Newcrom R1 HPLC column.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.).
- Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.5).
Sources
- 1. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijsred.com [ijsred.com]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Trifluoromethanesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. onyxipca.com [onyxipca.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Biological Activity of 6-Trifluoromethyl- vs. 6-Methyl-Quinolinones
Introduction: The Quinolinone Scaffold and the Strategic Impact of C-6 Substitution
The quinolinone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and synthetic compounds with a vast array of biological activities.[1][2][3][4] Its derivatives have been extensively explored in medicinal chemistry, yielding therapeutics with applications ranging from anticancer and antimicrobial to neuroprotective agents.[5][6][7][8] A critical aspect of drug design involving this scaffold is the strategic functionalization of the benzene ring, with the C-6 position being a frequent site for modification to modulate a compound's pharmacological profile.
This guide provides an in-depth comparison of the biological and physicochemical consequences of substituting the C-6 position of the quinolinone ring with two key bioisosteres: the electron-donating methyl (-CH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. Understanding the profound differences imparted by these seemingly small modifications is crucial for researchers, scientists, and drug development professionals aiming to rationally design next-generation quinolinone-based therapeutics. We will delve into the fundamental physicochemical properties, their influence on pharmacokinetics and pharmacodynamics, and provide supporting experimental frameworks for their evaluation.
Part 1: Physicochemical and Pharmacokinetic Profile: A Tale of Two Substituents
The choice between a methyl and a trifluoromethyl group is a pivotal decision in medicinal chemistry, as it fundamentally alters the electronic, steric, and metabolic properties of the parent molecule. The trifluoromethyl group is often employed as a bioisostere for a methyl group to fine-tune these characteristics.[9][10]
Key Physicochemical Differences
The substitution of a methyl group with a trifluoromethyl group introduces drastic changes that are foundational to their differing biological activities.
| Property | 6-Methyl (-CH₃) | 6-Trifluoromethyl (-CF₃) | Rationale and Impact on Quinolinone Core |
| Electronic Effect | Weakly Electron-Donating (Inductive) | Strongly Electron-Withdrawing (Inductive) | The -CF₃ group's high electronegativity significantly lowers the pKa of nearby basic centers and alters the electron density of the aromatic system, impacting receptor interactions.[9][11][12] |
| Lipophilicity (Hansch π) | ~ +0.56 | ~ +0.88 | Increased lipophilicity from the -CF₃ group can enhance membrane permeability and passage across the blood-brain barrier, but may also increase non-specific binding and toxicity.[11][13] |
| Metabolic Stability | Metabolically Labile | Metabolically Robust | The C-H bonds of a methyl group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a common metabolic liability. The high bond energy of the C-F bond makes the -CF₃ group highly resistant to this oxidative metabolism.[9][14][15] |
| Steric Size (van der Waals) | Smaller | Larger | The -CF₃ group is sterically larger than a methyl group, comparable in size to an isopropyl group, which can influence conformational preferences and the fit within a target's binding pocket.[11][16] |
| Hydrogen Bonding | Not a H-bond acceptor/donor | Weak H-bond acceptor (via Fluorine) | The fluorine atoms can act as weak hydrogen bond acceptors, potentially introducing new interactions with biological targets. |
Implications for Pharmacokinetics (ADME)
The most significant and predictable advantage of the -CF₃ substitution is the enhancement of metabolic stability.[14] By replacing a metabolically vulnerable methyl group, a primary route of clearance can be blocked. This "metabolic switching" often leads to a longer drug half-life, reduced patient-to-patient variability, and improved oral bioavailability.[12][14]
Conversely, the increased lipophilicity of 6-trifluoromethyl-quinolinones can sometimes lead to higher plasma protein binding or sequestration in adipose tissue, affecting the free drug concentration.
Part 2: Impact on Pharmacodynamics and Biological Activity
The physicochemical alterations directly translate into distinct pharmacodynamic profiles, influencing how the molecules interact with their biological targets.
Target Binding and Selectivity
The introduction of a trifluoromethyl group can profoundly impact binding affinity and selectivity for a target protein.[11] The strong electron-withdrawing nature of the -CF₃ group alters the electrostatic potential of the quinolinone ring, which can enhance or disrupt key interactions within a binding site.[12] For instance, small molecule inhibitors containing trifluoromethyl groups can bind more tightly to key protein targets in cancer cells, blocking signal transduction pathways.[12]
While direct comparative studies on 6-substituted quinolinones are limited, the broader literature on quinoline derivatives provides valuable context.
-
Anticancer Activity : Trifluoromethylated quinoline derivatives have shown potent anticancer activity.[17][18] For example, certain quinoline-derived trifluoromethyl alcohols were identified as potent growth inhibitors, with one compound demonstrating more potent anticancer activity than cisplatin in vitro.[17][18] The quinolinone scaffold itself has been optimized to yield potent and orally bioavailable inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in several human cancers.[6] The incorporation of a -CF₃ group is a recognized strategy to enhance the targeting and inhibitory activity of such molecules.[12]
-
Antimicrobial Activity : The quinolone core is famous for its antibacterial properties (fluoroquinolones).[19] While many successful fluoroquinolones are fluorinated at position 6, this typically refers to a single fluorine atom, not a -CF₃ group. However, methyl-substituted quinolines and quinolinones have also been investigated for their antimicrobial properties.[5] For instance, novel 6-amino-8-methylquinolone derivatives have demonstrated enhanced antibacterial activity, particularly against Gram-positive bacteria.[20][21]
Comparative Biological Activity Data (Representative)
The table below collates representative data for related quinoline/quinolinone compounds to illustrate the potential activities, while acknowledging that these are not direct head-to-head comparisons.
| Compound Class/Example | Assay Type | Target/Cell Line | Reported Activity | Reference |
| Trifluoromethyl-Containing | ||||
| Quinoline-derived trifluoromethyl alcohol (Compound 2 ) | Cell Proliferation | Human Cancer Cell Lines | LC₅₀ = 14.14 µM | [17][18] |
| Quinolinone Derivatives | Enzyme Inhibition | Mutant IDH1-R132H | Potent, selective inhibition | [6] |
| Methyl-Containing | ||||
| 6-Amino-8-methylquinolone (Compound 19v ) | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | Superior activity to ciprofloxacin | [20][21] |
| 6-Methylquinoline Derivatives | Antimicrobial Screening | Various bacteria and fungi | Moderate to good activity | [5] |
Part 3: Experimental Design and Methodologies
To empirically validate the theoretical advantages of trifluoromethyl substitution, specific, well-designed experiments are required. The following protocols are foundational for comparing the properties of 6-methyl- and 6-trifluoromethyl-quinolinones.
Generalized Synthetic Workflow
The synthesis of these analogs can be achieved through various established methods. For 6-methylquinolines, classic reactions like the Skraup or Doebner-von-Miller synthesis are common.[22][23] For 6-trifluoromethyl derivatives, modern methods involving trifluoromethyl-containing building blocks or direct trifluoromethylation are often employed.[24][25]
Caption: Generalized synthetic pathways for 6-methyl and 6-trifluoromethyl-quinolinones.
Experimental Protocol 1: In Vitro Metabolic Stability Assay
This assay is critical for directly testing the hypothesis that the -CF₃ group enhances metabolic stability compared to the -CH₃ group.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.[14]
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions (10 mM) of the 6-methyl-quinolinone, 6-trifluoromethyl-quinolinone, and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., NADPH-A/B) in the same buffer. This is essential to fuel the CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM solution.
-
Add the test compounds to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard). The stop solution precipitates the microsomal proteins, halting enzymatic activity.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
A longer half-life for the 6-trifluoromethyl-quinolinone compared to the 6-methyl analog would provide direct evidence of enhanced metabolic stability.[14]
-
Caption: Workflow for an in vitro liver microsomal stability assay.
Experimental Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To compare the cytotoxic effects of 6-methyl- and 6-trifluoromethyl-quinolinones on a relevant cancer cell line (e.g., a human glioblastoma line if targeting mIDH1).
Methodology:
-
Cell Culture:
-
Culture the selected cancer cell line in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (6-methyl and 6-trifluoromethyl analogs) in cell culture media.
-
Remove the old media from the cells and add the media containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Reading:
-
Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound. A lower IC₅₀ value indicates greater potency.
-
Conclusion and Future Perspectives
The substitution of a methyl group with a trifluoromethyl group at the 6-position of a quinolinone scaffold is a powerful and multifaceted strategy in drug design. The primary, and most predictable, advantage of the -CF₃ group is the significant enhancement in metabolic stability, which can dramatically improve a compound's pharmacokinetic profile.[14] Furthermore, its unique electronic and steric properties can lead to improved target binding affinity and selectivity.[11][12]
While 6-methyl-quinolinones may offer advantages in specific contexts, such as demonstrating potent activity against certain bacterial strains, the 6-trifluoromethyl analogs often present a more robust starting point for developing drug candidates with favorable "drug-like" properties, particularly for systemic applications where metabolic resistance is paramount.
The experimental protocols outlined in this guide provide a clear framework for the empirical validation of these principles. By systematically evaluating synthesis, metabolic stability, and target-specific biological activity, researchers can make informed decisions, accelerating the rational design and development of novel quinolinone-based therapeutics.
References
-
Wikipedia. Trifluoromethyl group. [Online] Available at: [Link]
-
Gaspar, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Online] Available at: [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Online] Available at: [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Gaspar, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Online] Available at: [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Online] Available at: [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). [Online] Available at: [Link]
-
Fujisaka, A., et al. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Online] Available at: [Link]
-
Wang, Y., et al. (2022). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science. [Online] Available at: [Link]
-
Synthesis of derivatives of quinoline. SciSpace. [Online] Available at: [Link]
-
Bugarin, R., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. [Online] Available at: [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). ResearchGate. [Online] Available at: [Link]
-
(a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (2024). ResearchGate. [Online] Available at: [Link]
-
Thieme Chemistry. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. [Online] Available at: [Link]
-
Shi, D., et al. (2007). 6-Methyl-2,4-diphenylquinoline. PMC. [Online] Available at: [Link]
-
Zheng, G., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. [Online] Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). [Online] Available at: [Link]
-
Berlin, O. G., et al. (1987). In-vitro activity of six fluorinated quinolones against Mycobacterium tuberculosis. PubMed. [Online] Available at: [Link]
-
Ali, S., et al. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. [Online] Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Online] Available at: [Link]
-
Cecchetti, V., et al. Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Johnson, R. J., et al. (2013). A concise one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines. PubMed. [Online] Available at: [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing. [Online] Available at: [Link]
-
Cecchetti, V., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed. [Online] Available at: [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025). MDPI. [Online] Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. [Online] Available at: [Link]
-
Thakur, G. S., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Online] Available at: [Link]
-
Chandal, N., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PMC. [Online] Available at: [Link]
-
6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. (2022). Taylor & Francis. [Online] Available at: [Link]
-
Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern Commons. [Online] Available at: [Link]
-
Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Online] Available at: [Link]
-
Ferreira, L. G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Online] Available at: [Link]
-
Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. (2021). PMC. [Online] Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers. [Online] Available at: [Link]
-
Cooper, C. S., et al. (1992). Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. PubMed. [Online] Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. [Online] Available at: [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Online] Available at: [Link]
- Synthesis, 99mTc-labeling, in-vivo study and in-silico investigation of 6-amino-5-[(bis-(2-hydroxy-ethyl). (2022). Scientific Reports. [Online] Available at: https://www.
-
Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. (2010). Universiteit Leiden. [Online] Available at: [Link]
Sources
- 1. 6-Methyl-2,4-diphenylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]
- 6. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. jelsciences.com [jelsciences.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 17. "Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination" by Vinoth Sittaramane, Jihan Padgett et al. [digitalcommons.georgiasouthern.edu]
- 18. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In-vitro activity of six fluorinated quinolones against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. iipseries.org [iipseries.org]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 25. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
crystal structure determination of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
An In-Depth Guide to the Crystal Structure Determination of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional architecture is paramount. The quinolinone scaffold, a privileged structure in numerous pharmacologically active compounds, is of significant interest. This guide provides a comprehensive, in-depth analysis of the determination of the crystal structure of a specific derivative, 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone. We will explore the primary method of single-crystal X-ray diffraction, compare it with alternative and complementary techniques, and provide the experimental rationale for each step, tailored for researchers, scientists, and drug development professionals.
The Critical Role of Structural Elucidation
The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, including its ability to interact with biological targets. For a potential therapeutic agent like 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, a detailed crystal structure provides invaluable insights into:
-
Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule.
-
Intermolecular Interactions: Identifying key hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. These same forces are often crucial for ligand-receptor binding.
-
Structure-Activity Relationships (SAR): Providing a foundational basis for rational drug design and the development of more potent and selective analogues.
-
Polymorphism: Identifying different crystalline forms of the compound, which can have significant implications for its solubility, stability, and bioavailability.
Primary Method: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's solid-state structure. The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: A Step-by-Step Guide
1. Synthesis and Purification:
The initial and most critical step is the synthesis of high-purity 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone. The presence of impurities can significantly hinder crystallization. A common synthetic route involves the cyclization of an appropriately substituted aniline precursor. Purification is typically achieved through column chromatography followed by recrystallization.
2. Crystallization:
The growth of diffraction-quality single crystals is often the most challenging aspect of the process. It is more of an art than a science, requiring patience and systematic screening of various conditions.
-
Solvent Selection: A solvent or solvent system must be chosen in which the compound has moderate solubility. Solvents to consider for this molecule could include ethanol, methanol, acetone, ethyl acetate, or mixtures thereof with less polar solvents like hexane or heptane.
-
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is placed on a siliconized cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
3. Crystal Mounting and Data Collection:
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
4. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The integrated intensities of the diffraction spots are then used to solve the crystal structure.
-
Structure Solution: This is the process of obtaining an initial model of the crystal structure. For small molecules like this, direct methods are typically successful. These methods use statistical relationships between the phases of the diffraction data to generate an initial electron density map.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor (residual factor), which should ideally be below 5% for a well-refined structure.
Hypothetical Crystallographic Data Summary
The following table presents a plausible set of crystallographic data for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, based on typical values for a small organic molecule.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₅F₃N₂O₃ |
| Formula Weight | 258.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.123, 15.456, 9.876 |
| α, β, γ (°) | 90, 109.23, 90 |
| Volume (ų) | 1178.9 |
| Z | 4 |
| Density (calculated) | 1.456 g/cm³ |
| Absorption Coefficient (μ) | 0.134 mm⁻¹ |
| F(000) | 528 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 10123 |
| Independent reflections | 2689 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Visualizing the Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis: Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the definitive method, other techniques provide valuable and often complementary information.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze a polycrystalline powder rather than a single crystal. It is a powerful tool for:
-
Phase Identification: Identifying the crystalline phase of the bulk material and ensuring it is the same as the single crystal that was analyzed.
-
Polymorph Screening: Detecting the presence of different crystalline forms (polymorphs) of the compound.
-
Purity Analysis: Assessing the purity of a crystalline sample.
| Feature | Single-Crystal XRD | Powder XRD |
| Sample Type | Single, high-quality crystal | Polycrystalline powder |
| Information Obtained | Atomic coordinates, bond lengths, bond angles | Crystal system, unit cell parameters, phase ID |
| Primary Application | De novo structure determination | Phase identification, polymorph screening |
| Resolution | Atomic resolution | Lower resolution |
| Challenge | Growing a suitable single crystal | Can be difficult to interpret complex patterns |
Spectroscopic Techniques
Spectroscopic methods provide information about the chemical structure and bonding within the molecule, which can be used to corroborate the crystal structure data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR are essential for confirming the chemical connectivity of the molecule in solution. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, characteristic peaks for the N-H, C=O, C-F, and N-O bonds would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
Computational Modeling
In the absence of a crystal structure, or as a complementary tool, computational methods like Density Functional Theory (DFT) can be used to:
-
Predict Molecular Geometry: Optimize the geometry of the molecule in the gas phase to predict bond lengths, bond angles, and dihedral angles.
-
Simulate Spectroscopic Data: Predict NMR and IR spectra, which can be compared with experimental data.
-
Analyze Intermolecular Interactions: Calculate the energies of different possible intermolecular interactions.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for structural elucidation.
Conclusion
The determination of the crystal structure of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, as with any novel compound, is a multi-faceted process that relies on a synergistic combination of analytical techniques. While single-crystal X-ray diffraction provides the ultimate, high-resolution picture of the molecule's solid-state architecture, techniques such as powder XRD, NMR, IR, and mass spectrometry are indispensable for a comprehensive characterization. The integration of these experimental data with computational modeling further strengthens the structural assignment and provides a solid foundation for future drug design and development efforts. This guide has outlined a robust and scientifically sound approach to achieving this critical goal.
References
-
Title: Crystal Structure Analysis: A Primer Source: Oxford University Press URL: [Link]
-
Title: X-Ray Diffraction: A Practical Approach Source: Springer URL: [Link]
-
Title: Principles of Powder Diffraction Source: International Union of Crystallography URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]
-
Title: Introduction to Mass Spectrometry Source: Michigan State University URL: [Link]
A Comparative Guide to the Infrared Spectroscopy of Nitro and Trifluoromethyl Groups
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth comparison of the characteristic IR spectral features of two critical functional groups in medicinal chemistry and materials science: the nitro (NO₂) group and the trifluoromethyl (CF₃) group. Understanding their distinct spectroscopic signatures is paramount for unambiguous structural elucidation and quality control.
The Foundation: Understanding Vibrational Spectroscopy
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies that are dependent on the bond strength, the masses of the constituent atoms, and the overall molecular geometry. The resulting spectrum is a plot of absorbed or transmitted light versus frequency (typically expressed as wavenumber, cm⁻¹). The presence, position, and intensity of absorption bands provide a detailed picture of the functional groups present.
The Nitro (NO₂) Group: A Tale of Two Stretches
The nitro group is a highly polar functional group, a characteristic that gives rise to some of the most intense and readily identifiable peaks in an IR spectrum.[1] Its most prominent features are due to the asymmetric and symmetric stretching vibrations of the two nitrogen-oxygen (N-O) bonds.[2]
Due to resonance, the two N-O bonds are equivalent, behaving more like "bonds and a half".[1] This delocalization leads to two distinct stretching modes:
-
Asymmetric Stretch (ν_as): This is a strong absorption band typically found in the region of 1550-1475 cm⁻¹ for aromatic nitro compounds.[3] This vibration involves the two N-O bonds stretching out of phase with each other.
-
Symmetric Stretch (ν_s): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[3] In this mode, the two N-O bonds stretch in phase.
The high polarity of the N-O bonds results in a large change in dipole moment during these vibrations, which is why these peaks are exceptionally intense.[1]
Factors Influencing Nitro Group Absorptions
The precise positions of the NO₂ stretching frequencies are sensitive to the electronic environment of the molecule.[2]
-
Conjugation: When a nitro group is attached to an aromatic ring or a double bond, conjugation tends to lower the frequencies of both the asymmetric and symmetric stretching bands.[3][4] This is due to the delocalization of electrons, which weakens the N-O bonds. For instance, in nitroalkanes, the asymmetric stretch is observed near 1550 cm⁻¹ and the symmetric stretch near 1365 cm⁻¹.[5]
-
Electron-Donating and Withdrawing Groups: The presence of other substituents on an aromatic ring can further influence the NO₂ peak positions. Electron-donating groups in the ortho or para positions enhance conjugation, causing a shift to lower wavenumbers (a red shift).[2]
Beyond the prominent stretching vibrations, other weaker bands associated with the nitro group can sometimes be observed:
-
C-N Stretch: A medium intensity band for the stretching of the carbon-nitrogen bond can be found in the range of 890-835 cm⁻¹ .[2]
-
Scissoring Bend: A medium intensity scissoring (in-plane bending) vibration of the O-N-O group is typically observed around 850 cm⁻¹ .[1]
Caption: Key vibrational modes of the nitro group.
The Trifluoromethyl (CF₃) Group: A Region of Intense Absorption
The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and lipophilicity. Its infrared spectrum is dominated by the intense absorptions of the carbon-fluorine (C-F) bonds.
The CF₃ group has four fundamental vibrations, but the most significant in terms of IR spectroscopy are the C-F stretching modes due to their high intensity.[1]
-
Antisymmetric Stretch (ν_as): This is a very strong and often broad absorption band typically observed in the 1180-1100 cm⁻¹ region.[1][6]
-
Symmetric Stretch (ν_s): This is another strong absorption, usually found at a lower frequency than the asymmetric stretch, in the 1100-1000 cm⁻¹ region.[1]
The high electronegativity of fluorine creates a large dipole moment in the C-F bonds, leading to very intense IR absorptions. The presence of three C-F bonds often results in a broad and complex region of strong absorption, sometimes appearing as two distinct, strong bands.[6]
Other vibrational modes of the CF₃ group include:
-
Deformation Modes: Symmetric and antisymmetric deformation (bending) modes are expected at lower frequencies, around 700 cm⁻¹ and 520 cm⁻¹ , respectively, but these are often weaker and can be harder to assign definitively.[1]
-
C-CF₃ Stretch: A band corresponding to the stretching of the bond between the carbon of the CF₃ group and the rest of the molecule is often observed around 1330 cm⁻¹ .[5]
Caption: Key vibrational modes of the trifluoromethyl group.
Comparative Analysis: Distinguishing NO₂ and CF₃ Groups
The following table summarizes the key IR absorption bands for the nitro and trifluoromethyl groups, providing a direct comparison for easier identification.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Key Distinguishing Features |
| Nitro (NO₂) (Aromatic) | Asymmetric Stretch | 1550-1475[3] | Strong | Two distinct, strong bands in the 1600-1300 cm⁻¹ region. |
| Symmetric Stretch | 1360-1290[3] | Strong | ||
| C-N Stretch | 890-835[2] | Medium | Weaker bands at lower frequencies. | |
| O-N-O Scissoring | ~850[1] | Medium | ||
| Trifluoromethyl (CF₃) | Antisymmetric Stretch | 1180-1100[1][6] | Very Strong, Broad | Very intense and often broad absorption in the 1200-1000 cm⁻¹ region. |
| Symmetric Stretch | 1100-1000[1] | Strong | ||
| C-CF₃ Stretch | ~1330[5] | Medium to Strong | ||
| Deformation Modes | ~700 and ~520[1] | Weak to Medium | Weaker bands at lower frequencies. |
Key Differentiation Points:
-
Wavenumber Region: The most characteristic peaks for the nitro group appear at higher wavenumbers (1550-1290 cm⁻¹) compared to the primary C-F stretching region of the trifluoromethyl group (1180-1000 cm⁻¹).
-
Peak Shape and Number: Aromatic nitro compounds typically exhibit two distinct and intense peaks for the asymmetric and symmetric stretches. The trifluoromethyl group often presents as a very broad and intense region of absorption, which may or may not be resolved into two separate peaks.
-
Intensity: While both groups produce strong absorptions, the C-F stretches of the trifluoromethyl group are generally among the most intense peaks in the entire IR spectrum.
Experimental Protocol: Acquiring High-Quality IR Spectra of Solid Organic Compounds
To obtain reliable and reproducible IR spectra, proper sample preparation is crucial. The following protocol details the KBr pellet method, a common technique for analyzing solid samples.[7]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. drawellanalytical.com [drawellanalytical.com]
Bioisosteric Replacement of the Trifluoromethyl Group in Quinolinones: A Comparative Technical Guide
Executive Summary
The trifluoromethyl group (
This guide objectively compares the
Part 1: The Benchmark — -Quinolinones
Before evaluating alternatives, we must establish the baseline performance of the
-
Steric Volume:
42 ų, roughly equivalent to an isopropyl group but with inverted electronics. -
Electronic Effect: Strong electron-withdrawing group (EWG) (
), reducing the pKa of the quinolinone NH (typically ~10-11), potentially improving H-bond donor capability of the scaffold core. -
Metabolic Stability: The C-F bond (116 kcal/mol) renders the group inert to CYP450 oxidation.
The Problem Statement
While effective, the
-
Lipophilicity Inflation: Increases LogP by ~1.2 units, potentially hurting oral bioavailability.
-
Solubility Limbo: Lack of polar handles leads to "brick dust" properties in crystal lattices.
Part 2: Comparative Analysis of Bioisosteres
Pentafluorosulfanyl ( ): The "Super-Trifluoromethyl"
Often cited as a superior alternative,
-
Geometry: Square pyramidal (unlike the tetrahedral
). -
Lipophilicity: Higher than
( vs ). -
Electronegativity: Stronger inductive effect (
vs ). -
Verdict: Use
when you need to fill a large hydrophobic pocket and require maximum metabolic stability. Warning: It will decrease water solubility compared to .
Difluoromethyl ( ): The "Lipophilic Hydrogen Bond Donor"
The most pragmatic replacement for optimizing solubility.
-
H-Bonding: The
bond in is polarized ( as a free alkane, but activated on heterocycles), acting as a weak H-bond donor. -
Metabolic Liability: The proton is a potential site for oxidative dehydrofluorination, though usually slow.
-
Verdict: The "Go-To" replacement for improving solubility and lowering LogP.
Trifluoromethoxy ( ): The Conformational Locker
-
Conformation: The oxygen linker allows the
moiety to rotate out of plane, often adopting an orthogonal conformation relative to the aromatic ring. -
Verdict: Useful for exploring distinct vector space within the binding pocket.
Part 3: Data Presentation & Decision Matrix
Table 1: Physicochemical Comparison on the Quinolinone Core
Values estimated based on 4-substituted-2-quinolinone analogs.
| Feature | Trifluoromethyl ( | Pentafluorosulfanyl ( | Difluoromethyl ( | Trifluoromethoxy ( |
| Hammett | 0.54 | 0.68 | 0.32 | 0.35 |
| Hansch | 0.88 | 1.51 | 0.11 | 1.04 |
| Steric Volume (ų) | 42.6 | 76.3 | 32.1 | 51.2 |
| H-Bond Donor? | No | No | Yes (Weak) | No |
| Metabolic Stability | High | Very High | Moderate | High |
| Solubility Impact | Poor | Very Poor | Improved | Moderate |
Visualization: Bioisostere Selection Workflow
Figure 1: Decision logic for replacing the trifluoromethyl group based on lead optimization bottlenecks.
Part 4: Experimental Protocols
Protocol A: Radical Trifluoromethylation (The Benchmark)
Context: Direct C-H functionalization of quinolinones using the Langlois Reagent.
Reagents:
-
Substrate: 2-Quinolinone (1.0 equiv)
-
Reagent: Sodium triflinate (
, Langlois Reagent) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv)
-
Solvent:
/ (biphasic)
Step-by-Step:
-
Dissolve 2-quinolinone (0.5 mmol) in
(2 mL) and water (1 mL). -
Add Sodium triflinate (1.5 mmol) followed by TBHP (70% aq., 1.5 mmol) dropwise at 0°C.
-
Stir vigorously at room temperature for 12 hours.
-
Validation: Monitor by TLC. The
product is significantly less polar. -
Workup: Extract with DCM, wash with sodium bicarbonate. Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Synthesis of -Quinolinones (The Challenge)
Context: Direct installation of
Reagents:
-
Substrate: 3-(
)-aniline (Commercially available). -
Reagent: Diethyl malonate or Meldrum's acid derivative.
-
Catalyst: Polyphosphoric acid (PPA) or Diphenyl ether (thermal cyclization).
Step-by-Step:
-
Condensation: Reflux 3-(
)-aniline (1.0 equiv) with diethyl ethoxymethylenemalonate (1.1 equiv) in ethanol for 4 hours. -
Isolate the intermediate enamine ester via filtration.
-
Cyclization (Gould-Jacobs Reaction): Add the intermediate to diphenyl ether pre-heated to 250°C.
-
Stir for 30-60 minutes. The high temperature is required to overcome the electron-withdrawing deactivation of the
group. -
Isolation: Cool to RT; dilute with hexane to precipitate the 4-hydroxy-7-(
)-quinoline-3-carboxylate (tautomer of quinolinone).
Protocol C: Microsomal Stability Assay (Validation)
To verify the metabolic advantage of the bioisosteres.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes.
-
Quench: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .
Part 5: Mechanistic Visualization
The following diagram illustrates the electronic divergence between the
Figure 2: Mechanistic comparison of binding interactions.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry. Link
-
Gatland, A. E., et al. (2012). The Trifluoromethyl Group in Medicinal Chemistry. Annual Reports on Medicinal Chemistry. Link
-
Hu, J., et al. (2015). Reagents for Difluoromethylation. Chemical Reviews. Link
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Quinolinone Scaffolds: A Comparative Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Fluorinated Quinolinones
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse fluorinated quinolinones is a cornerstone of modern drug discovery.[4]
This guide provides an in-depth, comparative analysis of the principal synthetic strategies for constructing fluorinated quinolinone scaffolds. We will move beyond a mere recitation of protocols to dissect the underlying mechanistic principles, evaluate the practical advantages and limitations of each approach, and provide the experimental details necessary for their successful implementation in a research setting. Our focus is on providing a holistic view that encompasses classical thermal methods, their modern microwave-assisted adaptations, and the forefront of transition-metal-catalyzed and emerging photochemical and electrochemical syntheses.
I. Classical Approaches: The Foundation of Quinolinone Synthesis
The Gould-Jacobs and Conrad-Limpach-Knorr reactions are the foundational pillars of quinolinone synthesis, offering robust and scalable, albeit often harsh, methods for constructing the core bicyclic system.[1]
A. The Gould-Jacobs Reaction: A Versatile Route to 4-Quinolones
The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the 4-quinolone form.[5] The reaction sequence begins with the condensation of a fluorinated aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[6] Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline.[5]
Mechanistic Rationale: The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the aniline. The critical, energy-intensive step is the 6-electron electrocyclization, which necessitates high temperatures (often >250 °C) to overcome the activation barrier.[7] This high thermal demand is a significant drawback, often leading to side reactions and limiting the substrate scope to thermally robust molecules.
Experimental Protocol: Classical Thermal Gould-Jacobs Synthesis of Ethyl 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Step 1: Condensation. A mixture of 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2 hours. The ethanol byproduct is removed under reduced pressure.
-
Step 2: Cyclization. The resulting anilidomethylenemalonate intermediate is added to a high-boiling solvent such as diphenyl ether and heated to ~250 °C for 30-60 minutes. Upon cooling, the product precipitates and is collected by filtration.
-
Step 3: Saponification (Optional). The ester can be hydrolyzed by refluxing with aqueous sodium hydroxide.
-
Step 4: Decarboxylation (Optional). The resulting carboxylic acid is heated above its melting point to yield the 4-hydroxyquinoline.
B. The Conrad-Limpach-Knorr Synthesis: Regioselective Access to 2- and 4-Quinolones
This classical method involves the condensation of a fluorinated aniline with a β-ketoester.[8] A key feature of this synthesis is its temperature-dependent regioselectivity. Lower temperatures (kinetic control) favor the formation of a β-arylaminoacrylate intermediate, which cyclizes to the 4-quinolone (Conrad-Limpach).[9] Conversely, higher temperatures (thermodynamic control) promote the formation of a β-ketoanilide, leading to the 2-quinolone isomer (Knorr).[1]
Causality in Experimental Design: The choice of reaction temperature is paramount in dictating the regiochemical outcome. The use of a high-boiling, inert solvent like mineral oil or Dowtherm A is crucial for achieving high yields in the thermal cyclization step by ensuring efficient heat transfer and minimizing decomposition.[8]
Experimental Protocol: Conrad-Limpach Synthesis of a 7-Fluoro-4-hydroxyquinoline Derivative
-
Step 1: Condensation. 3-Fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) are mixed with a catalytic amount of acid (e.g., HCl) in ethanol and stirred at room temperature. The reaction is monitored by TLC for the formation of the enamine intermediate.
-
Step 2: Cyclization. The solvent is removed, and the crude intermediate is added to diphenyl ether. The mixture is heated to 250-260 °C for 30 minutes.
-
Step 3: Isolation. Upon cooling, the 7-fluoro-4-hydroxy-2-methylquinoline precipitates and is collected by filtration, washed with a non-polar solvent, and purified by recrystallization.[10]
II. Modern Enhancements: Microwave-Assisted Synthesis
A significant advancement in the execution of these classical reactions is the use of microwave irradiation.[11] This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields by promoting efficient and uniform heating.[12][13]
The Rationale for Microwave Synthesis: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and localized heating that can access the high activation energies required for cyclization much more efficiently than conventional heating.[14] This often results in cleaner reactions with fewer byproducts.[15]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
-
Reaction Setup: A fluorinated aniline (e.g., 4-fluoroaniline, 2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are combined in a microwave vial.[2]
-
Microwave Irradiation: The vial is sealed and heated in a microwave reactor to 250 °C for a specified time (e.g., 5-20 minutes).[2]
-
Workup: After cooling, the precipitated product is filtered, washed with a cold solvent like acetonitrile, and dried.[2]
Comparative Data: Classical vs. Microwave-Assisted Gould-Jacobs
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Thermal | ~250 | 1-2 hours | Often <50% | [6] |
| Microwave-Assisted | 250 | 15 minutes | ~70% | [14] |
| Microwave-Assisted | 300 | 5 minutes | 47% | [2] |
Yields are representative and can vary based on the specific substrate.
III. Transition-Metal-Catalyzed Strategies: A Paradigm Shift in Efficiency and Selectivity
The advent of transition-metal catalysis has revolutionized the synthesis of quinolinone scaffolds, offering milder reaction conditions, broader functional group tolerance, and novel pathways for bond formation.[16] Palladium and copper catalysts are at the forefront of this evolution.[10][16]
A. Palladium-Catalyzed Synthesis: Versatility in C-C and C-N Bond Formation
Palladium catalysts excel at mediating a variety of transformations that can be harnessed for quinolinone synthesis. These include C-H activation/fluorination, Sonogashira coupling followed by cyclization, and tandem amidation/cyclization reactions.[16][17]
Mechanistic Considerations and Ligand Selection: In Pd-catalyzed C-H activation/fluorination, a directing group on the substrate (often an 8-aminoquinoline amide) guides the palladium catalyst to a specific C-H bond.[18] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination step to form the C-F bond.[15][19] For instance, bidentate phosphine ligands like dppe can enhance regioselectivity and yield in coupling-cyclization sequences.[16]
Experimental Protocol: Palladium-Catalyzed Benzylic C-H Fluorination of an 8-Methylquinoline Derivative
-
Reaction Setup: In a glovebox, a vial is charged with the 8-methylquinoline substrate (1.0 eq), Pd(OAc)₂ (10 mol%), an oxidant such as PhI(OAc)₂ (1.2 eq), and a fluoride source like AgF (1.5 eq).[18]
-
Reaction Conditions: Anhydrous acetonitrile is added, and the mixture is stirred at room temperature for 24 hours.[18]
-
Workup and Purification: The reaction mixture is filtered, concentrated, and purified by column chromatography to yield the fluorinated product.
B. Copper-Catalyzed Approaches: Cost-Effective and Efficient
Copper catalysts offer a more economical alternative to palladium for certain quinolinone syntheses.[20] Copper-catalyzed domino reactions, such as the cyclization of enaminones with 2-halobenzaldehydes, provide a direct route to the quinoline core.[10]
Rationale for Copper Catalysis: Copper's ability to facilitate C-N and C-C bond formation through various oxidation states makes it well-suited for cascade reactions. The choice of ligand and base is crucial for modulating the catalyst's activity and preventing catalyst deactivation.
Experimental Protocol: Copper-Catalyzed Synthesis of 2,3-Disubstituted 4-Quinolones
-
Reaction Setup: A mixture of a secondary aniline (1.0 eq), an alkyne (1.2 eq), CuI (10 mol%), HOTf (1.0 eq), and Tf₂O (1.0 eq) in DCE is heated at 120 °C for 12 hours in a sealed tube.[21]
-
Workup and Purification: The reaction is quenched, extracted with an organic solvent, and the crude product is purified by column chromatography.[21]
IV. Emerging Frontiers: Photochemical and Electrochemical Synthesis
Recent innovations have explored the use of light and electricity to drive the synthesis of quinolinone scaffolds, offering potentially greener and more sustainable alternatives to traditional methods.[22][23]
A. Photochemical Synthesis
Photochemical methods can enable unique transformations that are not accessible through thermal routes. For instance, visible-light-induced radical cyclizations can construct the quinolinone ring under mild, ambient conditions, often obviating the need for harsh reagents and high temperatures.[24]
Mechanistic Underpinnings: These reactions typically involve the generation of a radical intermediate from a suitable precursor upon absorption of light. This radical then undergoes an intramolecular cyclization to form the quinolinone scaffold. The choice of photosensitizer and light source is critical for efficient radical generation.
B. Electrochemical Synthesis
Electrochemical methods offer a reagent-free approach to oxidation and reduction, providing a powerful tool for green chemistry.[23] The electrosynthesis of 1-hydroxyquinol-4-ones via the reductive cyclization of 2-nitrobenzoic acid derivatives is a prime example of this sustainable strategy.[23]
Principles of Electrosynthesis: By applying an electrical potential, specific functional groups in the starting material can be selectively reduced or oxidized to generate reactive intermediates that then cyclize to form the desired product. This method avoids the use of stoichiometric chemical oxidants or reductants, minimizing waste generation.
V. Comparative Analysis and Future Outlook
The choice of synthetic route for a fluorinated quinolinone scaffold depends on a multitude of factors, including the desired substitution pattern, substrate availability, scalability, and considerations of cost and environmental impact.
Summary Comparison of Synthetic Routes
| Method | Key Advantages | Key Disadvantages |
| Gould-Jacobs | Robust, scalable, well-established.[5] | Harsh conditions (high temp), limited substrate scope, moderate yields.[7] |
| Conrad-Limpach | Regioselective access to 2- or 4-quinolones.[8] | High temperatures, potential for isomeric mixtures.[25] |
| Microwave-Assisted | Rapid reaction times, often higher yields, enhanced efficiency.[11][12] | Requires specialized equipment, potential for pressure buildup. |
| Pd-Catalyzed | Mild conditions, broad functional group tolerance, high selectivity.[16][17] | Catalyst cost, potential for metal contamination in the final product. |
| Cu-Catalyzed | More economical than palladium, good for specific transformations.[10][20] | Can be less versatile than palladium, may require specific ligands. |
| Photochemical | Very mild conditions, unique reactivity, sustainable.[24] | Can require specialized equipment, substrate scope may be limited. |
| Electrochemical | Green and sustainable, avoids stoichiometric reagents.[23] | Can require specialized equipment, optimization of electrochemical parameters. |
Future Perspectives: The future of fluorinated quinolinone synthesis lies in the continued development of more sustainable and efficient methodologies. We anticipate a greater integration of flow chemistry with photochemical and electrochemical methods to enable safer and more scalable production. Furthermore, the discovery of novel, non-precious metal catalysts will be crucial for reducing the cost and environmental impact of these vital synthetic transformations. The principles of green chemistry, including the use of renewable solvents and the minimization of waste, will undoubtedly guide the next generation of synthetic routes to these indispensable pharmaceutical scaffolds.[26]
References
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI. [Link]
-
Renewable energy-driven synthesis of bioactive quinolinones through photocatalytic and electrochemical activation. (n.d.). RSC Publishing. [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (n.d.). MDPI. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). MDPI. [Link]
-
[Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios. [Link]
-
[Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios. [Link]
-
Copper-catalyzed 8-amido chelation-induced regioselective C–H fluoroalkylation of quinolines. (n.d.). RSC Publishing. [Link]
-
Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (n.d.). PMC. [Link]
-
Green Chemistry Using Smarter Metrics: A Life Cycle Approach. (n.d.). ACSGCIPR. [Link]
-
Green Chemistry Metrics, A Review. (2022). MDPI. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. [Link]
-
Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. (2012). PMC - NIH. [Link]
-
Synthesis, characterization and machine learning prediction of novel quinolone derivatives. (n.d.). ResearchGate. [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. [Link]
-
Synthesis of Fluoroquinolone Antibiotics. (n.d.). Unknown Source. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Unknown Source. [Link]
-
(PDF) Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. (2018). ResearchGate. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Unknown Source. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). ACS Publications. [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. (n.d.). ACS Publications. [Link]
-
Advances in Ligand‐Driven Pd‐Catalyzed C H Functionalizations: Recent Insights and Updates. (n.d.). ResearchGate. [Link]
-
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). PubMed. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). PMC. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. [Link]
-
Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. (2023). ACS Publications. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025). ResearchGate. [Link]
-
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis of Quinolines. (n.d.). Scribd. [Link]
-
Photochemical Reduction of Quinolines with γ-Terpinene. (n.d.). PMC - NIH. [Link]
-
(PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (n.d.). ResearchGate. [Link]
-
Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... (n.d.). ResearchGate. [Link]
-
Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (2018). PMC. [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). Unknown Source. [Link]
-
Highly Selective Electrosynthesis of 1H-1-Hydroxyquinol-4-ones–Synthetic Access to Versatile Natural Antibiotics. (n.d.). PMC. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). PMC. [Link]
Sources
- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijbpas.com [ijbpas.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalysed Synthesis and Transformation of Quinolones | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-catalyzed 8-amido chelation-induced regioselective C–H fluoroalkylation of quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Highly Selective Electrosynthesis of 1H-1-Hydroxyquinol-4-ones–Synthetic Access to Versatile Natural Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
A Comparative Guide to the Cytotoxicity of 8-Nitro-6-(Trifluoromethyl)-4(1H)-Quinolinone Analogs
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Within the vast landscape of heterocyclic compounds, quinolinone scaffolds have emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic properties of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
The strategic incorporation of a nitro group at the C-8 position and a trifluoromethyl group at the C-6 position of the quinolinone core is hypothesized to modulate the electron density and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and thereby its cytotoxic potency.[3][4] This guide will delve into the experimental data supporting this hypothesis by comparing analogs with varying substitutions on the quinolinone scaffold.
Comparative Cytotoxicity of Quinolinone Analogs
The cytotoxic potential of quinolinone derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this comparison. The table below summarizes the cytotoxic activities of various quinolinone analogs, providing a basis for understanding the influence of different functional groups on their anticancer efficacy.
| Compound/Analog | Target Cell Line | IC50 (µM) | Reference |
| 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone | Data not publicly available | - | - |
| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | HeLa (Cervical Cancer) | 35.1% apoptosis | [5] |
| 6-nitro-2-p-tolylquinolin-4(1H)-one | HeLa (Cervical Cancer) | 41.8% apoptosis | [5] |
| 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast Cancer) | 54.4% apoptosis | [5] |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [6][7][8] |
| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | 5.34 | [6][7][8] |
| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast Cancer) | 5.21 | [6][7][8] |
| 2-trifluoromethyl derivative 4b | MCF-7 (Breast Cancer) | 0.002 | [9] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HT29 (Colon Cancer) | Antiproliferative | [10] |
| 6-bromo-8-nitroquinolin-2(1H)-one | HepG2 (Liver Cancer) | CC50 > 18.1 µM | [11][12] |
Note: The table includes data for structurally related quinolinone and quinoline derivatives to provide a comparative context due to the limited public availability of specific data for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone analogs.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends for quinolinone derivatives:
-
Substitution at C-2, C-6, and C-8: The nature and position of substituents on the quinolinone ring significantly influence cytotoxic activity.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and trifluoromethyl moieties, often correlates with enhanced cytotoxicity.[3][4] For instance, the 2-trifluoromethyl derivative 4b exhibited potent activity against the MCF-7 breast cancer cell line.[9]
-
Aromatic Substituents: The introduction of substituted phenyl rings at various positions can modulate the anticancer potential, as seen in the quinoline-chalcone derivatives.[7][8]
-
Halogenation: The addition of halogens, like bromine and chlorine, can also impact cytotoxicity, as demonstrated by the activity of 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid.[5][10]
Mechanisms of Cytotoxicity
Quinolinone derivatives exert their anticancer effects through multiple mechanisms, often culminating in programmed cell death (apoptosis).[5][13] The primary pathways implicated include:
-
Induction of Apoptosis: Many quinolinone analogs have been shown to induce apoptosis in cancer cells.[14][15] This is often confirmed through assays that detect the externalization of phosphatidylserine (Annexin V staining), caspase activation, and DNA fragmentation.[16][17]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[7][8][18]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress within cancer cells by generating ROS, which can damage cellular components and trigger apoptotic pathways.[8][16]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinolinone ring allows some analogs to intercalate into DNA, interfering with replication and transcription.[13] They can also inhibit topoisomerase enzymes, which are crucial for DNA topology and replication.[13]
-
Kinase Inhibition: Quinolinone derivatives have been reported to inhibit various protein kinases that are critical for cancer cell signaling and survival, such as c-Src, Pim-1, and receptor tyrosine kinases.[9][13]
The following diagram illustrates a hypothesized signaling pathway for quinolinone-induced cytotoxicity.
Caption: Hypothesized signaling pathway for quinolinone-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following outlines the key methodologies employed in the evaluation of quinolinone analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.[19]
-
Compound Treatment: Prepare serial dilutions of the 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.[19]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[20]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the quinolinone analogs at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[17]
-
Incubation: Incubate the cells in the dark at room temperature.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Conclusion
The 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone scaffold represents a promising framework for the development of novel anticancer agents. The comparative analysis of related quinolinone analogs indicates that strategic substitutions on the quinolinone ring can significantly enhance cytotoxic potency against a range of cancer cell lines. The multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and targeting of key signaling pathways, underscore the therapeutic potential of this class of compounds. Further investigation into the synthesis and biological evaluation of a focused library of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone analogs is warranted to identify lead candidates with superior efficacy and selectivity for future preclinical and clinical development.
References
- Navigating the Synthesis and Activity of Quinolinone-Based Anticancer Agents: A Comparative Guide - Benchchem.
-
Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - Taylor & Francis. Available from: [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK. Available from: [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ScienceDirect. Available from: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available from: [Link]
-
Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Asian Pacific Journal of Cancer Prevention. Available from: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. Available from: [Link]
-
Examples of modified quinolinone cores that induced apoptosis in various cancer cells. - ResearchGate. Available from: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available from: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Semantic Scholar. Available from: [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. Available from: [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. Available from: [Link]
-
Structure Activity Relationship. - ResearchGate. Available from: [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available from: [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available from: [Link]
-
New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi - ResearchGate. Available from: [Link]
-
New 8-nitroquinolinone derivative displaying submicromolar in vitro activities against both Trypanosoma brucei and cruzi - Discovery Research Portal - University of Dundee. Available from: [Link]
-
Comparative study of multidrug resistance-targeting 8-hydroxyquinoline-amino acid conjugates. ScienceDirect. Available from: [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. National Center for Biotechnology Information. Available from: [Link]
- A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds - Benchchem.
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC. National Center for Biotechnology Information. Available from: [Link]
- Application Notes and Protocols for Cytotoxicity Assays of 7-Chloro-6-nitroquinoline Derivatives - Benchchem.
-
New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
PDF - Nanotheranostics. Available from: [Link]
-
6,8-disübstitüe kinolin analoglarının anti kanser ajanlar olarak yapı aktivite (SAR) çalışması - DergiPark. Available from: [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmphs.com [ijmphs.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. journal.waocp.org [journal.waocp.org]
- 17. ntno.org [ntno.org]
- 18. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to be your preferred resource for ensuring that the disposal of this specific quinolinone derivative is conducted with the highest regard for personal safety and environmental stewardship. The procedures outlined herein are built upon a foundation of established chemical safety principles and regulatory guidelines.
Hazard Assessment and Chemical Profile
The nitroaromatic component suggests potential for toxicity and mutagenicity.[3][4] The trifluoromethyl group, while often used to enhance metabolic stability and bioavailability in drug candidates, contributes to the compound's persistence and requires careful consideration for disposal.[5] Therefore, in the absence of specific data, 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone must be treated as a hazardous substance.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 190140-20-6 | [1] |
| Molecular Formula | C10H5F3N2O3 | [1] |
| Molecular Weight | 258.15 g/mol | [1] |
| Physical State | Likely a solid at room temperature. | Based on similar quinolinone structures. |
| Solubility | Expected to be soluble in organic solvents. | Based on general characteristics of similar compounds.[6] |
| Known Hazards | To be considered hazardous. Potential for being toxic if swallowed, causing skin and serious eye irritation.[4][7][8] May cause respiratory irritation.[8][9] | Inferred from safety data for structurally related nitro- and trifluoromethyl-substituted quinolines.[3][4][9] |
| Environmental Hazards | Discharge into the environment must be avoided.[10] Quinolines and their derivatives can be toxic to aquatic life.[11] | The nitro and trifluoromethyl groups can contribute to environmental persistence. |
Personal Protective Equipment (PPE) and Handling Precautions
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone in any form—pure compound, solutions, or contaminated materials.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A lab coat must be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[9][10][12]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following steps provide a general guideline; however, always refer to your institution's specific spill response procedures.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[10]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in the section above.
-
Containment and Cleanup:
-
For Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the generation of dust.[12] Carefully sweep the material into a designated hazardous waste container.
-
For Liquid Spills (Solutions): Absorb the spill with an inert, non-combustible absorbent material.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: Place all contaminated materials, including absorbents and PPE, into a sealed and properly labeled hazardous waste container.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [7][10][13]
-
Waste Segregation and Collection:
-
Collect all waste containing 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone in a designated, compatible, and clearly labeled hazardous waste container.[7][14]
-
Solid waste (e.g., contaminated filter paper, gloves, weigh boats) should be collected separately from liquid waste.
-
Liquid waste (e.g., reaction mother liquors, column chromatography fractions) should be collected in a sealed, chemically resistant container (e.g., a high-density polyethylene or glass bottle).
-
Crucial Incompatibility Note: Do not mix this waste stream with strong oxidizing agents, strong acids, or strong bases.[3] Nitrated organic compounds can react violently with other chemicals, so careful segregation is paramount.[15]
-
-
Waste Container Labeling:
-
All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents and their approximate concentrations.
-
Ensure the container is dated.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The preferred method of disposal for halogenated and nitrated organic compounds is high-temperature incineration by a licensed chemical destruction facility.[10][16] This process ensures the complete destruction of the compound into less harmful components.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone.
Caption: Workflow for the safe disposal of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone.
References
- Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.
- Safety D
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Labor
- Safety D
- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin
- 8 - SAFETY D
- (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- SAFETY D
- SAFETY D
- 190140-20-6|8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one. BLDpharm.
- Quinoline derivative and their pharmacological & medicinal potential. Neliti.
- Safety D
- 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem.
- Hazardous Waste Disposal Guide. NSWAI.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- procedure for disposing of hazardous waste. MIT.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethyl
- Chemical Waste Management Guide.
- SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety.
- Nitro Chemical Waste Disposal. Environmental Logistics, Inc.
- Quinoline, 8-nitro-. NIST WebBook.
- Disposal of Used/Unwanted Chemicals
- CAS 40516-41-4: 8-(Trifluoromethoxy)-4-quinolinol. CymitQuimica.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
- 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone (Cas 190140-20-6). Parchem.
- Nitroxoline SAFETY DATA SHEET Section 2.
- (PDF) 8-Nitroquinoline.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Hazardous Waste. Ohio EPA.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS.
- Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS.
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Hazardous Waste: Guidelines and Regul
- SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chrom
Sources
- 1. 190140-20-6|8-Nitro-6-(trifluoromethyl)quinolin-4(1H)-one|BLDpharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. CAS 40516-41-4: 8-(Trifluoromethoxy)-4-quinolinol [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. targetmol.com [targetmol.com]
- 11. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kishida.co.jp [kishida.co.jp]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. nswai.org [nswai.org]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Personal Protective Equipment & Handling Guide: 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
Executive Safety Summary
Status: High-Potency Pharmacophore / Synthesis Intermediate Default Occupational Exposure Band (OEB): Band 3/4 (Control to < 10 µg/m³) until specific toxicological data proves otherwise.
As a Senior Application Scientist, I advise treating 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone not merely as a chemical reagent, but as a bioactive scaffold with significant energetic and toxicological potential. This compound shares structural homology with BTZ043 , a potent anti-tuberculosis agent targeting the DprE1 enzyme. Consequently, you must handle it with the rigor reserved for active pharmaceutical ingredients (APIs) and potential mutagens.
This guide prioritizes containment at the source over reliance on PPE alone. The presence of the nitro (
Hazard Analysis & Risk Stratification
Before selecting PPE, we must define the risk vectors based on the molecule's Structure-Activity Relationship (SAR).
| Functional Group | Hazard Implication | Operational Consequence |
| Nitro ( | Potential mutagen (Ames positive risk); Methemoglobinemia risk; Thermal instability. | Avoid heating to dryness. Store away from reducing agents. |
| Trifluoromethyl ( | Metabolic stability; High lipophilicity; HF release if incinerated improperly. | Skin absorption hazard. Do not use standard incineration protocols without scrubbers. |
| Quinolinone Core | Biologically active scaffold (kinase/enzyme inhibition). | Treat as a potent systemically active agent. |
Personal Protective Equipment (PPE) Matrix
Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.
Tier 1: Storage & Closed Transport
Activity: Moving sealed containers, visual inspection.
-
Gloves: Single Nitrile (0.11 mm minimum thickness).
-
Eye: Standard safety glasses with side shields.
-
Body: Standard lab coat (cotton/polyester blend).
Tier 2: Solubilized Handling (Low Energy)
Activity: Pipetting solutions, LC/MS prep, liquid transfers.
-
Gloves: Double Nitrile . The outer glove should be changed immediately upon splash.
-
Rationale: Fluorinated motifs facilitate solvent permeation.
-
-
Eye: Chemical Splash Goggles (vented).
-
Respiratory: Fume hood sash at working height. No respirator required if contained.
Tier 3: Solid Handling & High Energy (Critical)
Activity: Weighing powder, scraping filters, rotary evaporation (risk of bumping).
-
Gloves: Double gloving required. Inner: Nitrile. Outer: Long-cuff Nitrile or Laminate (Silver Shield®) if handling in chlorinated solvents (DCM/Chloroform).
-
Respiratory:
-
Primary: Certified Chemical Fume Hood or Powder Weighing Station.
-
Secondary (if hood unavailable): N95 is insufficient . Use a P100 (HEPA) half-face respirator or PAPR.
-
-
Body: Tyvek® arm sleeves or disposable lab gown over standard coat to prevent dust accumulation on fabric.
Operational Protocol: The "Safe Path" Workflow
The following diagram illustrates the mandatory workflow to minimize exposure during the most critical phase: Solid Weighing and Solubilization .
Figure 1: Safe Path Workflow for handling potent fluorinated nitro-quinolinone solids. Note the containment of weighing and solubilization within the Critical Control Zone.
Key Technical Insights for this Protocol:
-
Static Control: Fluorinated powders are notoriously static-prone. Use an ionizing fan or anti-static gun during weighing to prevent "flying powder" which bypasses respiratory protection.
-
Solvent Order: Always add solvent to the powder. Adding powder to a solvent can cause a "puff" of aerosolized drug substance.
-
Deactivation: While no specific antidote exists, wiping surfaces with a 10% surfactant/methanol solution is more effective than water alone due to the compound's lipophilicity.
Emergency Response & Decomposition Hazards
In the event of a fire or thermal runaway, this compound presents a unique dual hazard due to its functional groups.
-
Thermal Decomposition:
-
Spill Cleanup (Solid):
-
Do not dry sweep. This generates dust.
-
Cover spill with wet paper towels (methanol/water).
-
Scoop into a wide-mouth jar.
-
Clean area with soap and water; test surface for residue if UV active.
-
Disposal & Waste Management
Proper disposal is critical to prevent environmental contamination and safety incidents in the waste stream.
| Waste Stream | Classification | Container Labeling | Special Instructions |
| Solid Waste | Hazardous Chemical | "Toxic Solid - Fluorinated Nitro Compound" | Do NOT mix with oxidizers (Peroxides, Nitrates) due to the nitro group. |
| Liquid Waste | Halogenated Solvent | "Halogenated Waste - Contains Fluorine" | Ensure pH is neutral. Acidic conditions may stabilize the quinolinone but increase skin permeation risk. |
| Sharps/Glass | Contaminated Sharp | "Chemo/Biohazard" | If used in biological assays, treat as cytotoxic waste. |
Incineration Requirement: This compound must be disposed of via high-temperature incineration with flue gas scrubbing. Standard low-temp incineration may release HF gas into the atmosphere, violating EPA/local environmental regulations.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for BTZ043 (Analogous Scaffold). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[3][4] NIOSH Publication No. 2019-132. Retrieved from [Link]
-
American Chemical Society (ACS). (2014). Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Fluorine and compounds. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
